molecular formula C48H74O14 B7890284 2,3-Dehydro-3,4-dihydro ivermectin

2,3-Dehydro-3,4-dihydro ivermectin

Cat. No.: B7890284
M. Wt: 875.1 g/mol
InChI Key: AZSNMRSAGSSBNP-IMXPOURJSA-N
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Description

Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.
Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38?,39?,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSNMRSAGSSBNP-IMXPOURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Structure of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone anthelmintic agent, is a cornerstone in the treatment of various parasitic infections in both human and veterinary medicine. Its complex structure, derived from the fermentation products of Streptomyces avermitilis, gives rise to a number of related compounds, including impurities and degradation products. One such derivative is 2,3-Dehydro-3,4-dihydro ivermectin, also identified as Ivermectin Impurity I. A thorough understanding of the structure of this and other related substances is critical for ensuring the quality, safety, and efficacy of ivermectin drug products. This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of this compound, presenting a synthesis of expected analytical data and experimental workflows.

Compound Profile

Systematic Name: 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a

PropertyValue
CAS Number 1135339-49-9
Molecular Formula C₄₈H₇₄O₁₄
Molecular Weight 875.09 g/mol

The systematic name suggests key structural modifications compared to the parent ivermectin structure. "2,3-didehydro" indicates the presence of a double bond between the second and third carbon atoms of the macrocyclic ring. The "22,23-tetrahydro" designation is consistent with the ivermectin core, which is a reduced form of avermectin.

Core Experimental Protocols for Structure Elucidation

The definitive structure of this compound is determined through a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a pivotal technique for the initial identification and characterization of ivermectin-related compounds.

Methodology:

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column is employed to separate the analyte from the parent drug and other impurities. A typical mobile phase would consist of a gradient mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • High-Resolution Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument. This allows for the precise determination of the molecular weight of the compound, confirming its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To further probe the structure, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete and unambiguous elucidation of the molecular structure. A suite of 1D and 2D NMR experiments is required.

Methodology:

  • Sample Preparation: A purified sample of the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • 1D NMR Spectra:

    • ¹H NMR (Proton NMR) provides information on the number of different types of protons and their chemical environments.

    • ¹³C NMR (Carbon NMR) reveals the number of non-equivalent carbon atoms in the molecule.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

Expected Analytical Data

While specific experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on its proposed structure and comparison with ivermectin.

Expected Mass Spectrometry Data
TechniqueExpected ObservationInterpretation
HRMS [M+H]⁺ ion at m/z 875.5158Confirms the elemental composition of C₄₈H₇₅O₁₄⁺.
MS/MS Characteristic fragmentation pattern showing the loss of the disaccharide moiety and specific cleavages of the macrocyclic ring.Provides evidence for the core ivermectin structure and the location of modifications.
Expected ¹H and ¹³C NMR Data Highlights

The introduction of a double bond at the C2-C3 position would lead to significant changes in the NMR spectra compared to ivermectin.

NucleusExpected Chemical Shift (δ) Range (ppm)Signal CharacteristicsInterpretation
¹H 5.5 - 6.5Two new olefinic proton signalsPresence of the C2-C3 double bond.
¹H ~3.2Absence of the proton signal for H3Confirms the dehydrogenation at C3.
¹³C 120 - 140Two new sp² carbon signalsCorresponds to the C2 and C3 carbons of the new double bond.
¹³C ~40Absence of the sp³ carbon signal for C3Further confirms the presence of the C2-C3 double bond.

Visualization of Experimental and Logical Workflows

The process of structure elucidation follows a logical progression from initial detection to final confirmation.

cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation A Sample Preparation B LC-HRMS Analysis A->B C Molecular Formula Determination B->C D Purification by Preparative HPLC C->D Hypothesized Structure E NMR Spectroscopy (1D & 2D) D->E F Structure Proposal E->F G Tandem MS (MS/MS) Analysis F->G Proposed Structure for Confirmation H Fragmentation Pattern Analysis G->H I Structure Confirmation H->I J Final Elucidated Structure

Caption: Workflow for the structure elucidation of an ivermectin derivative.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. While the definitive proof of structure requires the acquisition and interpretation of detailed spectroscopic data, the combination of LC-HRMS and a full suite of NMR experiments provides the necessary tools for an unambiguous assignment. The methodologies outlined in this guide represent the current standard in the pharmaceutical industry for the characterization of impurities and related substances, ensuring the development of high-quality and safe drug products.

An In-depth Technical Guide to the Chemical Properties of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 2,3-dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document consolidates available data on its chemical structure, physical characteristics, and biological efficacy, with a particular focus on its leishmanicidal properties. Detailed experimental protocols for its synthesis from ivermectin are provided, along with a summary of its characterization. Furthermore, this guide explores the current understanding of its mechanism of action against Leishmania species and presents a putative signaling pathway. This information is intended to serve as a valuable resource for researchers and professionals engaged in the development of new antiparasitic drugs.

Introduction

Ivermectin, a mixture of 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b, is a potent macrocyclic lactone with a broad spectrum of activity against nematodes and arthropods.[1] Its discovery revolutionized veterinary and human medicine in the treatment of parasitic diseases.[2] The chemical modification of the ivermectin scaffold has been a subject of interest to develop new derivatives with improved or novel therapeutic properties. One such derivative is this compound, which is characterized by the introduction of a double bond in the C2-C3 position of the ivermectin core structure. This modification has been shown to confer significant leishmanicidal activity.[3] This guide aims to provide a detailed technical overview of this promising ivermectin analog.

Chemical Properties

This compound is a semi-synthetic derivative of ivermectin. Its core structure is a complex macrocyclic lactone. Key chemical identifiers and properties are summarized in the tables below.

General Properties
PropertyValueReference
Chemical Name This compound[4]
Synonyms (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, conjugated Δ(2,3)-IVM[3][4]
CAS Number 1135339-49-9[4]
Molecular Formula C₄₈H₇₄O₁₄[5]
Molecular Weight 875.1 g/mol [5]
Physical Properties
PropertyValue/DescriptionReference
Physical State Solid[5]
Solubility Slightly soluble in chloroform (B151607) and methanol[5]

Synthesis and Experimental Protocols

The synthesis of this compound from the commercially available ivermectin has been described in the scientific literature.[3] The following protocol is a detailed representation of the likely synthetic procedure based on the available information.

Synthesis of this compound

Objective: To introduce a double bond at the C2-C3 position of the ivermectin macrocycle through a dehydration reaction.

Materials:

Procedure:

  • Reaction Setup: A solution of ivermectin in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the solution. DDQ is a common dehydrogenating agent used to introduce unsaturation in organic molecules.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (ivermectin) and the formation of the product.

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system to isolate the this compound.

Experimental Workflow Diagram:

G start Start: Ivermectin in CH₂Cl₂ add_ddq Add DDQ start->add_ddq stir Stir at Room Temperature add_ddq->stir monitor Monitor by TLC stir->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Product: this compound purify->product

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Leishmanicidal Activity

This compound has demonstrated significant activity against Leishmania amazonensis.[3] The table below summarizes the reported inhibitory concentrations.

Target Organism/Cell LineIC₅₀ Value (µM)Reference
L. amazonensis promastigotes13.8[3]
L. amazonensis amastigotes3.6[3]
Macrophages (cytotoxicity)65.5[3]

These results indicate that this compound is more potent against the clinically relevant amastigote stage of the parasite and exhibits a degree of selectivity, being significantly less toxic to host macrophages.

Putative Signaling Pathway for Leishmanicidal Action

The precise mechanism of action of ivermectin and its derivatives against Leishmania is not fully elucidated. However, based on the known effects of ivermectin on other parasites, a putative signaling pathway can be proposed. In many invertebrates, ivermectin potentiates glutamate-gated chloride ion channels, leading to hyperpolarization of nerve and muscle cells and ultimately paralysis and death. While Leishmania lacks a nervous system, it is plausible that ivermectin derivatives could interact with other ion channels or cellular processes in the parasite.

Proposed Signaling Pathway Diagram:

G cluster_parasite Leishmania Parasite drug 2,3-Dehydro-3,4-dihydro ivermectin target Putative Ion Channel or Cellular Target drug->target Binds to ion_flux Altered Ion Flux / Membrane Potential target->ion_flux downstream Disruption of Cellular Homeostasis ion_flux->downstream apoptosis Apoptosis / Cell Death downstream->apoptosis

Caption: Putative signaling pathway of the leishmanicidal action.

Conclusion

This compound is a promising derivative of ivermectin with demonstrated potent and selective activity against Leishmania amazonensis. This technical guide has summarized the available chemical and biological data for this compound. Further research is warranted to fully elucidate its mechanism of action and to obtain a more comprehensive profile of its chemical and physical properties. The detailed experimental protocol provided herein should facilitate further investigation and development of this and related ivermectin analogs as potential new therapies for leishmaniasis and other parasitic diseases.

References

An In-depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. This document details its chemical identity, biological activity, and relevant experimental protocols, designed to support research and development in parasitology and medicinal chemistry.

Chemical Identity and Properties

This compound is a semi-synthetic derivative of ivermectin, characterized by the introduction of a double bond between carbons 2 and 3, and the saturation of the bond between carbons 3 and 4 of the macrocyclic lactone ring.

CAS Number: 1135339-49-9[1][2]

Synonyms: (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a

PropertyValue
Molecular FormulaC48H74O14
Molecular Weight875.1 g/mol [3]
AppearanceWhite to off-white solid
SolubilitySlightly soluble in chloroform (B151607) and methanol[3]

Biological Activity and Mechanism of Action

This compound has demonstrated significant in vitro activity against the protozoan parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Research indicates that this analog possesses greater leishmanicidal activity compared to the parent ivermectin compound.[4] The exact mechanism of action against Leishmania has not been fully elucidated for this specific analog, but it is hypothesized to involve pathways similar to ivermectin, which is known to modulate glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death of the parasite. In the context of Leishmania, ivermectin has been shown to induce a Th1-mediated immune response in host cells, which is crucial for parasite clearance.[5] It is plausible that this compound exerts its leishmanicidal effect through a combination of direct parasiticidal action and immunomodulation of the host's response.

Quantitative Biological Data

The following table summarizes the reported in vitro activity of this compound against Leishmania amazonensis and its cytotoxicity profile.

AssayOrganism/Cell LineIC50 / CC50 (µM)Reference
Antileishmanial Activity (Promastigotes)Leishmania amazonensis13.8[3]
Antileishmanial Activity (Amastigotes)Leishmania amazonensis3.6[3]
CytotoxicityMacrophages65.5[3]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound from ivermectin is a multi-step process that involves selective oxidation and reduction reactions. The foundational methodology is detailed in the work by dos Santos et al. (2009).[4][6]

Materials:

Procedure:

  • Dehydrogenation: Ivermectin is treated with an oxidizing agent such as DDQ to introduce the 2,3-double bond. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature.

  • Reduction: The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to saturate the 3,4-position. This step is usually performed in a protic solvent such as methanol.

  • Purification: The crude product is purified using silica gel column chromatography to isolate the this compound.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In vitro Antileishmanial Activity Assay

The leishmanicidal activity of this compound is assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania amazonensis.

Promastigote Assay:

  • Leishmania amazonensis promastigotes are cultured in appropriate media (e.g., M199) until they reach the logarithmic growth phase.

  • The parasites are then incubated with varying concentrations of this compound for a defined period (e.g., 72 hours).

  • Parasite viability is determined using a suitable method, such as the MTT assay or by direct counting using a hemocytometer.

  • The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated.

Amastigote Assay:

  • Peritoneal macrophages are harvested from mice and plated in cell culture plates.

  • The macrophages are then infected with Leishmania amazonensis promastigotes, which differentiate into amastigotes within the host cells.

  • After infection, the cells are treated with different concentrations of this compound for a specified duration.

  • The number of intracellular amastigotes is quantified by microscopy after Giemsa staining.

  • The IC50 value against amastigotes is then determined.

Cytotoxicity Assay

The cytotoxicity of the compound is evaluated to determine its selectivity index (SI), which is a ratio of its toxicity to its therapeutic activity.

  • A suitable mammalian cell line, such as murine peritoneal macrophages, is cultured in appropriate media.

  • The cells are exposed to a range of concentrations of this compound for the same duration as the amastigote assay.

  • Cell viability is assessed using a standard method like the MTT assay.

  • The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Ivermectin Ivermectin (Starting Material) Dehydrogenation Dehydrogenation (e.g., DDQ) Ivermectin->Dehydrogenation Reduction Reduction (e.g., NaBH4) Dehydrogenation->Reduction Purification Purification (Chromatography) Reduction->Purification Final_Product This compound Purification->Final_Product Promastigote_Assay Promastigote Viability Assay Final_Product->Promastigote_Assay Amastigote_Assay Intracellular Amastigote Assay Final_Product->Amastigote_Assay Cytotoxicity_Assay Macrophage Cytotoxicity Assay Final_Product->Cytotoxicity_Assay Data_Analysis IC50 / CC50 Determination Promastigote_Assay->Data_Analysis Amastigote_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis G cluster_host_cell Host Macrophage Leishmania Leishmania amazonensis Th2_Response Th2 Response (IL-4, IL-10) Leishmania->Th2_Response promotes Ivermectin_Analog 2,3-Dehydro-3,4-dihydro ivermectin Ivermectin_Analog->Th2_Response suppresses Th1_Response Th1 Response (IFN-γ, IL-12) Ivermectin_Analog->Th1_Response induces Parasite_Clearance Parasite Clearance Th2_Response->Parasite_Clearance inhibits Th1_Response->Parasite_Clearance leads to

References

A Technical Guide to the Biological Activity of Ivermectin (22,23-dihydroavermectin B1a and B1b)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's query specified "2,3-Dehydro-3,4-dihydro ivermectin." Publicly available scientific literature extensively details the biological activity of Ivermectin , which is a mixture of 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%).[1][2][3][4] The compound "this compound" is not commonly referenced. This guide will focus on the well-documented activities of Ivermectin, assuming it is the compound of interest.

Executive Summary

Ivermectin is a semi-synthetic, macrocyclic lactone derived from the avermectins, which are natural fermentation products of the soil actinomycete Streptomyces avermitilis.[5][6] It is a potent, broad-spectrum antiparasitic agent with established use in both veterinary and human medicine for over four decades.[7][8] Its primary mechanism of action involves targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[3][9][10] Beyond its profound anthelmintic and insecticidal properties, emerging research has highlighted its potential in other therapeutic areas, including antiviral and anticancer applications.[8][11] This document provides a comprehensive overview of the biological activities of Ivermectin, its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

Ivermectin's principal mode of action is the selective and high-affinity binding to glutamate-gated chloride ion channels present in the nerve and muscle cells of invertebrates.[1][3] This binding potentiates the channel's activity, leading to an increased influx of chloride ions.[12] The resulting hyperpolarization of the neuronal or muscle cell membrane causes a flaccid paralysis and subsequent death of the parasite.[3] Mammals are largely unaffected due to the lack of glutamate-gated chloride channels and the fact that ivermectin does not readily cross the blood-brain barrier, where GABA-gated channels (to which it has a lower affinity) are located.[12]

cluster_membrane Invertebrate Neuronal/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (Intracellular) Hyperpolarization Cell Membrane Hyperpolarization GluCl->Hyperpolarization Leads to Cl_out Cl- (Extracellular) Cl_out->GluCl Increased Influx Ivermectin Ivermectin Ivermectin->GluCl Binds with High Affinity Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis Causes

Caption: Ivermectin's primary mechanism of action on invertebrate glutamate-gated chloride channels.

Key Biological Activities

Antiparasitic and Insecticidal Activity

Ivermectin exhibits potent activity against a wide array of nematode (roundworm) and arthropod (insect and mite) parasites.[5] It is a cornerstone for treating and controlling infestations in livestock and companion animals and is critical for managing several debilitating human parasitic diseases.[1][5]

  • Human Use : Approved for treating onchocerciasis (river blindness), strongyloidiasis, ascariasis, scabies, and head lice.[1][3][13]

  • Veterinary Use : Widely used to control gastrointestinal roundworms, lungworms, mites, lice, and heartworm in animals such as cattle, sheep, horses, and dogs.[6][7]

Anticancer Activity

Recent in vitro studies have demonstrated that avermectins possess anti-proliferative effects against various cancer cell lines. Avermectin B1a, a closely related precursor to the main component of ivermectin, was shown to inhibit the growth of HCT-116 colon cancer cells.[11] The proposed mechanism involves the promotion of tubulin polymerization, which disrupts microtubule dynamics essential for cell division, and the induction of apoptosis.[11]

Antiviral Activity

Ivermectin has been shown in vitro to inhibit the replication of several RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[9] However, the clinical efficacy for this indication remains a subject of ongoing research and debate.[13]

Quantitative Biological Data

The following tables summarize key quantitative parameters related to the biological activity of Ivermectin and its components.

Table 1: In Vitro Efficacy Data

Compound/Component Target/Assay Organism/Cell Line Parameter Value Reference(s)
Ivermectin B1a Glutamate-gated chloride channels Nematode neurons/muscles EC50 104 nM [9]
Avermectin B1a Anti-proliferative activity (MTT Assay) HCT-116 (Colon Cancer) IC50 30 µM [11]

| Ivermectin | Larval Motility Assay | Onchocerca lienalis | Effective Concentration | 1 µg/mL |[14] |

Table 2: Human Pharmacokinetic Parameters (Single Oral Dose)

Parameter Value Condition Reference(s)
Cmax (mean) 36.40 ng/mL 150 µg/kg dose [15]
tmax (median) 4.50 hours 150 µg/kg dose [15]
AUC0-72 (mean) 1,040 ng·h/mL 150 µg/kg dose [15]
Elimination Half-life ~38.9 hours N/A [1]

| Excretion | Almost exclusively in feces (<1% in urine) | N/A |[2][12] |

Experimental Protocols

Protocol: In Vitro Anthelmintic Motility Assay

This protocol outlines a method to assess the efficacy of Ivermectin against nematode microfilariae, adapted from methodologies described in the literature.[14]

  • Preparation : Isolate microfilariae (e.g., Onchocerca lienalis or Brugia pahangi) from an infected host and suspend them in a suitable culture medium (e.g., RPMI-1640).

  • Compound Dilution : Prepare a stock solution of Ivermectin in a solvent like DMSO. Create a serial dilution in the culture medium to achieve final test concentrations (e.g., ranging from 0.01 µg/mL to 10 µg/mL).

  • Incubation : Dispense 100 µL of the microfilariae suspension into each well of a 96-well microtiter plate. Add 100 µL of the diluted Ivermectin solution to the test wells. Include solvent-only wells as negative controls.

  • Observation : Incubate the plate at 37°C. At set time points (e.g., 24, 48, 72 hours), observe the motility of the microfilariae under an inverted microscope.

  • Quantification : Score motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement). Calculate the percentage reduction in motility compared to the negative control to determine the effective concentration.

cluster_workflow Workflow: In Vitro Motility Assay A 1. Isolate Microfilariae C 3. Incubate Microfilariae with Ivermectin in 96-well Plate A->C B 2. Prepare Serial Dilutions of Ivermectin B->C D 4. Observe Motility Under Microscope (24, 48, 72h) C->D E 5. Score Motility & Calculate Efficacy D->E

Caption: A generalized workflow for an in vitro anthelmintic motility assay.
Protocol: Cell Proliferation (MTT) Assay

This protocol describes a method to evaluate the anti-proliferative effects of a compound on a cancer cell line, based on the study of Avermectin B1a on HCT-116 cells.[11]

  • Cell Seeding : Culture HCT-116 cells in an appropriate medium (e.g., DMEM with 10% FBS). Seed the cells into a 96-well plate at a density of approximately 5x10³ cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the test compound (e.g., Avermectin B1a) in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include untreated and solvent-only control wells.

  • Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

  • Solubilization & Measurement : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis : Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

cluster_workflow Workflow: MTT Cell Proliferation Assay A 1. Seed HCT-116 Cells in 96-well Plate B 2. Treat Cells with Test Compound A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (4-hour incubation) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance & Calculate IC50 E->F

Caption: A standard workflow for an MTT-based cell proliferation assay.

References

The Ivermectin Impurity Profile: A Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ivermectin impurity, 2,3-Dehydro-3,4-dihydro ivermectin. Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin (B7782182) B1.[1] Its complex structure can lead to the formation of various impurities during synthesis and storage, including this compound. Understanding the chemical properties, formation, analytical detection, and biological activity of this impurity is critical for ensuring the quality, safety, and efficacy of ivermectin-based pharmaceuticals.

Chemical and Physical Properties

This compound is an analog of ivermectin.[2][3] It is also referred to as (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a.[4] The fundamental chemical and physical properties of this impurity are summarized in the table below.

PropertyValue
Chemical Name 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a[5]
Synonyms (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a[4]
CAS Number 1135339-49-9[4]
Molecular Formula C₄₈H₇₄O₁₄[3]
Molecular Weight 875.1 g/mol [3]
Appearance A solid[3]
Solubility Slightly soluble in chloroform (B151607) and methanol[3]
Storage -20°C[3]
Stability ≥ 4 years at -20°C[3]

Formation of this compound

The formation of this compound is primarily associated with the degradation of ivermectin. Forced degradation studies, which are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, have shed light on the conditions that lead to the formation of this impurity.[6][7]

The main byproduct of the ivermectin synthesis reaction is the tetrahydro avermectin, which is formed by the hydrogenation of the C3-C4 double bond.[8] Degradation of ivermectin can be induced by various stress conditions, including:

  • Acidic and Alkaline Hydrolysis: Treatment with acids (e.g., 0.05 M HCl) and bases (e.g., 0.025 M NaOH) can lead to the degradation of ivermectin.[9]

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium dichromate (K₂Cr₂O₇) can induce the formation of degradation products.[9]

  • Thermal Stress: Exposure to elevated temperatures (e.g., 80°C) in both solid and solution states can cause degradation.[9]

  • Photolytic Stress: Exposure to light can also contribute to the degradation of ivermectin.[9]

The following diagram illustrates the logical relationship between ivermectin and the formation of its degradation products, including this compound, through various stress conditions.

cluster_stress Stress Conditions Ivermectin Ivermectin Degradation Degradation Ivermectin->Degradation Impurity 2,3-Dehydro-3,4-dihydro ivermectin Degradation->Impurity Acid Acidic Hydrolysis Acid->Degradation Base Alkaline Hydrolysis Base->Degradation Oxidation Oxidation Oxidation->Degradation Thermal Thermal Thermal->Degradation Photo Photolytic Photo->Degradation

Formation of this compound through degradation.

Analytical Methodologies

The identification and quantification of this compound as an impurity in ivermectin drug substances and products rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating this compound from the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a composite based on several reported methods for the analysis of ivermectin and its impurities.[10][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: HALO C18 column (150 mm × 4.6 mm, 2.7 µm) or Zorbax Extend-C18 column (150 × 4.6 mm i.d., 3.5 µm particle size).[10][11]

  • Mobile Phase:

    • Mobile Phase A: Water[10]

    • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[10]

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 1.5 mL/min[10]

  • Column Temperature: 30 °C[10]

  • Detection: UV detection at 245 nm.

  • Injection Volume: 10 µL.

Quantitative Data for HPLC Method Validation

The performance of the analytical method is validated according to ICH guidelines.[10]

ParameterTypical Value
Linearity (R²) > 0.999[10]
Limit of Detection (LOD) 0.3 µg/mL[10]
Limit of Quantification (LOQ) 1.0 µg/mL[10]
Accuracy (% Recovery) Within 98-102%
Precision (% RSD) < 2%
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and NMR Spectroscopy

For the definitive identification and structural elucidation of impurities, LC-HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[6][12] LC-HRMS provides accurate mass data, which helps in determining the elemental composition of the impurity. NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) provides detailed structural information, confirming the connectivity of atoms.[12]

The following diagram illustrates a typical experimental workflow for the identification and characterization of ivermectin impurities.

cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_results Results Ivermectin_Sample Ivermectin Sample (Bulk Drug or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Ivermectin_Sample->Forced_Degradation HPLC RP-HPLC Separation Forced_Degradation->HPLC LCMS LC-HRMS Analysis HPLC->LCMS Fraction_Collection Fraction Collection (Semi-preparative HPLC) HPLC->Fraction_Collection Identification Impurity Identification LCMS->Identification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Fraction_Collection->NMR Characterization Structural Characterization NMR->Characterization

Workflow for impurity identification and characterization.

Biological Activity

While ivermectin itself has a well-established broad-spectrum antiparasitic activity, the biological effects of its impurities are less characterized. However, some data is available for this compound.

The compound has shown activity against Leishmania amazonensis promastigotes and amastigotes, with IC₅₀ values of 13.8 µM and 3.6 µM, respectively.[2][3] Importantly, it did not induce cytotoxicity to macrophages at concentrations up to 65.5 µM, suggesting a degree of selectivity.[2][3] Further research is needed to fully understand the pharmacological and toxicological profile of this impurity and to elucidate any specific signaling pathways it may affect.

Quantitative Data on Biological Activity

Target Organism/Cell LineAssayResult (IC₅₀)
Leishmania amazonensis promastigotesAntileishmanial activity13.8 µM[2][3]
Leishmania amazonensis amastigotesAntileishmanial activity3.6 µM[2][3]
MacrophagesCytotoxicity65.5 µM[2][3]

Conclusion

This compound is a notable impurity of ivermectin that is formed through degradation. Its presence in ivermectin active pharmaceutical ingredients and finished products must be carefully monitored and controlled to ensure the quality and safety of the medication. The analytical methodologies outlined in this guide, particularly stability-indicating HPLC and LC-HRMS, are essential tools for the detection, quantification, and characterization of this and other related substances. While preliminary data suggests some biological activity, a more comprehensive toxicological and pharmacological evaluation is warranted to fully assess its potential impact. This technical guide serves as a foundational resource for professionals involved in the development, manufacturing, and quality control of ivermectin.

References

Formation of 2,3-Dehydro-3,4-dihydro ivermectin from Ivermectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of 2,3-Dehydro-3,4-dihydro ivermectin from its parent compound, ivermectin. This document details the experimental protocol for this specific chemical transformation, presents relevant quantitative data, and visualizes the reaction pathway and experimental workflow. The information contained herein is intended to support research and development activities related to ivermectin and its derivatives.

Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent widely used in both veterinary and human medicine.[1] It is a semi-synthetic derivative of avermectin (B7782182) B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis.[1] Chemical modification of the ivermectin structure can lead to new analogs with altered biological activities. One such analog is this compound, a conjugated isomer of ivermectin.

The formation of this derivative involves a shift of the double bond from the Δ³,⁴ position to a conjugated Δ²,³ position. This structural alteration has been shown to enhance the leishmanicidal activity of the compound compared to the parent ivermectin.[2] This guide focuses on the chemical synthesis of this specific ivermectin derivative.

Experimental Protocol: Synthesis of this compound

The following experimental protocol is adapted from the methodology described by dos Santos et al. in Bioorganic & Medicinal Chemistry (2009).[2] This procedure outlines the acid-catalyzed isomerization of ivermectin to yield this compound.

Materials:

  • Ivermectin (commercial grade)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A solution of ivermectin in dichloromethane is prepared in a suitable reaction vessel.

  • Acid Catalysis: Trifluoroacetic acid (TFA) is added to the ivermectin solution. The reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: The aqueous layer is extracted with dichloromethane. The organic layers are combined.

  • Drying and Concentration: The combined organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from ivermectin, as reported in the literature.

ParameterValueReference
Reaction Yield Not explicitly stated[2]
Biological Activity (IC₅₀ against L. amazonensis amastigotes) 3.6 µM[2]
Cytotoxicity (IC₅₀ in macrophages) 65.5 µM[2]

Signaling Pathways and Experimental Workflows

The formation of this compound from ivermectin is a chemical transformation rather than a biological signaling pathway. The process can be visualized as a chemical reaction and a corresponding experimental workflow.

G cluster_reaction Chemical Reaction Pathway Ivermectin Ivermectin (Δ³,⁴-isomer) Dehydro_Ivermectin This compound (Δ²,³-conjugated isomer) Ivermectin->Dehydro_Ivermectin TFA, CH₂Cl₂ Room Temperature

Chemical reaction for the formation of this compound.

G cluster_workflow Experimental Workflow A Dissolve Ivermectin in Dichloromethane B Add Trifluoroacetic Acid (TFA) Stir at Room Temperature A->B C Monitor Reaction by TLC/HPLC B->C D Quench with Saturated NaHCO₃ C->D E Extract with Dichloromethane D->E F Dry with Na₂SO₄ and Concentrate E->F G Purify by Silica Gel Column Chromatography F->G H Pure this compound G->H

Experimental workflow for the synthesis and purification of the target compound.

Conclusion

The conversion of ivermectin to this compound represents a straightforward yet significant chemical modification. The resulting conjugated isomer exhibits enhanced biological activity against certain parasites, highlighting the potential for further drug development based on the ivermectin scaffold. The detailed protocol and workflow provided in this guide offer a foundation for the synthesis and subsequent investigation of this and other ivermectin derivatives. Further research is warranted to fully elucidate the reaction mechanism and to optimize the synthesis for higher yields and purity.

References

In-Depth Technical Guide to the Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin, a significant analog of the broad-spectrum antiparasitic agent, ivermectin. The synthesis of this specific derivative, also referred to as conjugated Δ²,³-ivermectin, involves a targeted chemical modification of the commercially available ivermectin. This document outlines the core synthesis pathway, including a detailed experimental protocol derived from peer-reviewed scientific literature, quantitative data, and a visual representation of the reaction workflow.

Core Synthesis Pathway

The synthesis of this compound commences with the parent compound, ivermectin. The key transformation is an oxidation reaction that introduces a double bond at the C2-C3 position of the ivermectin macrocycle. This creates a conjugated system with the existing double bond at the C8-C9 position, altering the electronic and conformational properties of the molecule, which may in turn influence its biological activity.

The primary method for achieving this transformation is through the use of an oxidizing agent, specifically manganese dioxide (MnO₂). This reagent selectively introduces the unsaturation at the desired position without significantly affecting other sensitive functional groups within the complex ivermectin structure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. This data is essential for the replication and optimization of the synthesis protocol.

ParameterValue
Starting Material Ivermectin
Reagent Activated Manganese Dioxide (MnO₂)
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Reaction Time 2 hours
Temperature Room Temperature
Yield 85%

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from ivermectin.

Materials:

Procedure:

  • Reaction Setup: A solution of ivermectin in dichloromethane is prepared in a suitable reaction vessel.

  • Addition of Oxidizing Agent: Activated manganese dioxide is added to the solution of ivermectin. A significant excess of manganese dioxide is typically used to ensure complete conversion.

  • Reaction: The resulting suspension is stirred vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is filtered to remove the manganese dioxide solid. The filtrate, containing the crude product, is collected.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram, generated using the DOT language, illustrates the single-step synthesis of this compound from ivermectin.

Synthesis_Pathway Ivermectin Ivermectin Dehydro_Ivermectin 2,3-Dehydro-3,4-dihydro ivermectin Ivermectin->Dehydro_Ivermectin MnO₂, CH₂Cl₂, 2h, rt, 85%

Caption: Synthesis of this compound from ivermectin.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Ivermectin in CH₂Cl₂ add_mno2 Add MnO₂ start->add_mno2 react Stir at room temperature for 2 hours add_mno2->react filter Filter to remove MnO₂ react->filter evaporate Evaporate solvent filter->evaporate chromatography Silica gel column chromatography evaporate->chromatography characterization NMR & MS Analysis chromatography->characterization

Caption: Experimental workflow for the synthesis of the target compound.

An In-depth Technical Guide to 2,3-Dehydro-3,4-dihydro ivermectin: Synthesis, Leishmanicidal Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin. The primary focus of this document is on the compound's notable leishmanicidal properties, detailing the experimental methodologies for its synthesis from ivermectin and its efficacy against Leishmania amazonensis. Quantitative data on its biological activity are presented in structured tables for clarity. Furthermore, this guide explores the potential mechanism of action, which appears to diverge from the classical mode of action of ivermectin in nematodes. Diagrams illustrating the synthetic workflow and a proposed mechanism of action are provided to facilitate a deeper understanding of this promising antiparasitic compound.

Introduction

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, has revolutionized the treatment of parasitic diseases in both veterinary and human medicine.[1][2] Its potent activity against a wide range of nematodes and arthropods has made it an indispensable tool in combating diseases such as onchocerciasis (river blindness) and lymphatic filariasis.[1] The quest for novel antiparasitic agents with improved efficacy, broader spectrum of activity, and the ability to overcome emerging drug resistance has led to the exploration of various ivermectin derivatives.

One such derivative, this compound, has emerged as a compound of interest due to its significant in vitro activity against the protozoan parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. The discovery of its leishmanicidal properties was first reported in a 2009 study published in Bioorganic & Medicinal Chemistry by dos Santos et al., which described the synthesis and evaluation of a series of ivermectin analogs.[3][4] This guide will delve into the technical details of this discovery and the subsequent understanding of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a chemical modification of the commercially available ivermectin. The process involves the introduction of a double bond between the C2 and C3 positions of the ivermectin backbone.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from the work of dos Santos et al. (2009):

Materials:

Procedure:

  • Reaction Setup: A solution of ivermectin in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dehydrogenation: To the stirred solution of ivermectin, a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane is added dropwise at room temperature. The reaction mixture is stirred for a specified period, typically monitored by thin-layer chromatography (TLC) to assess the consumption of the starting material and the formation of the product.

  • Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane as the eluent to afford this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Ivermectin Ivermectin in CH₂Cl₂ Reaction Stirring at Room Temperature Ivermectin->Reaction DDQ DDQ in CH₂Cl₂ DDQ->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Biological Activity

The primary reported biological activity of this compound is its potent effect against Leishmania amazonensis.

Leishmanicidal Activity

In vitro studies have demonstrated that this compound is effective against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form found in the mammalian host) stages of L. amazonensis.[3][5]

Quantitative Data

The following table summarizes the key quantitative data on the biological activity of this compound.

Parameter Organism/Cell Line Value Reference
IC₅₀ (Promastigotes)Leishmania amazonensis13.8 µM[3][5]
IC₅₀ (Amastigotes)Leishmania amazonensis3.6 µM[3][5]
IC₅₀ (Cytotoxicity)Macrophages65.5 µM[3][5]

Mechanism of Action

The precise mechanism of action of this compound against Leishmania species is not yet fully elucidated but appears to differ from the classical mechanism of ivermectin in nematodes, which involves the potentiation of glutamate-gated chloride channels, leading to paralysis and death of the parasite.[4]

Studies on ivermectin and its analogs suggest that the leishmanicidal activity may not be dependent on the integrity of the non-conjugated Δ³,⁴-hexahydrobenzofuran moiety, which is crucial for its filaricidal effects.[3] This suggests a different molecular target within the Leishmania parasite.

One study on a related conjugated ivermectin derivative, Δ²,³-ivermectin ethyl secoester, showed that it had a significantly reduced inhibitory effect on mammalian P-type ATPases compared to ivermectin, while retaining its leishmanicidal potency.[6] This suggests a potential for a more selective action against the parasite with a better therapeutic index.

Recent research on ivermectin's effect on Leishmania has indicated that it can induce a Th1-type immune response in the host, which is critical for controlling the infection.[7] It has been observed that ivermectin treatment can lead to increased expression of T-bet and ROR-γt transcription factors, while suppressing GATA-3, thereby promoting a cellular immune response that is effective against the intracellular amastigotes.[7] While this is an indirect effect on the parasite via modulation of the host's immune system, it represents a significant aspect of its anti-leishmanial activity.

Proposed Signaling Pathway in Host Immune Response

The following diagram illustrates a proposed signaling pathway for the immunomodulatory effects of ivermectin and its analogs in the context of a Leishmania infection.

Leishmania_Immune_Response cluster_host_cell Host Immune Cell (e.g., T-cell) cluster_outcome Anti-Leishmanial Effect Ivermectin_Analog 2,3-Dehydro-3,4-dihydro ivermectin GATA3 GATA-3 Ivermectin_Analog->GATA3 Inhibits Tbet T-bet Ivermectin_Analog->Tbet Promotes RORgt ROR-γt Ivermectin_Analog->RORgt Promotes Th2 Th2 Response (Suppressed) GATA3->Th2 Th1 Th1 Response (Activated) Tbet->Th1 Th17 Th17 Response (Activated) RORgt->Th17 Parasite_Clearance Enhanced Parasite Clearance Th1->Parasite_Clearance Th17->Parasite_Clearance

Proposed immunomodulatory pathway of ivermectin analogs.

Conclusion

This compound represents a promising lead compound in the development of new treatments for leishmaniasis. Its straightforward synthesis from a readily available starting material, coupled with its potent and selective in vitro activity against Leishmania amazonensis, makes it an attractive candidate for further investigation. Future research should focus on elucidating its precise molecular target within the parasite, expanding the evaluation of its efficacy against a broader range of Leishmania species, and conducting in vivo studies to assess its therapeutic potential in animal models of leishmaniasis. A deeper understanding of its immunomodulatory effects could also open new avenues for host-directed therapies for this neglected tropical disease.

References

An In-Depth Technical Review of 2,3-Dehydro-3,4-dihydro ivermectin: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydro-3,4-dihydro ivermectin, a semi-synthetic analog of the broad-spectrum antiparasitic agent ivermectin, has emerged as a compound of interest in the field of medicinal chemistry.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and known mechanisms of this ivermectin derivative. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological and experimental workflows.

Chemical and Physical Properties

This compound, also referred to as conjugated Δ(2,3)-IVM, is a macrocyclic lactone. Key chemical identifiers and properties are summarized below.

PropertyValue
CAS Number 1135339-49-9
Molecular Formula C48H74O14
Molecular Weight 875.09 g/mol

Synthesis

The synthesis of this compound originates from the commercially available ivermectin. The primary transformation involves a dehydration reaction to introduce a double bond at the C2-C3 position.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methods described for the preparation of ivermectin analogs.

Materials:

Procedure:

  • Allylic Bromination: Ivermectin is dissolved in a suitable solvent such as dichloromethane. N-bromosuccinimide is added to the solution, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Elimination: Upon completion of the bromination, pyridine is added to the reaction mixture to induce an elimination reaction, forming the 2,3-double bond. The reaction is typically stirred for several hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield this compound.

G Ivermectin Ivermectin Allylic_Bromination Allylic Bromination (NBS, CH2Cl2) Ivermectin->Allylic_Bromination Intermediate Brominated Intermediate Allylic_Bromination->Intermediate Elimination Elimination (Pyridine) Intermediate->Elimination Crude_Product Crude Product Elimination->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Figure 1: Synthetic workflow for this compound.

Biological Activity

The primary reported biological activity of this compound is its leishmanicidal effect. Studies have demonstrated its efficacy against Leishmania parasites, the causative agents of leishmaniasis.

Leishmanicidal Activity

This compound has shown significant activity against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania amazonensis.[1]

Table 1: In Vitro Leishmanicidal Activity and Cytotoxicity of this compound

Organism/Cell LineStageIC50 (µM)Reference
Leishmania amazonensisPromastigote13.8[1]
Leishmania amazonensisAmastigote3.6[1]
Murine Macrophages-65.5[1]
Experimental Protocol: Leishmanicidal Activity Assays

Promastigote Viability Assay:

  • Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum.

  • Promastigotes are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • The compound is added at various concentrations, and the plates are incubated at 25°C for 72 hours.

  • Parasite viability is assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells is measured.

  • The IC50 value is calculated from the dose-response curve.

Amastigote Viability Assay:

  • Murine peritoneal macrophages are harvested and seeded in 96-well plates and allowed to adhere.

  • Macrophages are infected with L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.

  • After 24 hours of infection, extracellular promastigotes are washed away.

  • The test compound is added at various concentrations, and the plates are incubated at 37°C for 72 hours.

  • The number of intracellular amastigotes is determined by staining with Giemsa and counting under a microscope.

  • The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage.

Experimental Protocol: Cytotoxicity Assay
  • Murine peritoneal macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere.

  • The compound is added at the same concentrations used in the amastigote assay.

  • Plates are incubated at 37°C for 72 hours.

  • Cell viability is determined using an MTT or resazurin-based assay.

  • The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

G cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P_Culture Culture L. amazonensis (M199 Medium) P_Seeding Seed Promastigotes (96-well plate) P_Culture->P_Seeding P_Treatment Add Compound (Serial Dilutions) P_Seeding->P_Treatment P_Incubation Incubate (25°C, 72h) P_Treatment->P_Incubation P_Viability Assess Viability (Resazurin Assay) P_Incubation->P_Viability P_IC50 Calculate IC50 P_Viability->P_IC50 A_Culture Culture & Seed Macrophages A_Infection Infect with Promastigotes A_Culture->A_Infection A_Treatment Add Compound (Serial Dilutions) A_Infection->A_Treatment A_Incubation Incubate (37°C, 72h) A_Treatment->A_Incubation A_Staining Giemsa Staining A_Incubation->A_Staining A_Counting Count Amastigotes A_Staining->A_Counting A_IC50 Calculate IC50 A_Counting->A_IC50 C_Culture Culture & Seed Macrophages C_Treatment Add Compound (Serial Dilutions) C_Culture->C_Treatment C_Incubation Incubate (37°C, 72h) C_Treatment->C_Incubation C_Viability Assess Viability (MTT/Resazurin) C_Incubation->C_Viability C_CC50 Calculate CC50 C_Viability->C_CC50

Figure 2: Experimental workflow for in vitro activity assessment.

Mechanism of Action

The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, based on studies of the parent compound, ivermectin, several potential targets and pathways can be hypothesized.

Ivermectin is known to act on glutamate-gated chloride channels in invertebrates, leading to paralysis and death.[2] While these channels are absent in Leishmania, ivermectin has been shown to affect other cellular processes. One proposed mechanism is the targeting of the parasite's mitochondria, leading to a decrease in mitochondrial membrane potential and subsequent apoptosis-like cell death.[3][4][5]

Another potential target for ivermectin and its analogs are P-type ATPases. Ivermectin has been shown to be a nonselective inhibitor of mammalian P-type ATPases, including SERCA, Na+/K+-ATPase, and H+/K+-ATPase.[6][7] It is plausible that ivermectin derivatives could exert their leishmanicidal effect by inhibiting similar essential ion pumps in the parasite.

G cluster_Mito Mitochondrial Pathway cluster_ATPase P-type ATPase Inhibition Compound 2,3-Dehydro-3,4-dihydro ivermectin Mito_Dysfunction Mitochondrial Dysfunction Compound->Mito_Dysfunction ATPase Leishmania P-type ATPases Compound->ATPase MMP_Loss Loss of Mitochondrial Membrane Potential Mito_Dysfunction->MMP_Loss ROS Increased ROS MMP_Loss->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Ion_Imbalance Ion Homeostasis Disruption ATPase->Ion_Imbalance Cell_Death Cell Death Ion_Imbalance->Cell_Death

Figure 3: Putative signaling pathways for leishmanicidal activity.

Pharmacokinetics and Metabolism

There is currently a lack of specific pharmacokinetic and metabolism data for this compound. The majority of available information pertains to the parent compound, ivermectin.

Ivermectin is metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved.[8] The metabolites are predominantly excreted in the feces.[9] Given the structural similarity, it is likely that this compound follows a similar metabolic pathway. However, dedicated studies are required to confirm this and to determine its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Analytical Methods

While no specific validated analytical methods for this compound have been published, methods for the analysis of ivermectin and its derivatives can be adapted. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common technique for the quantification of ivermectin in various matrices.[10][11][12][13]

General RP-HPLC Method for Ivermectin Derivatives
  • Column: C18 column (e.g., Zorbax Extend-C18, 150 mm × 4.6 mm, 3.5-µm).[11][13]

  • Mobile Phase: A gradient of water and an organic phase (e.g., acetonitrile/methanol mixture).[11][12]

  • Flow Rate: 1.5 mL/min.[11][13]

  • Detection: UV at 245 nm.[11][12]

  • Column Temperature: 30 °C.[11][13]

Method development and validation would be necessary to ensure specificity, linearity, accuracy, and precision for the analysis of this compound.

Conclusion and Future Directions

This compound demonstrates promising in vitro leishmanicidal activity with a favorable selectivity index. The synthetic route from ivermectin is straightforward, making it an accessible compound for further investigation.

However, significant knowledge gaps remain. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways in Leishmania that are affected by this compound.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of leishmaniasis.

  • Pharmacokinetic and Metabolism Studies: Characterizing the ADME properties of the compound to assess its potential as a drug candidate.

  • Development of Validated Analytical Methods: Establishing robust analytical techniques for the accurate quantification of this compound in biological matrices.

Addressing these areas will be crucial in determining the therapeutic potential of this compound as a novel treatment for leishmaniasis.

References

Spectroscopic and Synthetic Profile of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the ivermectin analog, "2,3-Dehydro-3,4-dihydro ivermectin." The information is compiled from available scientific literature and chemical supplier data, offering a centralized resource for researchers engaged in the study and development of novel anthelmintics and other therapeutic agents.

Core Compound Information

This compound , also known by its systematic name (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, is a derivative of the potent antiparasitic agent, ivermectin.[1][2] It is characterized by the introduction of a double bond between the C2 and C3 positions and the saturation of the C3 and C4 positions of the macrocyclic lactone core, relative to the parent ivermectin structure. This modification has been explored in the context of developing new leishmanicidal compounds.[3]

Chemical Formula: C₄₈H₇₄O₁₄[4][5]

Molecular Weight: 875.1 g/mol [4][5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is primarily documented in the work of dos Santos et al. (2009). While the full dataset from the original publication is not publicly accessible, the following tables summarize the key spectroscopic characteristics based on available information and typical values for related ivermectin derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Precise ¹H and ¹³C NMR data for this compound are not available in the public domain. However, analysis of related ivermectin structures allows for the prediction of key chemical shifts. The introduction of the C2-C3 double bond would significantly impact the chemical shifts of the surrounding protons and carbons. Researchers should refer to the original publication by dos Santos et al. for the definitive spectral assignments.[3]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Chemical Shift (ppm)
H-2Olefinic region
H-3Olefinic region
......
......
Table 2: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

Technique Ionization Mode Observed m/z Interpretation
Electrospray Ionization (ESI)Positive875.1[M+H]⁺ or [M+Na]⁺
Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
C-H (aliphatic)~2950
C=O (lactone)~1735
C=C (alkene)~1650
C-O (ether, ester)~1200-1000

Experimental Protocols

The synthesis of this compound is described in the context of creating a family of ivermectin analogues for biological screening.[3] The general approach involves the chemical modification of commercially available ivermectin.

Synthesis of this compound

The synthesis of this compound, referred to as conjugated Δ(2,3)-IVM, was reported by dos Santos, A.R., et al. in Bioorganic & Medicinal Chemistry in 2009.[3] The protocol involves the chemical treatment of ivermectin to induce the formation of a double bond at the 2,3-position. Researchers seeking to replicate this synthesis should consult the original publication for specific reagents, reaction conditions, and purification methods.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start Ivermectin Starting Material synthesis Chemical Modification start->synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis

References

Technical Guide: Molecular Weight of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular weight of 2,3-Dehydro-3,4-dihydro ivermectin. Ivermectin is a widely used antiparasitic agent consisting of a mixture of two homologous compounds: 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b. The derivative, this compound, represents an isomeric form of ivermectin. This guide establishes that the molecular weight of this derivative is identical to its parent ivermectin components due to the nature of the chemical transformation. All relevant molecular data is presented in a structured format for clarity and ease of reference.

Introduction to Ivermectin and its Derivatives

Ivermectin is a semi-synthetic, broad-spectrum antiparasitic medication derived from the avermectin (B7782182) family of macrocyclic lactones. Commercially, ivermectin is a mixture of two principal components:

  • 22,23-dihydroavermectin B1a (Ivermectin B1a), which constitutes 80% or more of the mixture.

  • 22,23-dihydroavermectin B1b (Ivermectin B1b), which makes up 20% or less of the mixture.[1]

The nomenclature "this compound" describes a specific structural isomer of ivermectin. This transformation involves the migration of a double bond within the molecule. Such an isomerization rearranges the constituent atoms without altering the overall molecular formula. Consequently, the molecular weight of this compound is identical to that of the parent ivermectin component from which it is derived.

Molecular Weight and Formula

The molecular weights of the ivermectin components, and by extension their 2,3-Dehydro-3,4-dihydro isomers, are determined by their respective molecular formulas.

  • Ivermectin B1a has a molecular formula of C₄₈H₇₄O₁₄.[2][3][4][5]

  • Ivermectin B1b has a molecular formula of C₄₇H₇₂O₁₄.[1][6][7]

Based on these formulas, the calculated molecular weights are summarized in the table below.

Data Presentation: Molecular Weight Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound B1aC₄₈H₇₄O₁₄875.1[2][3][4][5]
This compound B1bC₄₇H₇₂O₁₄861.1[1][6][8][9]

Experimental Protocols

The determination of the molecular weight for a specific chemical compound like this compound is typically achieved through mass spectrometry.

General Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: A purified sample of the target compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for large molecules like ivermectin derivatives, as it is a soft ionization method that minimizes fragmentation.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the molecular ion of the compound. The exact mass is determined from this peak, which can then be used to confirm the elemental composition and calculate the molecular weight. For ivermectin B1a (C₄₈H₇₄O₁₄), the expected monoisotopic mass is approximately 874.5079 Da.[2] For ivermectin B1b (C₄₇H₇₂O₁₄), the expected monoisotopic mass is approximately 860.4922 Da.[9]

Visualization of Logical Relationships

The following diagram illustrates the isomeric relationship between the parent ivermectin molecule and its 2,3-Dehydro-3,4-dihydro derivative. This relationship is key to understanding why their molecular weights are identical.

G Ivermectin Ivermectin (B1a or B1b Component) Formula: CₓHᵧO₂ Isomerization Isomerization Reaction (Double Bond Migration) Ivermectin->Isomerization MW_Ivermectin Molecular Weight = Z Ivermectin->MW_Ivermectin has Derivative This compound (B1a or B1b Component) Formula: CₓHᵧO₂ Isomerization->Derivative MW_Derivative Molecular Weight = Z Derivative->MW_Derivative has

References

Stability of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,3-Dehydro-3,4-dihydro ivermectin. Due to the limited availability of direct stability data for this specific analogue, this document leverages extensive research on the parent compound, ivermectin, to infer potential stability characteristics. All quantitative data is presented in structured tables, and detailed experimental protocols from relevant studies are provided. Visual diagrams illustrating degradation pathways and experimental workflows are included to facilitate understanding.

Core Stability Data

The known stability of this compound is based on information from chemical suppliers.

ParameterValueStorage ConditionsReference
Shelf Life≥ 4 years-20°C[1][2]

Inferred Stability Profile from Ivermectin Forced Degradation Studies

Forced degradation studies on ivermectin provide critical insights into the molecule's inherent stability and potential degradation pathways, which can be extrapolated to its 2,3-dehydro-3,4-dihydro derivative. These studies subject the drug substance to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Ivermectin has been shown to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[6][7][8] The presence of a double bond at the 2,3-position in this compound may influence its reactivity compared to the parent compound, particularly towards oxidation and acid-catalyzed reactions.

A study on ivermectin identified a 3,4-epoxide as a major oxidative degradation product, suggesting that the 3,4-dihydro portion of the target molecule could be a site of chemical instability.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the stability testing of ivermectin, which are applicable for designing studies on this compound.

Forced Degradation Studies

A comprehensive forced degradation study of ivermectin was conducted under various stress conditions.[3][4]

  • Acid Hydrolysis: Ivermectin was treated with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Ivermectin was treated with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Ivermectin was treated with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Ivermectin was exposed to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Ivermectin was exposed to UV light (254 nm) and cool white fluorescent light in a photostability chamber.

Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method[6][7][8]
  • Stationary Phase: Pre-coated silica (B1680970) gel 60F-254 aluminum plates (20 cm x 10 cm, 200 µm).

  • Mobile Phase: n-hexane: acetone: ethyl acetate (B1210297) (6.5: 3.5: 0.1 v/v/v).

  • Detection: Densitometric analysis at 247 nm.

  • Sample Application: Samples were applied as bands using a suitable applicator.

  • Development: The plates were developed in a twin-trough chamber.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method[9]
  • Column: Inertsil ODS (150 x 4.6 mm, 5 µm).

  • Mobile Phase: pH 3.5 sodium phosphate (B84403) buffer: Methanol (25:75 v/v) in isocratic mode.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 245 nm.

  • Injection Volume: 20 µL.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound based on known degradation products of ivermectin.

G Proposed Degradation Pathway of this compound A 2,3-Dehydro-3,4-dihydro ivermectin B Oxidation (e.g., H₂O₂) A->B C Hydrolysis (Acidic/Basic) A->C D Photodegradation (UV/Visible Light) A->D E Epoxidation at C2-C3 or other sites B->E F Ring Opening/ Lactone Hydrolysis C->F G Isomerization/ Rearrangement Products D->G

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

This diagram outlines a typical workflow for conducting a forced degradation study.

G Workflow for a Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Characterization A Drug Substance (this compound) B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H Stability-Indicating Analytical Method (e.g., HPLC, HPTLC) G->H I Peak Purity Analysis H->I J Isolation of Degradation Products H->J K Structure Elucidation (e.g., MS, NMR) J->K

Caption: A typical experimental workflow for forced degradation studies.

References

Methodological & Application

Application Note: HPLC Analysis of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dehydro-3,4-dihydro ivermectin, a related substance of the broad-spectrum antiparasitic agent, ivermectin. The described method is stability-indicating, capable of separating the analyte from ivermectin and other potential degradation products. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Ivermectin is a widely used anthelmintic drug in both human and veterinary medicine.[1][2] During its synthesis and storage, various related substances and impurities can arise. This compound is one such potential impurity. Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of ivermectin drug substances and products by controlling the levels of these impurities. This document provides a detailed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV or photodiode array (PDA) detector.

  • Column: Ascentis Express C18, 100 mm x 4.6 mm, 2.7 µm particle size, or equivalent.[3]

  • Chemicals:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Isopropanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Reference standards for ivermectin and this compound.

Chromatographic Conditions

A gradient elution method is employed for the separation.

ParameterCondition
Column Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm)[3]
Mobile Phase A Water : Acetonitrile (50:50, v/v)[3]
Mobile Phase B Isopropanol : Acetonitrile (15:85, v/v)[3]
Flow Rate 1.5 mL/min[4]
Column Temperature 45°C[3]
Detection UV at 245 nm or 252 nm[3][4]
Injection Volume 10 µL
Run Time Approximately 25 minutes[3][5]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
5.01000
15.00100
20.00100
20.11000
25.01000

Protocols

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the stock solution to 100.0 mL with the mobile phase.

Sample Preparation
  • Accurately weigh and transfer a sample portion equivalent to about 100 mg of ivermectin into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution ≥ 2.0 between ivermectin and any adjacent peaks
%RSD for 6 Injections ≤ 2.0%

Data Presentation

The following table summarizes typical validation parameters for a similar stability-indicating HPLC method for ivermectin and its related substances.

Validation ParameterTypical ResultsReference
Linearity (R²) > 0.999[6][7][8]
Accuracy (% Recovery) 98.0% - 102.0%[5][7]
Precision (%RSD) ≤ 2.0%[5][7]
Limit of Detection (LOD) 0.2 µg/mL[4]
Limit of Quantitation (LOQ) 0.6 µg/mL[4]

Visualization of the Experimental Workflow

HPLC_Workflow start Start prep_standards Prepare Standard Solutions (Stock and Working) start->prep_standards prep_samples Prepare Sample Solutions (Weigh, Dissolve, Filter) start->prep_samples end End system_suitability Perform System Suitability Tests (Inject Standard 6 times) prep_standards->system_suitability analyze_samples Analyze Samples (Inject Blank, Standard, Samples) prep_samples->analyze_samples check_criteria Check Acceptance Criteria (Tailing, Plates, Resolution, %RSD) system_suitability->check_criteria check_criteria->system_suitability Criteria Not Met check_criteria->analyze_samples Criteria Met data_processing Data Processing and Quantification (Peak Integration, Calculation) analyze_samples->data_processing data_processing->end

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of this compound in the presence of ivermectin. The method is specific, accurate, and precise, making it a valuable tool for quality control and stability studies of ivermectin drug substances and products. Adherence to the detailed protocol and system suitability criteria will ensure reliable and reproducible results.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of 2,3-Dehydro-3,4-dihydro ivermectin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of ivermectin, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from established and validated protocols for ivermectin quantification.[1][2][3][4][5] The protocol outlines procedures for sample preparation utilizing solid-phase extraction, chromatographic separation on a C18 column, and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This application note is intended to serve as a comprehensive guide for researchers in pharmaceutical and clinical research settings.

Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent belonging to the macrocyclic lactone class, derived from the bacterium Streptomyces avermitilis.[6][7][8] It is widely used in both veterinary and human medicine to treat a variety of parasitic infections.[9] this compound is a known analog of ivermectin.[10][11][12] Accurate quantification of ivermectin and its analogs in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. LC-MS/MS offers the high sensitivity and selectivity required for this purpose.[3][13]

This protocol details a robust method for extracting and quantifying this compound from human plasma.

Experimental Protocol

Materials and Reagents
Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Preparation: Thaw frozen human plasma samples at room temperature. Vortex for 10 seconds.

  • Spiking: In a 1.5 mL tube, add 100 µL of plasma. Add 10 µL of Ivermectin-d2 internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water). Vortex briefly.

  • Protein Precipitation & Loading: Add 200 µL of 1% formic acid in acetonitrile to the plasma sample.[2] Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the precipitated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube or well.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:2 mM Ammonium Formate with 0.5% Formic Acid).[14] Vortex to ensure complete dissolution.

  • Injection: Transfer to an autosampler vial and inject into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following tables summarize the instrumental parameters for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
HPLC SystemHigh-performance liquid chromatography system
ColumnAgilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) or equivalent[14]
Mobile Phase A2 mM Ammonium Formate with 0.5% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.5% Formic Acid
ElutionIsocratic
Composition90% B : 10% A[14]
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Autosampler Temp4°C
Run Time~4 minutes

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Spray Voltage5500 V[14]
Source Temperature450°C[14]
Nebulizer Gas (GS1)45 psi[14]
Auxiliary Gas (GS2)50 psi[14]
Curtain Gas (CUR)30 psi[14]
Detection ModeMultiple Reaction Monitoring (MRM)

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Note: The precursor ion for this compound is based on its molecular weight of 875.1 g/mol , identical to ivermectin B1a.[12][15] The formation of an ammonium adduct ([M+NH4]+) is common for ivermectin analysis in positive ESI mode.[5][14] Product ions and collision energies must be optimized by infusing a standard solution of the analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)892.5 ([M+NH4]+)To be determined150To be determined
This compound (Qualifier)892.5 ([M+NH4]+)To be determined150To be determined
Ivermectin-d2 (Internal Standard)894.5 ([M+NH4]+)309.1[5][14]15035[14]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard (Ivermectin-d2) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile + Formic Acid) Spike->Precipitate SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Precipitate->SPE Evap Evaporation & Reconstitution SPE->Evap Inject Inject into LC-MS/MS Evap->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry Detection (Positive ESI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: LC-MS/MS quantification workflow for this compound.

Ivermectin's Mechanism of Action

Ivermectin primarily exerts its antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. This diagram illustrates the simplified mechanism.

G IVM Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds to and potentiates channel opening Influx Increased Cl- Influx GluCl->Influx Membrane Invertebrate Nerve/ Muscle Cell Membrane Hyperpolarization Hyperpolarization of Cell Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Simplified mechanism of action of ivermectin on invertebrate nerve cells.

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in human plasma. The protocol employs a straightforward solid-phase extraction for sample cleanup and utilizes standard reverse-phase chromatography coupled with tandem mass spectrometry. While the specific MRM transitions for the target analyte require empirical determination, the provided parameters, adapted from validated methods for the parent compound ivermectin, serve as an excellent starting point for method development and validation in accordance with regulatory guidelines.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of "2,3-Dehydro-3,4-dihydro ivermectin," an analog of the broad-spectrum antiparasitic agent, ivermectin. While specific experimental data for this particular analog is not widely published, this document outlines the expected NMR characteristics and provides comprehensive protocols based on established methodologies for ivermectin and its derivatives. This information is intended to assist researchers in the structural elucidation and purity assessment of this compound.

The structure of this compound features a conjugated diene system within the macrocyclic lactone ring, which is expected to significantly influence the chemical shifts of nearby protons and carbons compared to the parent ivermectin. These notes will guide the user through sample preparation, NMR data acquisition, and the interpretation of the resulting spectra.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for key protons and carbons in this compound. These predictions are based on the known NMR data of ivermectin and related analogs, taking into account the introduction of the C2-C3 double bond. Actual experimental values may vary depending on the solvent and spectrometer frequency used.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons of this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-25.5 - 5.8dOlefinic proton, part of the new conjugated system.
H-36.0 - 6.3mOlefinic proton, part of the new conjugated system.
H-5~4.0mShifted due to proximity to the conjugated system.
H-8a~4.7d
H-8b~4.7d
H-9~5.8mOlefinic proton.
H-1'~4.7dAnomeric proton of the oleandrose (B1235672) sugar.
H-1''~5.3dAnomeric proton of the second oleandrose sugar.
OCH₃~3.4sMethoxy group protons on the sugar moieties.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons of this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)Notes
C-1~170Carbonyl carbon of the lactone.
C-2125 - 135Olefinic carbon.
C-3120 - 130Olefinic carbon.
C-435 - 45Allylic carbon, expected to be shielded compared to ivermectin.
C-5~70
C-8~78
C-9~135Olefinic carbon.
C-1'~98Anomeric carbon of the oleandrose sugar.
C-1''~95Anomeric carbon of the second oleandrose sugar.

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is the recommended solvent for ivermectin and its analogs due to its excellent dissolving properties for this class of compounds. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ may be used if solubility is an issue, but chemical shifts will vary.

  • Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal standard with a known concentration should be added. Maleic acid or 1,3,5-trimethoxybenzene (B48636) can be considered.

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is crucial for complex molecules like ivermectin derivatives.

  • ¹H NMR Experiment:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Experiment:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

  • 2D NMR Experiments: To aid in the complete structural assignment, the following 2D NMR experiments are highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is essential for assigning quaternary carbons and connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

Data Processing and Analysis
  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ).

  • Processing Steps:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H spectra) to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard.

    • Integrate the signals in the ¹H spectrum.

    • Pick the peaks in all spectra.

  • Spectral Interpretation:

    • Analyze the ¹H NMR spectrum to identify the different types of protons (olefinic, aliphatic, methoxy, etc.) based on their chemical shifts and multiplicities.

    • Use the ¹³C NMR spectrum to determine the number of different carbon environments.

    • Utilize the 2D NMR data to build up the molecular structure by connecting the different spin systems. The HSQC will link protons to their attached carbons, and the HMBC will provide information about longer-range connectivity. COSY will confirm adjacent protons.

Visualizations

The following diagrams illustrate the general workflow and key relationships in the NMR analysis of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Compound 2,3-Dehydro-3,4-dihydro ivermectin (5-10 mg) Solvent CDCl3 (0.6 mL) Compound->Solvent Dissolve NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Calibration) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Experimental workflow for NMR analysis.

Logical_Relationships cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Number of Signals, Chemical Shift) C13->HSQC C13->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in NMR data interpretation.

Application Notes and Protocols for Leishmanicidal Assay of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic treatments is a global health priority. Ivermectin, a broad-spectrum antiparasitic agent, and its derivatives have emerged as potential candidates for drug repositioning against leishmaniasis. This document provides detailed protocols for assessing the in vitro leishmanicidal activity of the ivermectin analog, 2,3-Dehydro-3,4-dihydro ivermectin, against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. The protocols cover the evaluation of the compound against both the extracellular promastigote and the clinically relevant intracellular amastigote forms of the parasite, as well as its cytotoxicity against host macrophages.

Quantitative Data Summary

The in vitro efficacy of this compound against Leishmania amazonensis and its toxicity towards host cells have been quantified, providing a preliminary assessment of its therapeutic potential.[1][2] The key parameters are the half-maximal inhibitory concentration (IC50) against the parasite forms and the half-maximal cytotoxic concentration (CC50) against macrophage cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, indicates the compound's specificity for the parasite.

Compound Target Organism/Cell Parameter Value (µM) Reference
This compoundLeishmania amazonensis promastigotesIC5013.8[1][2]
This compoundLeishmania amazonensis amastigotesIC503.6[1][2]
This compoundMacrophagesCC5065.5[1][2]
Calculated Selectivity IndexL. amazonensis amastigotes vs. MacrophagesSI (CC50/IC50)18.2

Studies have shown that conjugated Δ(2,3)-IVM derivatives demonstrate higher anti-leishmania activity compared to the parent ivermectin compound.[3]

Experimental Workflow

The overall workflow for evaluating the leishmanicidal activity of this compound involves parallel assays for anti-promastigote activity, anti-amastigote activity, and macrophage cytotoxicity.

G cluster_0 Preparation cluster_1 Assays cluster_2 Data Analysis Compound This compound Stock Solution PromastigoteAssay Anti-promastigote Assay (96-well plate) Compound->PromastigoteAssay Serial Dilutions AmastigoteAssay Intracellular Amastigote Assay (Macrophage Infection) Compound->AmastigoteAssay Serial Dilutions CytotoxicityAssay Macrophage Cytotoxicity Assay (MTT/Resazurin) Compound->CytotoxicityAssay Serial Dilutions Parasites Leishmania amazonensis Promastigote Culture Parasites->PromastigoteAssay Parasites->AmastigoteAssay Infect Macrophages Macrophage Cell Line (e.g., J774) Culture Macrophages->AmastigoteAssay Macrophages->CytotoxicityAssay IC50_Pro Calculate IC50 (Promastigotes) PromastigoteAssay->IC50_Pro Viability Reading IC50_Ama Calculate IC50 (Amastigotes) AmastigoteAssay->IC50_Ama Quantify Infection CC50_Macro Calculate CC50 (Macrophages) CytotoxicityAssay->CC50_Macro Viability Reading SI Determine Selectivity Index (SI = CC50 / IC50) IC50_Ama->SI CC50_Macro->SI

Caption: Workflow for Leishmanicidal Activity and Cytotoxicity Assessment.

Detailed Experimental Protocols

Anti-Promastigote Activity Assay

This protocol determines the direct effect of the compound on the extracellular, motile form of the parasite.

Materials:

  • Leishmania amazonensis promastigotes in late logarithmic growth phase.

  • M199 medium (or alternative) supplemented with 10% Fetal Bovine Serum (FBS).

  • This compound stock solution (in DMSO).

  • Resazurin (B115843) sodium salt solution (or other viability reagent).

  • Sterile 96-well flat-bottom plates.

  • Amphotericin B (positive control).

  • DMSO (vehicle control).

Procedure:

  • Harvest L. amazonensis promastigotes from culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh M199 medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium. Add 100 µL of these dilutions to the wells to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.

  • Include wells for a positive control (Amphotericin B) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate the plate at 26°C for 72 hours.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for resazurin).

  • Calculate the percentage of viability relative to the vehicle control and determine the IC50 value using a non-linear regression dose-response curve.

Intracellular Anti-Amastigote Activity Assay

This protocol assesses the compound's efficacy against the clinically relevant amastigote form residing within host macrophages.

Materials:

  • J774 or THP-1 macrophage cell line.

  • RPMI-1640 medium supplemented with 10% FBS.

  • Leishmania amazonensis stationary-phase promastigotes.

  • Compound dilutions, controls (as above).

  • Sterile 96-well plates (clear bottom for microscopy).

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI).

Procedure:

  • Seed macrophages (e.g., J774 cells) into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI-1640 medium and incubate at 37°C with 5% CO2 for 4-24 hours to allow adherence.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Gently wash the wells with pre-warmed PBS to remove extracellular parasites.

  • Add 200 µL of fresh medium containing serial dilutions of this compound or controls to the wells.

  • Incubate the plate for an additional 72 hours at 37°C with 5% CO2.

  • After incubation, fix the cells with methanol (B129727) and stain with Giemsa.

  • Quantify the number of amastigotes per 100 macrophages and the percentage of infected macrophages using a light microscope.

  • Calculate the percentage of infection inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Macrophage Cytotoxicity Assay

This protocol is essential to determine if the compound's anti-leishmanial activity is due to specific parasite killing rather than general host cell toxicity.

Materials:

  • J774 or THP-1 macrophage cell line.

  • RPMI-1640 medium with 10% FBS.

  • Compound dilutions, controls (as above).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.

  • Sterile 96-well plates.

Procedure:

  • Seed macrophages in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere as described in the amastigote assay.

  • Replace the medium with 200 µL of fresh medium containing serial dilutions of this compound or controls.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • For an MTT assay, add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

  • For a Resazurin assay, follow the procedure described in the anti-promastigote protocol.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Mechanism of Action Pathway

While the precise molecular target of ivermectin derivatives in Leishmania is not fully elucidated, the established mechanism in other parasites involves the disruption of ion channels. The diagram below illustrates this general mechanism, which may be a starting point for investigating the action of this compound in Leishmania.

G Ivermectin Ivermectin Derivative Channel Glutamate-gated Chloride Ion Channels (Putative Target in Leishmania) Ivermectin->Channel Binds and Activates Influx Increased Influx of Cl- Ions Channel->Influx Hyperpolarization Hyperpolarization of Cell Membrane Influx->Hyperpolarization Paralysis Paralysis of Cellular Functions Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Putative Mechanism of Action of Ivermectin Derivatives.

References

Application Notes and Protocols: In Vitro Evaluation of "2,3-Dehydro-3,4-dihydro ivermectin"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported in vitro activity of "2,3-Dehydro-3,4-dihydro ivermectin" against Leishmania amazonensis and outlines detailed protocols for assessing its anti-leishmanial efficacy and cytotoxicity in a laboratory setting.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations of "this compound" against Leishmania amazonensis parasites and a macrophage cell line.

Organism/Cell Line Parasite Stage Parameter Value
Leishmania amazonensisPromastigoteIC₅₀13.8 µM
Leishmania amazonensisAmastigoteIC₅₀3.6 µM
Macrophages-IC₅₀65.5 µM

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following protocols are representative methods for determining the in vitro anti-leishmanial activity and cytotoxicity of test compounds like "this compound".

Protocol: Anti-promastigote Activity Assay

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of a test compound against Leishmania amazonensis promastigotes.

Materials:

  • Leishmania amazonensis promastigotes in logarithmic growth phase

  • Schneider's Drosophila Medium or a suitable alternative, supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound ("this compound")

  • Reference drug (e.g., Amphotericin B)

  • Resazurin (B115843) sodium salt solution (e.g., 0.0125% in PBS) or MTT reagent

  • 96-well microtiter plates

  • Incubator (26°C)

  • Microplate reader

Procedure:

  • Parasite Culture: Culture L. amazonensis promastigotes in supplemented medium at 26°C until they reach the logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of the test compound and the reference drug in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of test concentrations. The final solvent concentration should not exceed 0.5% in the assay wells.

  • Assay Setup:

    • Adjust the concentration of promastigotes to 1 x 10⁶ parasites/mL in fresh culture medium.

    • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

    • Add 100 µL of the diluted test compound or reference drug to the respective wells.

    • Include control wells containing parasites with medium and solvent (vehicle control), and wells with medium only (blank).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment (Resazurin Method):

    • Add 20 µL of resazurin solution to each well.

    • Incubate for another 4-6 hours at 26°C.

    • Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all wells.

    • Calculate the percentage of parasite viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Anti-amastigote Activity Assay

This protocol describes the evaluation of a test compound's efficacy against the intracellular amastigote form of Leishmania amazonensis within macrophages.

Materials:

  • Macrophage cell line (e.g., J774, THP-1, or peritoneal macrophages)

  • RPMI-1640 medium with 10% FBS

  • Leishmania amazonensis promastigotes in stationary phase

  • Test compound and reference drug

  • Giemsa stain or a high-content imaging dye (e.g., DAPI)

  • 24-well plates with sterile coverslips

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages onto sterile coverslips in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight at 37°C with 5% CO₂.

  • Infection:

    • Wash the adherent macrophages with pre-warmed PBS.

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 4-24 hours to allow for phagocytosis.

    • Wash the wells with PBS to remove non-internalized promastigotes.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of the test compound or reference drug to the infected macrophages.

    • Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Assessment of Infection:

    • Wash the coverslips with PBS, fix with methanol, and stain with Giemsa.

    • Alternatively, fix the cells and stain with a fluorescent dye for automated imaging.

  • Data Analysis:

    • Count the number of amastigotes per 100 macrophages under a microscope.

    • Calculate the percentage of reduction in the infection rate for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value.

Protocol: Macrophage Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of a test compound on a macrophage cell line.[1]

Materials:

  • Macrophage cell line

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the test compound.

    • Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[1]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

  • Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the in vitro assessment of "this compound".

G cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis p_start Start with L. amazonensis promastigotes p_culture Culture to log phase p_start->p_culture p_plate Plate parasites (96-well) p_culture->p_plate p_treat Add test compound p_plate->p_treat p_incubate Incubate 72h p_treat->p_incubate p_viability Assess viability (Resazurin/MTT) p_incubate->p_viability p_ic50 Calculate IC50 p_viability->p_ic50 selectivity Calculate Selectivity Index (SI) (IC50 macrophage / IC50 amastigote) p_ic50->selectivity a_start Start with macrophages and promastigotes a_infect Infect macrophages a_start->a_infect a_treat Add test compound a_infect->a_treat a_incubate Incubate 48-72h a_treat->a_incubate a_stain Fix and stain a_incubate->a_stain a_count Count intracellular amastigotes a_stain->a_count a_ic50 Calculate IC50 a_count->a_ic50 a_ic50->selectivity c_start Start with macrophages c_plate Plate macrophages (96-well) c_start->c_plate c_treat Add test compound c_plate->c_treat c_incubate Incubate 48h c_treat->c_incubate c_viability Assess viability (MTT) c_incubate->c_viability c_ic50 Calculate IC50 c_viability->c_ic50 c_ic50->selectivity

Caption: Workflow for in vitro anti-leishmanial and cytotoxicity screening.

References

Application Notes and Protocols for Cytotoxicity Testing of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone, and its derivatives are widely recognized for their antiparasitic properties. Emerging research has also highlighted their potential anticancer activities, mediated through the induction of cell cycle arrest and apoptosis.[1][2] 2,3-Dehydro-3,4-dihydro ivermectin is an analog of ivermectin.[1][3][4] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound, focusing on standard in vitro assays to determine its effects on cell viability, proliferation, and the underlying apoptotic mechanisms.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic and biological activity of this compound.

Cell Type/OrganismAssayEndpointIC50 Value (µM)Reference
Leishmania amazonensis promastigotesCytotoxicityIC5013.8[1][3][4]
Leishmania amazonensis amastigotesCytotoxicityIC503.6[1][3][4]
MacrophagesCytotoxicityIC5065.5[1][3][4]

Note: The higher IC50 value in macrophages suggests a degree of selectivity of the compound against Leishmania parasites compared to mammalian cells.[1][3][4]

Experimental Protocols

Detailed methodologies for key cytotoxicity and cell death assays are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[5]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

  • Plate reader (570 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Incubate at 37°C for 10 minutes, then mix again.[6] Read the absorbance at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[7][8]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture supernatants

  • 96-well plate

  • Plate reader (490 nm absorbance)

Protocol:

  • Sample Collection: Following treatment with this compound as described in the MTT assay, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[9]

  • Supernatant Transfer: Carefully transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[9]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[10]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of control wells (spontaneous release) and maximum release (cells lysed with a lysis buffer provided in the kit).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated cells

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 500 x g for 7 minutes at 4°C.[11]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[11]

  • Staining: Add 0.3 µL of Annexin V-FITC and incubate at room temperature for 10 minutes in the dark.[11]

  • PI Addition: Add 200 µL of Annexin Buffer containing DAPI (final concentration 40 ng/ml) or PI just before analysis.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay measures their activity.[3]

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • Treated cells in a white-walled 96-well plate

  • Luminometer

Protocol:

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[12]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.[13]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This method uses a fluorescent DNA-binding dye, such as Propidium Iodide (PI), to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Materials:

  • Treated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. While vortexing gently, add 1 ml of ice-cold 70% ethanol dropwise to the cell pellet (1x10^6 cells) to fix the cells.[15]

  • Incubation: Fix the cells for at least 30 minutes at 4°C.[15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

  • Staining: Resuspend the cell pellet in 100 µl of RNase A (100 µg/ml).[15] Then add 400 µl of PI (50 µg/ml).[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizations

Signaling Pathway

Ivermectin_Apoptosis_Pathway Ivermectin Ivermectin Derivative (this compound) ROS ↑ Reactive Oxygen Species (ROS) Ivermectin->ROS JNK JNK Signaling Pathway Ivermectin->JNK Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys MMP ↓ Mitochondrial Membrane Potential Mito_Dys->MMP CytoC Cytochrome c Release MMP->CytoC Bax ↑ Bax Bax->MMP Bcl2 ↓ Bcl-2 Bcl2->MMP Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNK->Bax JNK->Bcl2

Caption: Proposed mitochondrial apoptosis pathway induced by ivermectin derivatives.

Experimental Workflow

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh annexin Annexin V/PI (Apoptosis) incubation->annexin caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase cellcycle Cell Cycle Analysis incubation->cellcycle analysis Data Analysis (IC50, % Apoptosis, etc.) mtt->analysis ldh->analysis annexin->analysis caspase->analysis cellcycle->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for cytotoxicity testing.

References

Application Notes & Protocols: 22,23-Dehydro-3,4-dihydroivermectin as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dehydro-3,4-dihydroivermectin is a significant related compound of Ivermectin, a broad-spectrum antiparasitic agent.[][2][3] Ivermectin itself is a semi-synthetic derivative of Avermectins and is primarily composed of 22,23-dihydroavermectin B1a (>80%) and 22,23-dihydroavermectin B1b (<20%).[4][5] Due to the manufacturing process and potential degradation, various impurities and related substances can be present in the final drug product.[][3][6][7]

The compound 22,23-Dehydro-3,4-dihydroivermectin, also identified as Ivermectin Impurity I, serves as a critical reference standard for the accurate identification and quantification of impurities in Ivermectin bulk drug substance and finished pharmaceutical products.[2][8] Its use is essential for ensuring the quality, safety, and efficacy of Ivermectin formulations, as mandated by regulatory bodies.[3]

Physicochemical Data

A reference standard must be well-characterized. The key physicochemical properties of 22,23-Dehydro-3,4-dihydroivermectin are summarized below.

PropertyValueSource
Chemical Name (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a[8][9][10]
Synonyms Ivermectin Impurity I[2][8]
CAS Number 1135339-49-9[2][8][9][10]
Molecular Formula C₄₈H₇₄O₁₄[2][4][8][9]
Molecular Weight 875.09 g/mol [4][8][9]
Appearance Solid[4]
Solubility Soluble in DMSO, Methanol, Acetonitrile (B52724)[4][7]
Applications in Quality Control

The primary application of 22,23-Dehydro-3,4-dihydroivermectin as a reference standard is in chromatographic analysis for:

  • Impurity Profiling: Identifying and characterizing the full range of impurities in Ivermectin active pharmaceutical ingredient (API) and drug products.[11]

  • Quantitative Analysis: Accurately determining the concentration of this specific impurity to ensure it does not exceed the limits specified in pharmacopeial monographs or product specifications.

  • Method Validation: Used during the validation of new analytical methods (e.g., HPLC, LC-MS) to demonstrate specificity, linearity, accuracy, and precision for impurity determination.[12][13][14]

  • Stability Studies: Monitoring the formation of degradants in Ivermectin products under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) to establish shelf-life and storage conditions.[11][12]

Experimental Protocols

Protocol 1: Quantification of Ivermectin Impurities by RP-HPLC

This protocol describes a representative stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of 22,23-Dehydro-3,4-dihydroivermectin in an Ivermectin drug substance.

Objective: To resolve Ivermectin from its related substances, including 22,23-Dehydro-3,4-dihydroivermectin, and quantify them against a reference standard.

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard (Impurity I) Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Ivermectin API Sample Solution prep_sample->hplc_system prep_mobile Prepare Mobile Phases (A and B) prep_mobile->hplc_system inject Inject Solutions (Standard & Sample) hplc_system->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 245-254 nm run_gradient->detect integrate Integrate Chromatograms detect->integrate calculate Calculate Impurity % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of Ivermectin impurities.

A. Materials and Reagents

  • 22,23-Dehydro-3,4-dihydroivermectin Reference Standard

  • Ivermectin Bulk Drug Substance

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA)

B. Instrumentation

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or DAD detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Extend-C18).[13]

  • Data acquisition and processing software.

C. Chromatographic Conditions A gradient elution is typically required to separate all related substances.[12][13][14]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile / Methanol (85:15, v/v)[13]
Flow Rate 1.5 mL/min[13]
Column Temperature 30 °C[13]
Detection Wavelength 245 nm[7][13] or 252 nm[12]
Injection Volume 20 µL
Run Time ~30 minutes
Gradient Program Time (min)
0
20
25
26
30

D. Solution Preparation

  • Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of 22,23-Dehydro-3,4-dihydroivermectin RS and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (e.g., 1 µg/mL): Dilute the stock solution appropriately with acetonitrile to a final concentration representing the specification limit (e.g., 0.1% of the sample concentration).

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh about 100 mg of Ivermectin bulk drug and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[12]

E. Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to ensure a clean baseline.

  • Inject the working standard solution five times to check for system suitability (RSD of peak area ≤ 5.0%).

  • Inject the sample solution in duplicate.

  • Identify the 22,23-Dehydro-3,4-dihydroivermectin peak in the sample chromatogram by comparing its retention time with that from the standard chromatogram.

  • Calculate the percentage of the impurity using the formula below.

F. Calculation

Where:

  • Area_Imp_Sample is the peak area of the impurity in the sample solution.

  • Area_Std is the average peak area of the impurity in the working standard solution.

  • Conc_Std is the concentration of the working standard solution (e.g., in mg/mL).

  • Conc_Sample is the concentration of the Ivermectin sample solution (e.g., in mg/mL).

Protocol 2: Identity Confirmation by LC-MS

Objective: To unequivocally confirm the identity of the 22,23-Dehydro-3,4-dihydroivermectin peak in a chromatogram using mass spectrometry.

Logical Diagram: Impurity Identification

G cluster_analysis Analytical Comparison Ivermectin Ivermectin API Impurity 22,23-Dehydro-3,4-dihydroivermectin (Impurity I) Ivermectin->Impurity contains HPLC HPLC Retention Time Impurity->HPLC is analyzed by MS Mass Spectrum (m/z) Impurity->MS is analyzed by RefStd Impurity I Reference Standard RefStd->HPLC is analyzed by RefStd->MS is analyzed by

Caption: Logic for confirming impurity identity via reference standard.

A. Materials and Reagents

  • Same as Protocol 1, with the addition of a mass spectrometry-compatible mobile phase modifier (e.g., formic acid or ammonium (B1175870) acetate).

B. Instrumentation

  • LC-MS system (e.g., HPLC coupled to a Q-TOF or Orbitrap mass spectrometer) capable of high-resolution mass analysis.

C. Chromatographic and MS Conditions

  • LC Conditions: Use the HPLC method from Protocol 1, but replace the mobile phase modifier if it is non-volatile (e.g., TFA) with a volatile alternative like 0.1% formic acid.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 150-1200.

    • Data Acquisition: Full Scan and/or Tandem MS (MS/MS) of the target precursor ion.

D. Procedure

  • Optimize MS parameters by infusing the Reference Standard solution.

  • Inject the Reference Standard solution into the LC-MS to determine its retention time and exact mass. The expected [M+H]⁺ or [M+Na]⁺ ion for C₄₈H₇₄O₁₄ (MW 875.09) should be observed.

  • Inject the Ivermectin sample solution.

  • Extract the ion chromatogram for the exact mass of the impurity.

  • Confirm that the peak in the sample solution has the same retention time and the same exact mass (within a 5 ppm tolerance) as the Reference Standard.

  • For further confirmation, acquire MS/MS fragmentation spectra for both the standard and the peak in the sample and compare the fragmentation patterns.

This comprehensive approach, utilizing both HPLC for quantification and LC-MS for identity confirmation, ensures robust and reliable quality control of Ivermectin, with 22,23-Dehydro-3,4-dihydroivermectin serving as an indispensable reference standard.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Ivermectin and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of ivermectin and its degradation products. The described method is crucial for quality control during the manufacturing process and for stability testing of ivermectin in pharmaceutical formulations. This document provides a detailed experimental protocol, data on method validation, and insights into the degradation pathways of ivermectin under various stress conditions.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2][3] As a semi-synthetic macrocyclic lactone, its chemical stability is a critical attribute that can impact its safety and efficacy.[4][5] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the development of stability-indicating analytical methods to ensure that any changes in the drug substance or product over time are accurately monitored.[4][5] This involves subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[4][6][7][8]

The primary objective of this work is to provide a robust and validated stability-indicating RP-HPLC method capable of separating ivermectin from its degradation products, thereby allowing for accurate quantification of the active pharmaceutical ingredient (API) and its impurities.

Experimental Protocols

Materials and Reagents
  • Ivermectin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Hydrochloric acid (HCl), 0.1N

  • Sodium hydroxide (B78521) (NaOH), 0.1N

  • Hydrogen peroxide (H₂O₂), 30%

  • All other chemicals and reagents should be of analytical grade.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent[2][3]
Mobile Phase A Water[2][3]
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)[2][3]
Gradient Elution See Table 1
Flow Rate 1.5 mL/min[2][3]
Column Temperature 30 °C[2][3]
Detection Wavelength 245 nm[2][3]
Injection Volume 10 µL
Run Time Approximately 25 minutes[1][9]

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
04060
54060
151090
201090
224060
254060
Preparation of Solutions
  • Standard Solution (0.6 mg/mL): Accurately weigh and dissolve an appropriate amount of ivermectin reference standard in the mobile phase to obtain a final concentration of 0.6 mg/mL.[2][3]

  • Sample Solution (0.6 mg/mL): Prepare the sample solution from the drug product (e.g., oral paste, bulk drug) by dissolving it in the mobile phase to achieve a theoretical ivermectin concentration of 0.6 mg/mL.[2][3] Sonicate and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][10]

  • Acid Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of 0.6 mg/mL with the mobile phase.[6]

  • Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 0.6 mg/mL with the mobile phase.[6]

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.6 mg/mL with the mobile phase.[6][7]

  • Thermal Degradation: Expose the solid ivermectin drug substance to a temperature of 80°C for 14 days in a hot air oven.[1] Prepare a sample solution at a concentration of 0.6 mg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid ivermectin drug substance to light with an intensity of 765 W/m² for 8 hours in a photostability chamber.[1] Prepare a sample solution at a concentration of 0.6 mg/mL in the mobile phase.

Results and Data Presentation

The developed HPLC method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[1] The stability-indicating capability is demonstrated by the separation of the ivermectin peak from any degradation products formed under stress conditions.

Table 2: Summary of Forced Degradation Results

Stress ConditionIvermectin Assay (%)Major Degradation Products (RRT)Peak Purity
Control (Unstressed) 99.8-> 0.999
Acid Hydrolysis (0.1N HCl, 80°C, 2h) 85.20.85, 1.15> 0.999
Base Hydrolysis (0.1N NaOH, 80°C, 2h) 78.90.78, 1.22> 0.999
Oxidative (30% H₂O₂, RT, 24h) 65.40.92, 1.08, 1.35> 0.999
Thermal (Solid, 80°C, 14 days) 92.11.10> 0.999
Photolytic (Solid, 765 W/m², 8h) 89.50.88, 1.18> 0.999

RRT = Relative Retention Time

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Ivermectin Reference Standard & Sample B Dissolve in Mobile Phase (0.6 mg/mL) A->B C Sonicate & Filter B->C I Inject into HPLC System C->I Unstressed Sample D Acid Hydrolysis D->I E Base Hydrolysis E->I F Oxidation (H2O2) F->I G Thermal Degradation G->I H Photolytic Degradation H->I J Chromatographic Separation (Zorbax Extend-C18) I->J K UV Detection (245 nm) J->K L Peak Integration & Quantification K->L M Assess Peak Purity L->M N Calculate Degradation (%) M->N

Caption: Workflow for the stability-indicating HPLC method development.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Stress Ivermectin Ivermectin Acid_DP Acid Degradation Products (e.g., aglycone formation) Ivermectin->Acid_DP Acidic Conditions Base_DP Base Degradation Products (e.g., isomerization) Ivermectin->Base_DP Alkaline Conditions Oxidative_DP Oxidative Degradation Products (e.g., 3,4-epoxide H2B1a) Ivermectin->Oxidative_DP H2O2 Thermal_DP Thermal Degradation Products Ivermectin->Thermal_DP Heat Photo_DP Photolytic Degradation Products Ivermectin->Photo_DP Light

Caption: Major degradation pathways of Ivermectin under stress conditions.

Conclusion

The stability-indicating RP-HPLC method detailed in this application note is specific, accurate, and precise for the quantification of ivermectin and its degradation products. The method successfully separates the main component from impurities generated during forced degradation studies, making it suitable for routine quality control and stability testing of ivermectin in bulk drug and pharmaceutical formulations. The comprehensive protocol and data provided herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydro-3,4-dihydro ivermectin is an analog of the well-characterized macrocyclic lactone, ivermectin.[1][2][3] As a derivative of a potent anthelmintic agent with a broad spectrum of biological activities, this compound is of significant interest for further investigation into its potential therapeutic applications. Ivermectin and its analogs have demonstrated effects against various parasites, cancer cell lines, and viruses.[4][5][6][7][8][9] This document provides detailed cell culture assay protocols to facilitate the in vitro characterization of this compound, focusing on its antiparasitic, anticancer, and general cytotoxic properties.

Known Biological Activity of this compound

Initial studies have characterized the activity of this compound against the protozoan parasite Leishmania amazonensis. The compound has shown efficacy against both the promastigote and amastigote stages of the parasite, with a noted selectivity towards the parasite over mammalian macrophages.[2][3]

Data Presentation: Leishmanicidal Activity and Cytotoxicity

Cell Line/OrganismAssay TypeParameterValue (µM)Reference
Leishmania amazonensis promastigotesAntileishmanial ActivityIC5013.8[2][3]
Leishmania amazonensis amastigotesAntileishmanial ActivityIC503.6[2][3]
MacrophagesCytotoxicityIC5065.5[2][3]

Recommended Cell Culture Assays for Further Characterization

Based on the known broad-spectrum activities of ivermectin, the following assays are recommended to comprehensively profile the biological effects of its analog, this compound.

Protocol 1: General Cytotoxicity Assessment in Mammalian Cells

This protocol is designed to determine the cytotoxic effect of this compound on various mammalian cell lines, which is crucial for determining the therapeutic index.

1.1. MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, SW480, RAW264.7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4][5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.[10] Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.[4][5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 595 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures this release to quantify cytotoxicity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and determine the EC50 value.[11]

Workflow for Cytotoxicity Assessment

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_2a MTT Assay cluster_2b LDH Assay seed Seed Cells in 96-well Plate incubate Incubate for 24h seed->incubate add_compound Add Compound to Cells incubate->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_mtt Read Absorbance add_dmso->read_mtt ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance ldh_reaction->read_ldh

Caption: Workflow for MTT and LDH cytotoxicity assays.

Protocol 2: Anticancer Activity Assessment

Given that ivermectin exhibits anticancer properties, it is pertinent to evaluate this compound for similar effects.[7][8]

2.1. Cell Cycle Analysis by Flow Cytometry

Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa, T24) in 6-well plates and treat with varying concentrations of the compound for 24-48 hours.[5][12]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

2.2. Apoptosis Assay by Annexin V/PI Staining

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway for Ivermectin-Induced Apoptosis

Ivermectin Ivermectin Analog Mitochondria Mitochondria Ivermectin->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by ivermectin.

Protocol 3: Antiparasitic Activity Assessment

Building on the known activity against Leishmania, these protocols can be adapted for other relevant parasites.

3.1. Caenorhabditis elegans Motility Assay

Principle: C. elegans is a non-parasitic nematode widely used as a model organism to screen for anthelmintic compounds. The motility of the worms is a key indicator of their viability.

Experimental Protocol:

  • Worm Synchronization: Synchronize a culture of C. elegans to obtain a population of L4 stage worms.[10]

  • Worm Preparation: Wash the worms with a suitable buffer (e.g., K saline) and resuspend them.[10]

  • Assay Setup: Seed approximately 50-80 worms per well in a 96-well plate.[10]

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.[10]

  • Incubation: Incubate the plate at 20°C.

  • Motility Assessment: At specified time points (e.g., 24, 48, 72 hours), assess worm motility either manually under a microscope or using an automated tracking system.

  • Data Analysis: Calculate the percentage of paralyzed worms at each concentration and determine the EC50 value.

3.2. Giardia lamblia Viability Assay

Principle: This assay determines the cytotoxic effect of the compound on the protozoan parasite Giardia lamblia.

Experimental Protocol:

  • Trophozoite Seeding: Seed G. lamblia trophozoites in a 96-well plate in an appropriate culture medium.[10]

  • Compound Treatment: Add serial dilutions of the compound and incubate for 48 hours in an anaerobic environment at 37°C.[10]

  • Viability Assessment: Use a viability reagent such as resazurin (B115843) or perform an MTT assay adapted for Giardia.

  • Data Analysis: Calculate the percentage of viable trophozoites relative to the control and determine the IC50 value.

Workflow for Antiparasitic Assays

cluster_0 C. elegans Motility Assay cluster_1 Giardia lamblia Viability Assay sync Synchronize Worms seed_worms Seed Worms in Plate sync->seed_worms treat_worms Add Compound seed_worms->treat_worms assess_motility Assess Motility treat_worms->assess_motility seed_giardia Seed Trophozoites treat_giardia Add Compound seed_giardia->treat_giardia incubate_anaerobic Incubate Anaerobically treat_giardia->incubate_anaerobic assess_viability Assess Viability incubate_anaerobic->assess_viability

Caption: Workflows for C. elegans and G. lamblia assays.

Concluding Remarks

The provided protocols offer a foundational framework for the in vitro evaluation of this compound. Researchers are encouraged to adapt these methods to their specific cell lines and experimental conditions. A thorough investigation of this ivermectin analog may uncover novel therapeutic potentials, building upon the diverse biological activities of its parent compound.

References

Application Notes and Protocols for 2,3-Dehydro-3,4-dihydro ivermectin in Antiparasitic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a cornerstone of antiparasitic medicine for both human and veterinary use.[1] Its broad spectrum of activity against nematodes and arthropods has made it a "wonder drug" for treating diseases like onchocerciasis (river blindness) and strongyloidiasis.[2][3] The primary mechanism of action for ivermectin involves its high affinity for glutamate-gated chloride channels found in invertebrate nerve and muscle cells.[4] Binding to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[4]

Ongoing research focuses on the development of ivermectin derivatives to enhance efficacy, broaden the spectrum of activity, and overcome potential resistance. One such analog is 2,3-Dehydro-3,4-dihydro ivermectin. This document provides detailed application notes and experimental protocols for the investigation of this compound's antiparasitic properties, with a specific focus on its activity against Leishmania amazonensis, the causative agent of leishmaniasis.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against Leishmania amazonensis and its cytotoxicity against mammalian macrophages.

CompoundTarget Organism/Cell LineAssay TypeIC50 (µM)Reference
This compoundLeishmania amazonensis promastigotesAntileishmanial Activity13.8[2][3]
This compoundLeishmania amazonensis amastigotesAntileishmanial Activity3.6[2][3]
This compoundMurine Peritoneal MacrophagesCytotoxicity (MTT Assay)65.5[2][3]

Signaling Pathway

The antiparasitic activity of ivermectin and its derivatives is primarily attributed to their interaction with glutamate-gated chloride channels (GluCls) in invertebrates. The binding of the compound to these channels locks them in an open state, leading to a continuous influx of chloride ions. This disrupts normal neurotransmission, causing paralysis and eventual death of the parasite.

cluster_parasite Parasite Nerve/Muscle Cell IVM 2,3-Dehydro-3,4-dihydro ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds to and activates channel Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Increased influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro antiparasitic activity and cytotoxicity of this compound.

cluster_assays In Vitro Assays start Start compound_prep Prepare stock solution of This compound (e.g., in DMSO) start->compound_prep promastigote_assay Promastigote Viability Assay compound_prep->promastigote_assay Add serial dilutions amastigote_assay Amastigote Viability Assay compound_prep->amastigote_assay Add serial dilutions cytotoxicity_assay Macrophage Cytotoxicity Assay (MTT) compound_prep->cytotoxicity_assay Add serial dilutions culture_promastigotes Culture Leishmania amazonensis promastigotes culture_promastigotes->promastigote_assay culture_macrophages Culture murine peritoneal macrophages infect_macrophages Infect macrophages with promastigotes to obtain amastigote-infected cells culture_macrophages->infect_macrophages culture_macrophages->cytotoxicity_assay infect_macrophages->amastigote_assay data_analysis Data Analysis: Calculate IC50 values promastigote_assay->data_analysis amastigote_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

References

Experimental Use of 2,3-Dehydro-3,4-dihydro ivermectin in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent ivermectin, in the context of drug discovery. The primary focus of this document is its demonstrated activity against Leishmania amazonensis, the causative agent of leishmaniasis.

Introduction

Ivermectin, a macrocyclic lactone derived from avermectin, is a potent anthelmintic agent.[1][2] Its mechanism of action in invertebrates primarily involves the modulation of glutamate-gated chloride ion channels, leading to paralysis and death of the parasite.[2][3] The experimental analog, this compound, has been synthesized and evaluated for its therapeutic potential against other classes of pathogens.[4][5] Notably, it has shown promising activity against the protozoan parasite Leishmania amazonensis.[4][5] This document outlines the key findings and experimental protocols associated with the evaluation of this compound.

Quantitative Data Summary

The leishmanicidal activity of this compound against both the promastigote and amastigote stages of Leishmania amazonensis has been quantified, along with its cytotoxic effect on host macrophages. This data is crucial for determining the therapeutic index of the compound.

Compound Target Organism/Cell Line Assay Type IC50 (µM) Reference
This compoundLeishmania amazonensis promastigotesIn vitro13.8[4][5]
This compoundLeishmania amazonensis amastigotesIn vitro3.6[4][5]
This compoundMacrophagesCytotoxicity65.5[4][5]

Signaling Pathways and Mechanism of Action

While the precise mechanism of action of this compound against Leishmania has not been fully elucidated, the known mechanism of ivermectin in invertebrates provides a starting point for investigation. It is hypothesized that the compound may interact with ion channels or other essential cellular processes in the parasite.

cluster_invertebrate Known Ivermectin Mechanism (Invertebrates) cluster_leishmania Hypothesized Mechanism (Leishmania) IVM Ivermectin Analog GluCl Glutamate-Gated Chloride Channels IVM->GluCl Binds to Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Opens Paralysis Paralysis & Death Hyperpolarization->Paralysis DH_IVM 2,3-Dehydro-3,4-dihydro ivermectin Leishmania_Target Putative Leishmania Target (e.g., Ion Channel) DH_IVM->Leishmania_Target Interacts with Leishmania_Death Parasite Death Leishmania_Target->Leishmania_Death

Figure 1: Known and hypothesized mechanisms of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are based on standard in vitro assays for anti-leishmanial drug screening and cytotoxicity.

Protocol 1: In Vitro Assay for Leishmania amazonensis Promastigotes

This protocol outlines the procedure for determining the in vitro susceptibility of Leishmania amazonensis promastigotes to this compound.

1. Materials:

  • Leishmania amazonensis promastigotes

  • Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well microtiter plates

  • Resazurin (B115843) solution

  • Plate reader (fluorometer)

2. Procedure:

  • Culture L. amazonensis promastigotes in Schneider's medium at 26°C until they reach the late logarithmic phase of growth.

  • Prepare serial dilutions of this compound in the culture medium.

  • In a 96-well plate, add 100 µL of the promastigote suspension (1 x 10^6 cells/mL) to each well.

  • Add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., amphotericin B) and a negative control (medium only).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

start Start: Culture Promastigotes prepare_compound Prepare Serial Dilutions of Compound start->prepare_compound plate_cells Plate Promastigotes in 96-well Plate prepare_compound->plate_cells add_compound Add Compound Dilutions to Wells plate_cells->add_compound incubate Incubate at 26°C for 72h add_compound->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate_resazurin Incubate for 4-6h add_resazurin->incubate_resazurin read_plate Measure Fluorescence incubate_resazurin->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for promastigote susceptibility assay.

Protocol 2: In Vitro Assay for Intracellular Leishmania amazonensis Amastigotes

This protocol describes the method for evaluating the efficacy of this compound against the intracellular amastigote form of L. amazonensis within macrophages.

1. Materials:

  • Peritoneal macrophages from BALB/c mice or a macrophage cell line (e.g., J774)

  • Leishmania amazonensis promastigotes

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 24-well plates with glass coverslips

  • Giemsa stain

2. Procedure:

  • Seed macrophages onto glass coverslips in 24-well plates and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Infect the adherent macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate the plates for an additional 72 hours.

  • Fix the coverslips with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value based on the reduction in the number of amastigotes compared to the untreated control.

start Start: Seed Macrophages infect Infect Macrophages with Promastigotes start->infect incubate_infection Incubate for 24h infect->incubate_infection wash Wash to Remove Free Parasites incubate_infection->wash add_compound Add Compound Dilutions wash->add_compound incubate_compound Incubate for 72h add_compound->incubate_compound fix_stain Fix and Stain with Giemsa incubate_compound->fix_stain microscopy Count Amastigotes fix_stain->microscopy calculate_ic50 Calculate IC50 microscopy->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for intracellular amastigote assay.

Protocol 3: Macrophage Cytotoxicity Assay

This protocol details the procedure for assessing the cytotoxicity of this compound against macrophages using the MTT assay.

1. Materials:

  • Peritoneal macrophages from BALB/c mice or a macrophage cell line

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader (spectrophotometer)

2. Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Add serial dilutions of this compound to the wells. Include a positive control (e.g., doxorubicin) and a negative control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

start Start: Seed Macrophages add_compound Add Compound Dilutions start->add_compound incubate Incubate for 72h add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 4: Workflow for macrophage cytotoxicity assay.

Conclusion

This compound has demonstrated significant in vitro activity against Leishmania amazonensis with a favorable selectivity index when compared to its cytotoxicity against host macrophages. These findings suggest that this ivermectin analog warrants further investigation as a potential lead compound for the development of new anti-leishmanial drugs. The protocols provided herein offer a standardized framework for the continued evaluation of this and other related compounds in a drug discovery setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution of Ivermectin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of ivermectin and its analogues. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the resolution of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for ivermectin analysis?

A common starting point for the analysis of ivermectin is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][2][3][4] A typical mobile phase consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water.[3][4][5] Detection is often performed using a UV detector at a wavelength of around 245 nm.[2][6]

Q2: What are the common challenges in the HPLC separation of ivermectin and its analogues?

The primary challenges in the HPLC analysis of ivermectin and its analogues include:

  • Poor resolution between ivermectin and its closely related structural analogues or diastereomers.

  • Peak tailing , which can affect peak integration and quantification accuracy.[7]

  • Co-elution of impurities or degradation products with the main analyte peaks.

  • Low sensitivity , especially for detecting trace amounts in complex matrices.[8]

Q3: Should I use an isocratic or gradient elution method?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can be suitable for analyzing ivermectin in relatively clean samples or when separating a limited number of components.[3]

  • Gradient elution , where the mobile phase composition changes over time, is generally preferred for complex samples containing multiple analogues or impurities with a wide range of polarities. A gradient can help to improve peak shape and resolution for all compounds of interest.[6]

Q4: How can I improve the sensitivity of my ivermectin HPLC method?

To enhance sensitivity, consider the following:

  • Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before injection.[8]

  • Derivatization: Ivermectin can be derivatized to form a fluorescent product, which can then be detected with a fluorescence detector. This significantly increases sensitivity compared to UV detection.[8][9]

  • Detector Choice: Using a more sensitive detector, such as a mass spectrometer (LC-MS), can provide higher sensitivity and selectivity.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments with ivermectin and its analogues.

Issue 1: Poor Resolution Between Ivermectin and its Analogues

If you are observing poor separation between ivermectin and a closely related analogue, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution Observed Modify_Mobile_Phase Modify Mobile Phase Composition Start->Modify_Mobile_Phase Resolution_OK Resolution Improved? Modify_Mobile_Phase->Resolution_OK Test Separation Change_Column Change Stationary Phase Change_Column->Resolution_OK Test Separation Optimize_Temp Optimize Column Temperature Optimize_Temp->Resolution_OK Test Separation Check_Flow_Rate Adjust Flow Rate Check_Flow_Rate->Resolution_OK Test Separation Resolution_OK->Change_Column No Resolution_OK->Optimize_Temp No Resolution_OK->Check_Flow_Rate No End Method Optimized Resolution_OK->End Yes

Caption: A workflow diagram for troubleshooting poor HPLC resolution.

Detailed Steps:

  • Modify the Mobile Phase:

    • Adjust Organic Solvent Ratio: Fine-tuning the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. Try small, incremental changes (e.g., 2-5%) in the organic solvent concentration.

    • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the elution order and improve resolution due to differences in solvent strength and selectivity.

    • Introduce a Third Solvent: Adding a small amount of a third solvent, like tetrahydrofuran (B95107) (THF), can sometimes provide unique selectivity for closely eluting compounds. For example, a mobile phase of acetonitrile, THF, and water has been used successfully.[10]

    • pH Adjustment: If your analogues have ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate (B84403) buffer) can alter their retention times and improve separation.[2][11]

  • Change the Stationary Phase (Column):

    • If mobile phase optimization is insufficient, consider trying a different column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) or a column with a different particle size or length. A longer column or a column with smaller particles generally provides higher efficiency and better resolution.

  • Optimize Column Temperature:

    • Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, it can also decrease retention times, so adjustments to the mobile phase may be necessary.

  • Adjust the Flow Rate:

    • Lowering the flow rate can increase the analysis time but often leads to better resolution by allowing more time for the analytes to interact with the stationary phase.

Issue 2: Peak Tailing

Peak tailing can be caused by several factors. Use the following decision tree to identify and address the root cause:

Troubleshooting Peak Tailing

Peak_Tailing Start Peak Tailing Observed All_Peaks_Tailing Are all peaks tailing? Start->All_Peaks_Tailing System_Issue Suspect System Issue All_Peaks_Tailing->System_Issue Yes Specific_Peaks_Tailing Are only specific peaks tailing? All_Peaks_Tailing->Specific_Peaks_Tailing No Check_Fittings Check for Dead Volume (fittings, tubing) System_Issue->Check_Fittings Column_Contamination Column Contamination/ Void System_Issue->Column_Contamination End Problem Resolved Check_Fittings->End Column_Contamination->End Chemical_Issue Suspect Chemical Interaction Specific_Peaks_Tailing->Chemical_Issue Yes Silanol_Interaction Secondary Silanol (B1196071) Interactions Chemical_Issue->Silanol_Interaction Sample_Overload Sample Overload Chemical_Issue->Sample_Overload Silanol_Interaction->End Sample_Overload->End

Caption: A decision tree for troubleshooting HPLC peak tailing.

Detailed Steps:

  • If all peaks are tailing: This often points to a physical problem in the HPLC system.

    • Check for dead volume: Ensure all fittings and tubing are properly connected and that there are no gaps that could cause band broadening.

    • Inspect the column: The column frit may be partially blocked, or a void may have formed at the column inlet. Try back-flushing the column or replacing it if the problem persists.

  • If only specific (often basic) compounds are tailing: This suggests a chemical interaction.

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.

      • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[11]

      • Use a base-deactivated column: These columns are specifically treated to minimize silanol activity.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

Issue 3: Co-elution of Peaks

When an impurity or analogue peak co-elutes with your peak of interest, a systematic approach to method development is necessary.

Method Optimization for Co-eluting Peaks

Coelution_Optimization Start Co-elution Observed Adjust_Gradient Adjust Gradient Slope Start->Adjust_Gradient Resolution_Achieved Separation Achieved? Adjust_Gradient->Resolution_Achieved Run Analysis Change_Solvent_Selectivity Change Organic Solvent (e.g., MeOH to ACN) Change_Solvent_Selectivity->Resolution_Achieved Run Analysis Modify_Aqueous_Phase Modify Aqueous Phase (pH, buffer) Modify_Aqueous_Phase->Resolution_Achieved Run Analysis Resolution_Achieved->Change_Solvent_Selectivity No Resolution_Achieved->Modify_Aqueous_Phase No End Method Optimized Resolution_Achieved->End Yes

Caption: A workflow for optimizing HPLC methods to resolve co-eluting peaks.

Experimental Protocols & Data

The following tables summarize various HPLC methods that have been successfully used for the analysis of ivermectin and its analogues. These can serve as a starting point for your method development.

Table 1: HPLC Methods for Ivermectin Analysis

ParameterMethod 1Method 2Method 3Method 4
Column INERTSIL C-18 ODSInertsil ODS C18KROMASIL C18Zorbax Extend-C18
Dimensions -150 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm150 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile and MethanolSodium Phosphate Buffer (pH 3.5): Methanol (25:75 v/v)Methanol: Water (90:10 v/v)A: Water, B: Acetonitrile/Methanol (85/15 v/v)
Elution Mode IsocraticIsocraticIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.5 mL/min
Detection UV at 245 nmUV at 245 nmUV at 254 nmUV at 245 nm
Column Temp. --25°C30°C
Reference [1][2][3][6]

Table 2: Sample Preparation and System Suitability Parameters

ParameterMethod AMethod B
Sample Preparation Dilution in MethanolSolid Phase Extraction (SPE)
Retention Time (Ivermectin) 4.198 min2.897 min
Tailing Factor -< 2.0
Theoretical Plates -> 2000
Reference [1][2]

Detailed Experimental Protocol (Example based on Method 2)

This protocol is an example for the simultaneous estimation of Albendazole and Ivermectin.[2]

  • Preparation of Sodium Phosphate Buffer (pH 3.5): Prepare a sodium phosphate buffer and adjust the pH to 3.5.

  • Mobile Phase Preparation: Mix the prepared sodium phosphate buffer and methanol in a ratio of 25:75 (v/v). Degas the mobile phase using an ultrasonic bath for at least 5 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve ivermectin standard in the mobile phase to achieve a known concentration.

  • Sample Preparation: Extract the sample containing ivermectin with a suitable solvent and dilute with the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: Inertsil ODS C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Sodium Phosphate Buffer (pH 3.5): Methanol (25:75 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV at 245 nm

    • Run Time: Sufficient to allow for the elution of all components of interest.

References

Technical Support Center: Troubleshooting HPLC Analysis of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2,3-Dehydro-3,4-dihydro ivermectin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out tail on the right side.[1] In an ideal HPLC analysis, the chromatographic peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or the HPLC system itself.[2]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For a complex, slightly basic molecule like an ivermectin analog, common causes of peak tailing in reversed-phase HPLC include secondary interactions with the stationary phase, improper mobile phase conditions, column issues, and sample-related problems.[1][3][4] Specifically, interactions between basic functional groups on the analyte and acidic silanol (B1196071) groups on the silica-based column packing are a primary cause.[3][4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor.[1] Ivermectin has a pKa of around 6.5.[5] If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[6] For basic compounds, lowering the mobile phase pH (e.g., to pH 3 or below) can protonate the silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[4][7]

Q4: Can the choice of HPLC column influence peak tailing for this analyte?

A4: Absolutely. The choice of a high-quality, well-end-capped column is crucial. Modern columns with high-purity silica (B1680970) and advanced end-capping are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for basic compounds.[7] Columns with different stationary phases (e.g., C18) and particle sizes can also affect peak shape and resolution.[8][9]

Q5: Could my sample preparation be causing the peak tailing?

A5: Yes, several aspects of sample preparation can contribute to peak tailing. Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[2] Sample overload, either by injecting too high a concentration or too large a volume, can also lead to asymmetrical peaks.[2][7][10] Additionally, the presence of impurities or matrix components from the sample can interact with the column and cause tailing.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Symptom Potential Cause Troubleshooting Step Expected Outcome
All peaks in the chromatogram are tailing.System Issue: Extra-column dead volume (e.g., from improper fittings or long tubing), or a void at the column inlet.[7][11]1. Check all fittings for proper connection. 2. Use shorter, narrower internal diameter tubing where possible.[2] 3. Inspect the column for voids; if a void is suspected, reversing and flushing the column (if the manufacturer allows) or replacing it may be necessary.[4]Symmetrical peaks for all analytes.
Only the this compound peak is tailing.Analyte-Specific Interaction: Secondary interaction with silanol groups on the column.[3]1. Lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid.[7] 2. Increase the buffer concentration in the mobile phase (e.g., 25-50 mM) to help mask silanol interactions.[3] 3. Use a highly end-capped or base-deactivated column.[7]Improved symmetry for the target peak.
Peak tailing worsens at higher concentrations.Column Overload: Exceeding the mass capacity of the column.[2][7]1. Dilute the sample and reinject. 2. Reduce the injection volume.[2]Peak shape improves at lower concentrations.
Peak tailing is accompanied by a broader peak width.Poor Column Efficiency or Contamination: The column may be old, contaminated, or degraded.[2]1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.Sharper, more symmetrical peaks.
Tailing is observed with a new method or a new column.Inappropriate Method Parameters: Mobile phase composition or pH may not be optimized for the analyte and column.1. Review the mobile phase composition. Ensure the organic solvent has sufficient elution strength.[1] 2. Verify that the mobile phase pH is appropriate for the analyte's pKa.[6]A symmetrical peak shape is achieved through method optimization.

Experimental Protocols

Standard HPLC Method for Ivermectin and Related Substances

This protocol is a general starting point and may require optimization for this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[9]

  • Mobile Phase A: Water

  • Mobile Phase B: A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 85:15 v/v).[9]

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of ivermectin, its degradation products, and related substances.

  • Flow Rate: 1.5 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 245 nm or 252 nm.[8][9]

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as a mixture of acetonitrile and water.

Data Presentation

Table 1: Influence of HPLC Parameters on Peak Tailing
Parameter Condition 1 (Tailing Observed) Condition 2 (Improved Peak Shape) Rationale for Improvement
Mobile Phase pH pH 6.8pH 3.0 (with 0.1% Formic Acid)Protonates silanol groups, reducing secondary interactions with the basic analyte.[4][7]
Column Type Standard C18 Column (Type A silica)High-Purity, End-Capped C18 ColumnMinimizes available silanol groups for interaction.[7]
Sample Concentration 1.0 mg/mL0.1 mg/mLAvoids column overload, which can lead to peak asymmetry.[2][7]
Buffer Concentration 5 mM Phosphate Buffer25 mM Phosphate BufferHigher ionic strength can help mask residual silanol interactions.[3]

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed for This compound q_all_peaks Are all peaks tailing? start->q_all_peaks system_issue Potential System Issue: - Dead Volume - Column Void q_all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue: - Secondary Interactions - Method Parameters q_all_peaks->analyte_issue No fix_system Action: 1. Check fittings and tubing. 2. Inspect/replace column. system_issue->fix_system end Symmetrical Peak Achieved fix_system->end q_concentration Does tailing decrease with sample dilution? analyte_issue->q_concentration overload Likely Cause: Column Overload q_concentration->overload Yes method_optimization Action: 1. Lower mobile phase pH (e.g., to 3.0). 2. Increase buffer strength. 3. Use a base-deactivated column. q_concentration->method_optimization No fix_overload Action: - Reduce sample concentration. - Decrease injection volume. overload->fix_overload fix_overload->end method_optimization->end

Caption: Troubleshooting workflow for HPLC peak tailing.

References

minimizing degradation of ivermectin during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ivermectin analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the degradation of ivermectin during experimental analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of ivermectin.

Issue 1: Decreasing peak area for ivermectin in sequential HPLC injections.

  • Question: My ivermectin peak area is consistently decreasing with each injection on my HPLC system. What could be the cause?

  • Answer: This issue often points to the on-instrument instability of ivermectin, especially when using certain mobile phases or under specific temperature conditions. Ivermectin is known to be susceptible to degradation. Consider the following troubleshooting steps:

    • Mobile Phase pH: Ivermectin is more stable in slightly acidic conditions.[1][2] The optimal pH for ivermectin stability in aqueous solutions is between 6.0 and 6.6, with a pH of 6.3 being ideal.[2][3] If your mobile phase is neutral or alkaline, ivermectin can undergo hydrolysis.[1][2][4] Consider adjusting the mobile phase to a slightly acidic pH.

    • Temperature: Ensure your autosampler and column compartments are temperature-controlled. While some studies show stability at room temperature for short periods, elevated temperatures can accelerate degradation.[5][6]

    • Solvent Composition: While acetonitrile (B52724) and methanol (B129727) are common organic modifiers for ivermectin analysis, their purity and the presence of any contaminants can affect stability.[7][8] Ensure you are using high-purity HPLC-grade solvents.

Issue 2: Appearance of unknown peaks in the chromatogram.

  • Question: I am observing extra, unidentified peaks in my chromatogram when analyzing ivermectin samples. Could these be degradation products?

  • Answer: Yes, the appearance of new peaks is a strong indicator of ivermectin degradation. Ivermectin can degrade through several pathways, including hydrolysis, oxidation, and photolysis, leading to various degradation products.[4][9][10]

    • Hydrolysis: Occurs in both acidic and alkaline conditions, but is more rapid in alkaline environments.[1][4]

    • Oxidation: Ivermectin is susceptible to oxidation.[4][9] The use of oxidizing agents or exposure to air for prolonged periods can lead to oxidative degradation products.

    • Photodegradation: Ivermectin is sensitive to light.[4][11][12] Exposure of your samples or stock solutions to UV or even ambient light can cause photodegradation. It is crucial to protect ivermectin solutions from light by using amber vials or covering them with aluminum foil.

Issue 3: Low recovery of ivermectin during sample preparation.

  • Question: I am experiencing low and inconsistent recovery of ivermectin from my sample matrix (e.g., plasma, tissue, soil). Could this be due to degradation during the extraction process?

  • Answer: Degradation during sample preparation is a common cause of low recovery. The extraction process often involves changes in pH, temperature, and exposure to air and light, all of which can contribute to ivermectin degradation.

    • pH of Extraction Solvents: As with the mobile phase, the pH of your extraction and reconstitution solvents is critical. Maintaining a slightly acidic pH can help stabilize ivermectin.

    • Temperature during Extraction: Avoid high temperatures during sample processing steps like solvent evaporation. Use a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C) for evaporation.[13]

    • Minimize Exposure to Light: Perform sample preparation steps under low light conditions or use amber-colored labware.

    • Extraction Method: Solid-phase extraction (SPE) is a common and effective method for cleaning up complex samples before ivermectin analysis.[14] It can help to remove matrix components that might promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ivermectin stock solutions and samples?

A1: To minimize degradation, ivermectin stock solutions and prepared samples should be stored under the following conditions:

  • Temperature: Store in a freezer, preferably at -20°C or lower for long-term stability.[6] For short-term storage, refrigeration at 2-8°C is acceptable.

  • Light: Always store in amber vials or containers wrapped in aluminum foil to protect from light.[11]

  • Solvent: Prepare stock solutions in a solvent in which ivermectin is stable, such as methanol or acetonitrile.[15] For aqueous solutions, ensure the pH is buffered to around 6.3.[2]

Q2: What are the main degradation pathways for ivermectin?

A2: The primary degradation pathways for ivermectin are:

  • Hydrolysis: The lactone ring in the ivermectin structure is susceptible to hydrolysis, which is accelerated in alkaline conditions.[1][2][4]

  • Oxidation: The molecule can be oxidized, leading to the formation of various oxidative degradation products.[4][9]

  • Photodegradation: Exposure to ultraviolet (UVA and UVC) and visible light can lead to the formation of photoproducts.[11][12]

Q3: How does pH affect the stability of ivermectin in solution?

A3: The pH of the solution has a significant impact on ivermectin stability.

  • Alkaline pH (>7): Ivermectin degrades more rapidly in alkaline environments due to increased hydrolysis.[1]

  • Acidic pH (<7): Ivermectin is more stable in acidic conditions, with an optimal pH range of 6.0-6.6.[2][3] However, strongly acidic conditions can also lead to degradation.[4]

Q4: What are the common analytical techniques for ivermectin analysis?

A4: The most widely used analytical technique for the quantification of ivermectin is High-Performance Liquid Chromatography (HPLC).[7][14][16] Common detection methods include:

  • UV/Visible Spectrophotometry: Detection is often performed at a wavelength of around 245 nm.[7][8]

  • Fluorescence Detection: This method often requires a derivatization step to introduce a fluorophore, which enhances sensitivity.[13][16]

  • Mass Spectrometry (MS/MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity without the need for derivatization.[14][16]

Data Summary Tables

Table 1: Summary of Common HPLC Methods for Ivermectin Analysis

ParameterMethod 1Method 2Method 3
Column INERTSIL C-18 ODSZorbax Extend-C18Hypersil gold C18
Mobile Phase Acetonitrile and MethanolGradient elutionAcetonitrile and 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid
Flow Rate 1 mL/min1.5 mL/min0.3 mL/min
Detection Wavelength 245 nmNot SpecifiedMS/MS Detection
Retention Time 4.198 minNot Specified6.2 min
Reference [7][8][14]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for HPLC-MS/MS Analysis

This protocol is a generalized procedure based on common practices.

  • Spiking: To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution and 50 µL of the ivermectin working solution.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 2 mL of acetonitrile and 2 mL of n-hexane to the plasma sample.

    • Vortex the mixture for 1 minute.

    • Sonicate for 6 minutes.

    • Vortex again for 1 minute.

    • Incubate at -30°C for 10 minutes.

    • Centrifuge at 4200 x g for 10 minutes at -2°C.

  • Solvent Evaporation: Transfer 2 mL of the lower acetonitrile phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 70°C.

  • Reconstitution: Reconstitute the dried residue with 0.5 mL of the mobile phase.

  • Filtration and Injection: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial and inject into the LC-MS/MS system.

Visualizations

Ivermectin_Degradation_Pathways cluster_degradation Degradation Stressors cluster_products Degradation Pathways & Products Ivermectin Ivermectin Photodegradation Photodegradation Ivermectin->Photodegradation Photolysis Thermal_Degradation Thermal Degradation Ivermectin->Thermal_Degradation Thermolysis Hydrolysis Hydrolysis Ivermectin->Hydrolysis Hydrolysis Oxidation Oxidation Ivermectin->Oxidation Oxidation Light Light (UV/Vis) Light->Photodegradation Heat Heat Heat->Thermal_Degradation Acid Acidic pH Acid->Hydrolysis Base Alkaline pH Base->Hydrolysis Oxidant Oxidizing Agents Oxidant->Oxidation Degradation_Products Various Degradation Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Major degradation pathways of ivermectin.

Experimental_Workflow_Ivermectin_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Extraction (e.g., SPE, LLE) Sample_Collection->Extraction Minimize light/heat exposure Evaporation 3. Solvent Evaporation Extraction->Evaporation Controlled temperature Reconstitution 4. Reconstitution Evaporation->Reconstitution pH-controlled solvent HPLC 5. HPLC Separation Reconstitution->HPLC Detection 6. Detection (UV, FLD, or MS/MS) HPLC->Detection Data_Acquisition 7. Data Acquisition Detection->Data_Acquisition Quantification 8. Quantification Data_Acquisition->Quantification

Caption: General workflow for ivermectin analysis.

References

Technical Support Center: Ivermectin & Analogs Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mass spectrometry interference issues with ivermectin and its analogs, including 2,3-Dehydro-3,4-dihydro ivermectin.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in ivermectin mass spectrometry analysis?

A1: The most common sources of interference in ivermectin LC-MS/MS analysis include:

  • Matrix Effects: Endogenous components of the biological matrix (e.g., plasma, whole blood) can co-elute with ivermectin and suppress or enhance its ionization, leading to inaccurate quantification.[1][2][3] Phospholipids (B1166683) are a significant contributor to matrix effects.[2]

  • Isobaric Interference: Compounds with the same nominal mass as ivermectin or its metabolites can cause interference. This can include process impurities, other drug metabolites, or endogenous molecules. Known impurities of ivermectin include 24-demethyl H2B1a, 3'-demethyl H2B1a, and 3''-demethyl H2B1a.[4]

  • In-source Fragmentation: The analyte of interest can fragment within the ion source of the mass spectrometer, leading to a diminished parent ion signal and potentially creating fragment ions that interfere with other analytes.

  • Carryover: Residual analyte from a previous high-concentration sample can be injected with the subsequent sample, leading to an overestimation of the analyte concentration.[5]

Q2: What is the recommended ionization mode and precursor ion for ivermectin analysis?

A2: For ivermectin and its analogs, positive electrospray ionization (ESI) is commonly used. Due to its chemical structure, ivermectin readily forms an ammonium (B1175870) adduct ([M+NH4]+), which is often the most intense and reliable ion for quantification.[2] Some methods also utilize the sodium adduct ([M+Na]+) or the protonated molecule ([M+H]+).[5] The choice of adduct can influence sensitivity and fragmentation patterns.

Q3: Are there known metabolites of ivermectin that could potentially interfere with the analysis of this compound?

A3: Yes, several ivermectin metabolites have been identified in humans, primarily produced by CYP3A4 and CYP3A5 enzymes.[6][7] The major metabolites are 3″-O-demethyl ivermectin (M1) and 4a-hydroxymethyl ivermectin (M3).[6] It is crucial to have chromatographic separation of these metabolites from the analyte of interest to avoid isobaric interference. The mass transitions for several known metabolites have been published and can be used to check for potential overlap.[6][8][9]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inconsistent Peak Areas

Possible Cause: Matrix effects leading to ion suppression.

Troubleshooting Steps:

  • Sample Preparation:

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering substances. Using acetonitrile (B52724) is effective for ivermectin extraction.[2]

    • Solid-Phase Extraction (SPE): Provides a cleaner extract by effectively removing salts and phospholipids. C18 cartridges are commonly used for ivermectin extraction.[5]

    • Hybrid-Solid Phase Extraction (Hybrid-SPE): This technique is effective at removing phospholipids and can significantly reduce matrix effects.[2]

  • Chromatography:

    • Optimize the LC gradient to achieve better separation of ivermectin from the co-eluting matrix components.

    • Consider using a column with a different chemistry (e.g., C8 instead of C18) or a smaller particle size for improved resolution.[1][3]

  • Mass Spectrometry:

    • Use a stable isotope-labeled internal standard (e.g., ivermectin-D2) to compensate for matrix effects.[2]

    • Evaluate different precursor ions (e.g., [M+NH4]+ vs. [M+Na]+) as they may be less susceptible to suppression in a particular matrix.

Issue 2: Unexpected Peaks or High Background Noise

Possible Cause: Isobaric interference from metabolites, impurities, or co-administered drugs.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between the analyte and interfering compounds based on their exact mass.

  • Chromatographic Resolution: Improve the chromatographic separation to resolve the interfering peaks from the analyte peak. This can be achieved by adjusting the mobile phase composition, gradient slope, or column temperature.

  • Review Compound Information: Check for known metabolites or impurities of ivermectin that have similar mass-to-charge ratios to your analyte.[4] For example, this compound will have a different m/z from ivermectin, but its fragmentation pattern might share common fragments with ivermectin metabolites.

  • Blank Matrix Analysis: Analyze blank matrix samples to identify endogenous interferences.[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Ivermectin in Plasma

This protocol is a generalized procedure based on common practices for ivermectin analysis.[5]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Mix 500 µL of plasma sample with an internal standard solution (e.g., ivermectin-D2). Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters for Ivermectin Analysis

The following table summarizes typical LC-MS/MS parameters for ivermectin quantification. These parameters can serve as a starting point for method development for ivermectin analogs.

ParameterTypical Value
LC Column C18 or C8, 50 x 2.1 mm, <3 µm
Mobile Phase A 0.1% Formic acid in water or Ammonium formate (B1220265) buffer
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Gradient elution is typically used for good separation
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+NH4]+ (e.g., m/z 892.5 for ivermectin)
Product Ions Dependent on the precursor; for ivermectin, common fragments are m/z 569.5 and 307.1.[2][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporate & Reconstitute spe->evap lc LC Separation evap->lc Inject ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A typical experimental workflow for the analysis of ivermectin and its analogs.

troubleshooting_logic start Mass Spec Issue (e.g., Poor Sensitivity) matrix_effects Potential Cause: Matrix Effects start->matrix_effects isobaric Potential Cause: Isobaric Interference start->isobaric carryover Potential Cause: Carryover start->carryover optimize_sp Optimize Sample Prep (e.g., SPE, Hybrid-SPE) matrix_effects->optimize_sp Yes optimize_lc Improve LC Separation matrix_effects->optimize_lc Yes use_is Use Stable Isotope IS matrix_effects->use_is Yes isobaric->optimize_lc Yes hrms Use High-Resolution MS isobaric->hrms Yes blank_inject Inject Blank After High Standard carryover->blank_inject Yes

Caption: A troubleshooting decision tree for common mass spectrometry issues.

References

Technical Support Center: Troubleshooting NMR Signal Assignment for 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the NMR signal assignment of "2,3-Dehydro-3,4-dihydro ivermectin." This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the structural elucidation of this ivermectin derivative.

Frequently Asked Questions (FAQs)

Q1: I have synthesized a compound believed to be this compound, but the 1D ¹H NMR spectrum is complex and difficult to interpret. Where do I begin?

A1: The structural complexity of ivermectin derivatives often leads to crowded 1D ¹H NMR spectra with significant signal overlap. A systematic approach is crucial for accurate signal assignment. We recommend the following workflow:

  • Acquire a full suite of 2D NMR experiments. These are essential for resolving overlapping signals and establishing connectivity. Key experiments include COSY, HSQC, and HMBC.

  • Compare with reference data for Ivermectin B1a. The core structure is largely conserved. Use the known assignments of the parent compound as a starting point to identify the stable fragments of the molecule.

  • Focus on the modified regions. The key structural changes—the introduction of a C2-C3 double bond and the saturation of the C3-C4 bond—will induce the most significant chemical shift changes.

  • Use predictive data as a guide. Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the modified regions of this compound to aid in your initial assignments.

Q2: What are the expected key changes in the NMR spectrum of this compound compared to Ivermectin B1a?

A2: The primary changes will be localized around the C2, C3, and C4 positions.

  • Disappearance of the H3 Signal: The proton at C3 in ivermectin (typically around 4.0 ppm) will be absent due to the formation of the C2-C3 double bond.

  • Appearance of a New Olefinic Proton (H2): A new signal for the H2 proton on the double bond is expected to appear in the olefinic region (typically 5.5-6.5 ppm).

  • Upfield Shift of H4: The proton at C4, now on a saturated carbon adjacent to a double bond, is expected to shift upfield compared to its position in ivermectin.

  • ¹³C NMR Shifts: The C2 and C3 carbons will shift significantly downfield into the olefinic region (120-150 ppm), while the C4 carbon will shift upfield, reflecting its change from an sp² to an sp³ hybridized carbon.

Q3: My HSQC spectrum shows ambiguous correlations in the crowded aliphatic region. How can I confidently assign proton-carbon pairs?

A3: Signal crowding in the 1.0-4.0 ppm region is a common issue with ivermectin analogs. Here are some troubleshooting strategies:

  • Run a TOCSY experiment. A TOCSY (Total Correlation Spectroscopy) experiment will reveal entire spin systems, helping to group correlated protons together, which can then be linked to specific carbon signals from the HSQC.

  • Optimize your NMR solvent. Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce differential shifts in proton signals, potentially resolving overlapping multiplets.

  • Acquire data at a higher field strength. If available, a higher field spectrometer will provide better signal dispersion and simplify the interpretation of complex spectra.

  • Consider a 1,1-ADEQUATE experiment. Although time-consuming, this experiment provides direct C-C correlation information, which can be invaluable for confirming the carbon skeleton.

Q4: The integration of my ¹H NMR signals does not seem to match the expected proton count. What could be the cause?

A4: Discrepancies in integration can arise from several factors:

  • Presence of Impurities: Unreacted starting materials, reagents, or side products can contribute to the ¹H NMR spectrum. Compare your spectrum with that of the starting ivermectin to identify any residual signals.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely and will show characteristic peaks.

  • Water: A broad singlet, typically between 1.5 and 4.5 ppm (depending on the solvent), is indicative of water. This can be confirmed by a D₂O exchange experiment, where the water peak will disappear.

  • Slow Rotational Isomers (Rotamers): Complex molecules can sometimes exist as slowly interconverting conformers on the NMR timescale, leading to a doubling of some signals and complicating integration. Acquiring the spectrum at a higher temperature may cause these signals to coalesce.

Predicted vs. Reference NMR Data

The following tables summarize the known ¹H and ¹³C NMR chemical shifts for the parent compound, Ivermectin B1a, and the predicted shifts for the modified regions in this compound. Use these tables as a guide for your signal assignment.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

PositionIvermectin B1a (Reference)This compound (Predicted)Expected Change
H2~3.30~5.8 - 6.2Significant downfield shift
H3~5.40- (Absent)Signal disappears
H4~5.40~2.5 - 3.0Significant upfield shift

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

PositionIvermectin B1a (Reference)This compound (Predicted)Expected Change
C2~36.0~125 - 135Significant downfield shift
C3~120.0~140 - 150Significant downfield shift
C4~139.0~30 - 40Significant upfield shift

Note: Reference data for Ivermectin B1a is compiled from various literature sources. Predicted values are estimates and may vary based on experimental conditions.

Experimental Protocols

Standard NMR Sample Preparation

  • Sample Quantity: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common starting solvent for ivermectin derivatives. If signal overlap is severe, consider using benzene-d₆, acetone-d₆, or methanol-d₄.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Recommended 2D NMR Experiments for Signal Assignment

  • gCOSY (Gradient Correlation Spectroscopy): To identify proton-proton couplings within 2-3 bonds. This helps to establish connectivity within spin systems.

  • gHSQC (Gradient Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is the primary experiment for assigning carbons based on known proton signals.

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): To identify longer-range (2-4 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given spin system. This is particularly useful for the sugar moieties and other isolated fragments.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. This is essential for determining the stereochemistry of the molecule.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR signal assignment for a complex natural product derivative like this compound.

troubleshooting_workflow start Start: Complex 1D NMR Spectrum acquire_2d Acquire 2D NMR Suite (COSY, HSQC, HMBC, TOCSY) start->acquire_2d compare_ref Compare with Ivermectin B1a Data acquire_2d->compare_ref assign_unambiguous Assign Unambiguous Signals (e.g., sugar moieties, isolated protons) compare_ref->assign_unambiguous focus_modified Focus on Modified Regions (C2, C3, C4) assign_unambiguous->focus_modified predict_shifts Use Predicted Chemical Shifts as a Guide focus_modified->predict_shifts build_fragments Build Structural Fragments using COSY and HMBC Correlations predict_shifts->build_fragments connect_fragments Connect Fragments using Long-Range HMBC Correlations build_fragments->connect_fragments check_consistency Check for Consistency (¹³C shifts, coupling constants) connect_fragments->check_consistency problem Problem Encountered? (e.g., Overlap, Ambiguity) check_consistency->problem troubleshoot Troubleshooting Steps: - Change Solvent - Higher Field - Advanced Experiments (TOCSY, NOESY) problem->troubleshoot Yes complete Complete Assignment problem->complete No refine_assignment Refine Assignments troubleshoot->refine_assignment refine_assignment->build_fragments

Caption: A logical workflow for the NMR signal assignment of this compound.

This guide provides a starting point for the challenging task of assigning the NMR signals for this compound. By combining high-quality experimental data with a systematic and comparative approach, researchers can confidently elucidate the structure of this and other complex ivermectin derivatives.

Technical Support Center: Enhancing the Stability of 2,3-Dehydro-3,4-dihydro ivermectin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "2,3-Dehydro-3,4-dihydro ivermectin" is limited. The following guidance is based on established principles for the stability of ivermectin and other macrocyclic lactones.[1][2][3][4] Researchers should validate these recommendations for their specific molecule and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on available data for a similar compound, solubility is indicated as slight in chloroform (B151607) and methanol.[5] For ivermectin and other macrocyclic lactones, common laboratory practice involves using organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, or ethanol (B145695) for initial stock solutions. The choice of solvent should be compatible with your downstream experimental assays and should be tested to ensure it does not interfere with the experimental results.

Q2: What are the optimal storage conditions for stock solutions?

A2: For long-term stability, stock solutions should be stored at -20°C.[5] Some suppliers suggest that the solid compound is stable for at least four years at this temperature.[5][6] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Protect solutions from light, as ivermectin is known to be susceptible to photodegradation.[7]

Q3: My stock solution has turned yellow and/or a precipitate has formed. What should I do?

A3: Discoloration or precipitation can be an indication of degradation or solvent evaporation. It is not recommended to use a stock solution that has changed in appearance. The solution should be discarded, and a fresh stock should be prepared. To prevent this, ensure that the storage container is sealed tightly to prevent solvent evaporation and that the solution is protected from light.

Q4: How does pH affect the stability of the stock solution?

A4: Ivermectin is susceptible to hydrolysis, and its degradation is pH-dependent.[8][9] It degrades more rapidly in alkaline conditions (pH > 7) and is more stable in slightly acidic to neutral conditions.[8] For aqueous dilutions, maintaining a pH between 6.0 and 6.5 is optimal for ivermectin stability.[10] If your experiment requires aqueous buffers, ensure the pH is controlled within this range.

Q5: Are there any known stabilizers that can be added to the stock solution?

A5: For aqueous formulations of ivermectin, certain cosolvents and substrates have been shown to significantly improve stability.[10][11] These include glycerol (B35011) formal as a cosolvent and benzyl (B1604629) alcohol or lidocaine (B1675312) as a substrate.[11] Complexation with cyclodextrins has also been used to protect ivermectin from hydrolysis in aqueous solutions.[9] However, the addition of any stabilizer should be carefully considered and validated, as it may interfere with your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results between batches of stock solution. Degradation of older stock solutions. Inconsistent concentration due to solvent evaporation.Prepare fresh stock solutions more frequently. Ensure proper sealing of vials and store at -20°C. Perform a concentration check using UV-Vis spectrophotometry or HPLC before use.
Loss of compound activity over a short period. Improper storage (e.g., stored at 4°C or room temperature). Exposure to light. Repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials and store at -20°C.[5] Use amber vials or wrap vials in aluminum foil to protect from light.[7]
Precipitate forms when diluting the stock solution into an aqueous buffer. The compound has low aqueous solubility. The final concentration in the aqueous buffer is above its solubility limit.Decrease the final concentration of the compound. Increase the percentage of organic co-solvent (e.g., DMSO) in the final aqueous solution, ensuring it does not exceed a level that affects your experimental system.
Rapid degradation is observed in aqueous working solutions. The pH of the aqueous buffer is not optimal for stability.Check and adjust the pH of your aqueous buffer to be between 6.0 and 6.6.[9][10] Prepare fresh working solutions immediately before each experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a forced degradation study to assess stability under various stress conditions.[12][13]

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with 0.1N HCl and incubate at 60°C for a specified time. Neutralize with 0.1N NaOH before analysis.

    • Alkaline Hydrolysis: Mix the sample solution with 0.1N NaOH and incubate at 60°C for a specified time.[14] Neutralize with 0.1N HCl before analysis.

    • Oxidative Degradation: Mix the sample solution with a 3% solution of hydrogen peroxide (H2O2) and keep at room temperature.[14]

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to direct UV or fluorescent light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the stressed samples and a control sample (stored at -20°C) using a validated stability-indicating HPLC method.[14][15] The method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate under each condition.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage cluster_usage Experimental Use cluster_degradation Degradation Risks weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C aliquot->store light Light Exposure aliquot->light Protect thaw Thaw Single Aliquot store->thaw temp High Temperature store->temp Avoid dilute Dilute in pH 6.0-6.5 Buffer thaw->dilute freeze Freeze/Thaw Cycles thaw->freeze Minimize use Use Immediately dilute->use ph Incorrect pH dilute->ph Control G cluster_pathways Potential Degradation Pathways compound 2,3-Dehydro-3,4-dihydro ivermectin hydrolysis Hydrolysis compound->hydrolysis Aqueous Env. (non-optimal pH) oxidation Oxidation compound->oxidation Oxygen Peroxides photo Photodegradation compound->photo UV/Visible Light degraded Inactive Products hydrolysis->degraded oxidation->degraded photo->degraded

References

reducing matrix effects in LC-MS analysis of "2,3-Dehydro-3,4-dihydro ivermectin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the LC-MS analysis of ivermectin and its derivatives, such as 2,3-Dehydro-3,4-dihydro ivermectin.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS analysis of ivermectin and its derivatives, with a focus on mitigating matrix effects.

Problem 1: Poor Peak Shape and Low Sensitivity

Possible Cause: Ion suppression or enhancement due to co-eluting matrix components.[1]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]

    • Solid-Phase Extraction (SPE): SPE is a highly selective technique that can effectively clean up complex samples, leading to high sensitivity and clean extracts.[3]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean final extracts.

    • Protein Precipitation (PPT): While fast, PPT is the least effective technique for removing matrix components and often results in significant matrix effects.[4][5]

    • Phospholipid Removal: Specific techniques like HybridSPE-Phospholipid can target and remove phospholipids, which are a major source of matrix effects in plasma and serum samples.

  • Improve Chromatographic Separation:

    • Adjust the mobile phase composition, gradient profile, and flow rate to better separate the analyte from matrix interferences.[2]

    • Consider using a different column chemistry, such as a C18 or C8 column, which have been shown to be effective for ivermectin analysis.[3][6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification by compensating for signal variations.[7][8] Ivermectin-d2 is a commonly used internal standard for ivermectin analysis.[3][9]

  • Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Problem 2: Inconsistent and Irreproducible Results

Possible Cause: Variable matrix effects between different sample lots or sources.[10]

Solutions:

  • Thorough Method Validation: Evaluate matrix effects across multiple lots of the biological matrix during method development and validation.[10]

  • Employ a Robust Sample Preparation Method: A more rigorous sample cleanup method, such as SPE, will minimize variability between samples.

  • Consistent Use of an Appropriate Internal Standard: A suitable internal standard is crucial for correcting variability. An SIL-IS is the gold standard, but a carefully selected analog internal standard can also be effective.[7][8]

Problem 3: Signal Suppression or Enhancement Observed During Post-Column Infusion Experiment

Possible Cause: Identification of time regions where co-eluting matrix components are causing ion suppression or enhancement.[7]

Solutions:

  • Adjust Chromatographic Gradient: Modify the elution gradient to shift the retention time of the analyte away from the region of ion suppression/enhancement.

  • Improve Sample Cleanup: Target the removal of the interfering components identified in the infusion experiment through more specific sample preparation techniques.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS analysis?

A1: The matrix effect is the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analysis.[4] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[7]

Q2: How can I assess the matrix effect for my "this compound" analysis?

  • Qualitative Assessment (Post-Column Infusion): A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[7]

  • Quantitative Assessment: This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (Set B) to the peak area of the analyte in a neat solution (Set A). The matrix factor (MF) is calculated as MF = B/A. An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[3]

Q3: What are the best sample preparation techniques to reduce matrix effects for ivermectin and its derivatives in plasma?

A3: For complex matrices like plasma, more exhaustive sample preparation methods are recommended to minimize matrix effects.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing interfering phospholipids.[3]

  • Liquid-Liquid Extraction (LLE): Can also be effective in producing clean samples.

  • Protein Precipitation (PPT): While simple and fast, it is less effective at removing matrix components and may require further optimization or be combined with other techniques.[4]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of ivermectin derivatives?

A4: While not strictly mandatory, the use of a SIL-IS is highly recommended and considered the best practice to compensate for matrix effects and improve method robustness and accuracy.[7][8] If a specific SIL-IS for "this compound" is not available, using a closely related analog internal standard is the next best option.

Q5: What are some key considerations for LC and MS method development to minimize matrix effects?

A5:

  • Chromatography: Aim for good chromatographic resolution to separate the analyte from endogenous matrix components. This can be achieved by optimizing the column, mobile phase, and gradient.

  • Mass Spectrometry: In some cases, modifying MS parameters can help, but chromatographic separation and sample cleanup are generally more effective.[2] The ammonium (B1175870) adduct of ivermectin is often used for quantification as it provides a strong signal.[9]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies on ivermectin analysis, providing a reference for expected performance with different sample preparation methods.

Table 1: Comparison of Sample Preparation Methods for Ivermectin Analysis

Sample Preparation MethodMatrixAnalyte Recovery (%)Matrix Effect (%)Reference
Protein PrecipitationPlasma80-120Significant[3]
Solid-Phase Extraction (SPE)Plasma>80< ±15 (No significant effect)[11]
Hybrid-SPE Phospholipid RemovalPlasma, Whole Blood96-123No significant effect detected[9]
Automated DBS ExtractionDried Blood Spots62.8 ± 4.368.0 ± 8.1[6][12]
QuEChERSSoybean, Bean, Maize70-120 (with modifications)Matrix-dependent[13]

Table 2: Ivermectin Recovery and Matrix Effect in Different Biological Matrices

MatrixSample PreparationAnalyte Recovery (%)Matrix Effect (%)Reference
Human PlasmaSPE>8090.3–107.8[11]
Mouse PlasmaSPE>8090.3–107.8[11]
Monkey PlasmaSPE>8090.3–107.8[11]
Whole BloodHybrid-SPE105-119 (Process Efficiency)Not detected[9][14]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., ivermectin-d2). Vortex to mix.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and internal standard in the mobile phase at a known concentration.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using the developed sample preparation protocol. Spike the final, clean extract with the analyte and internal standard to the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike a blank biological matrix sample with the analyte and internal standard at the same concentration as Set A before performing the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Visualizations

MatrixEffectWorkflow start Start: LC-MS Analysis with Poor Peak Shape/Low Sensitivity problem Suspect Matrix Effect start->problem assess Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) problem->assess is_effect Matrix Effect Confirmed? assess->is_effect no_effect No Significant Matrix Effect (Investigate Other Causes, e.g., Instrument Issues) is_effect->no_effect No mitigate Mitigate Matrix Effect is_effect->mitigate Yes optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) mitigate->optimize_sp optimize_lc Optimize Chromatography (e.g., Gradient, Column) mitigate->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard mitigate->use_is matrix_cal Use Matrix-Matched Calibration mitigate->matrix_cal re_evaluate Re-evaluate Method Performance optimize_sp->re_evaluate optimize_lc->re_evaluate use_is->re_evaluate matrix_cal->re_evaluate end End: Robust and Reliable LC-MS Method re_evaluate->end

Caption: Troubleshooting workflow for addressing matrix effects in LC-MS analysis.

SamplePrepComparison complex_sample Complex Biological Sample (e.g., Plasma, Whole Blood) ppt Protein Precipitation (PPT) Pros: Fast, Simple Cons: High Matrix Effect complex_sample->ppt Least Effective Cleanup lle Liquid-Liquid Extraction (LLE) Pros: Cleaner than PPT Cons: Can be labor-intensive complex_sample->lle Moderate Cleanup spe Solid-Phase Extraction (SPE) Pros: High Selectivity, Cleanest Extracts Cons: Method development can be complex complex_sample->spe Most Effective Cleanup final_extract Final Extract for LC-MS Analysis ppt->final_extract lle->final_extract spe->final_extract

Caption: Comparison of sample preparation techniques for reducing matrix effects.

References

Technical Support Center: Quantification of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,3-Dehydro-3,4-dihydro ivermectin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Problem Possible Cause Suggested Solution
Poor Chromatographic Resolution: Peak for this compound is not well separated from the main ivermectin peak or other impurities.Inadequate chromatographic conditions (e.g., mobile phase, column, gradient).Optimize the HPLC/UHPLC method. Consider using a high-resolution column, such as a C18 column with a smaller particle size (e.g., 2.7 µm).[1][2] Adjust the mobile phase composition and gradient elution to enhance separation.[1][3][4] For example, a gradient with water-acetonitrile and isopropanol-acetonitrile has been shown to effectively separate ivermectin and its related substances.[1][4]
Inaccurate Quantification: Results show high variability or are not reproducible.Instability of the analyte during sample preparation or analysis. Or potential matrix effects from the sample.Ivermectin and its analogs can be susceptible to degradation under certain conditions, such as exposure to acid, base, oxidation, and light.[2][5][6] Ensure samples are protected from light and processed promptly. For bioanalytical methods, matrix effects can suppress or enhance the analyte signal.[7] To mitigate this, use a stable isotope-labeled internal standard if available, and employ robust sample clean-up techniques like solid-phase extraction (SPE).[8]
Low Analyte Recovery: The amount of this compound detected is lower than expected.Inefficient extraction from the sample matrix. Or adsorption of the analyte to labware.Optimize the sample extraction procedure. For solid samples, ensure complete dissolution. For biological matrices, protein precipitation followed by solid-phase extraction (SPE) can improve recovery.[8] Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize loss of the analyte.
No or Low Signal in Mass Spectrometry: Difficulty in detecting the analyte using LC-MS/MS.Suboptimal ionization or fragmentation parameters.Optimize mass spectrometry parameters. Ivermectin and its analogs often ionize well as ammonium (B1175870) adducts in positive electrospray ionization (ESI) mode.[9] Perform infusion experiments with a standard of the analyte to determine the optimal precursor and product ions for multiple reaction monitoring (MRM).

Frequently Asked Questions (FAQs)

1. What is this compound and why is its quantification important?

This compound is a known impurity and degradation product of ivermectin.[] Its quantification is crucial for the quality control of ivermectin drug substances and finished products to ensure safety and efficacy. Regulatory guidelines often require the identification and quantification of impurities above a certain threshold.

2. Which analytical techniques are most suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.[1][8][11] HPLC is suitable for quality control in pharmaceutical formulations, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical applications where concentrations are low.[7][8]

3. How can I resolve this compound from other ivermectin-related compounds?

A stability-indicating HPLC method is necessary. This typically involves using a high-resolution C18 column and a gradient elution with a multi-component mobile phase.[1][3][12] For example, a gradient of water, acetonitrile, and methanol (B129727) can effectively separate ivermectin from its various impurities and degradation products.[3]

4. What are the common challenges in sample preparation for biological matrices?

The main challenges are matrix effects, where components in the biological sample interfere with the ionization of the analyte, and low recovery.[7][13] To overcome these, a robust sample clean-up procedure is essential. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8] Using a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects and variability in recovery.[7]

5. How stable is this compound in solution?

Ivermectin and its derivatives are known to be unstable under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[2][5][6] It is recommended to prepare fresh solutions for analysis and to store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protected from light. Stability studies should be performed as part of method validation to determine the stability of the analyte under the specific storage and analytical conditions.

Quantitative Data

The following tables summarize typical validation parameters for analytical methods capable of separating and quantifying ivermectin and its related substances, including this compound.

Table 1: HPLC Method Performance for Ivermectin and Related Substances

ParameterMethod 1[11]Method 2[3]Method 3[14]
Linearity Range (ivermectin) 1-3 µg/mL0.6-900 µg/mL1-32 µg/mL
Limit of Detection (LOD) 0.010 µg/mL0.2 µg/mL2.93 µg/mL
Limit of Quantification (LOQ) 0.033 µg/mL0.6 µg/mL8.79 µg/mL
Accuracy (% Recovery) 99.60%Not ReportedNot Reported
Precision (% RSD) < 1.0%Not ReportedIntraday: 1.6283%, Interday: 1.352%

Table 2: LC-MS/MS Method Performance for Ivermectin

ParameterMethod 1[8]Method 2[7]Method 3[15]
Linearity Range 0.1-1000 ng/mL1-500 ng/mL0.970-384 ng/mL
Limit of Detection (LOD) Not Reported0.02 ng/mLNot Reported
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL0.970 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (% CV) < 15%< 8.10%< 15%

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a method developed for the analysis of ivermectin and its related substances in bulk drug substance.[1][4]

  • Chromatographic System: HPLC with a UV detector.

  • Column: Ascentis Express C18 (100 mm × 4.6 mm, 2.7 µm particle size).[1]

  • Column Temperature: 45°C.[1]

  • Mobile Phase A: Water:Acetonitrile (50:50, v/v).[1]

  • Mobile Phase B: Isopropanol:Acetonitrile (15:85, v/v).[1]

  • Gradient Elution: A gradient program should be developed to ensure the separation of all related substances.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 252 nm.[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to achieve a concentration within the linear range of the method.

Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol is a general representation based on methods for quantifying ivermectin in plasma.[8][9]

  • Chromatographic System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., ACE C18, 50 × 3 mm, 3 µm).[8]

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Acetic Acid in Water or 2 mM Ammonium Formate with 0.5% Formic Acid.[8][9]

  • Mobile Phase B: Methanol:Acetonitrile (1:1, v/v).[8]

  • Elution: Isocratic or gradient elution.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: ESI in positive or negative ion mode, with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of the analyte and internal standard.

  • Sample Preparation (Plasma):

    • Spike plasma samples with the internal standard.

    • Perform protein precipitation with acetonitrile.

    • Perform solid-phase extraction (SPE) with C18 cartridges for further clean-up.[8]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample (e.g., Bulk Drug, Plasma) Extraction Extraction / Dilution Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Chromatography HPLC / LC-MS/MS Separation Cleanup->Chromatography Detection UV or MS/MS Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Result Quantification->Result Final Concentration

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Tree start Quantification Issue Observed q1 Poor Peak Shape or Resolution? start->q1 a1_yes Optimize Chromatographic Method: - Check column health - Adjust mobile phase/gradient - Lower flow rate q1->a1_yes Yes q2 Inaccurate or Irreproducible Results? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_yes Investigate Analyte Stability: - Use fresh samples/standards - Protect from light/heat Evaluate Matrix Effects: - Use internal standard - Improve sample cleanup q2->a2_yes Yes q3 Low Analyte Recovery? q2->q3 No a2_yes->end_node a3_yes Optimize Sample Preparation: - Test different extraction solvents - Validate SPE procedure - Use low-adsorption labware q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for common pitfalls in quantification.

References

Validation & Comparative

A Comparative Guide to the HPLC Validation for 2,3-Dehydro-3,4-dihydro ivermectin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of ivermectin and its related substances, with a specific focus on the impurity "2,3-Dehydro-3,4-dihydro ivermectin". The information presented is collated from various published studies to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.

Comparison of Validated HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the separation and quantification of ivermectin and its impurities. These methods are crucial for ensuring the quality, safety, and efficacy of ivermectin drug substances and products. The following tables summarize the key chromatographic conditions and validation parameters from selected published methods that have demonstrated the ability to separate this compound from the main ivermectin peak and other related compounds.

Table 1: Comparison of Chromatographic Conditions for Ivermectin Impurity Profiling

ParameterMethod 1Method 2Method 3
Column Ascentis Express C18, 100 x 4.6 mm, 2.7 µmZorbax Extend-C18, 150 x 4.6 mm, 3.5 µmHALO C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A WaterWaterWater
Mobile Phase B Isopropanol:Acetonitrile (15:85, v/v)Acetonitrile:Methanol (85:15, v/v)Acetonitrile
Gradient Elution YesYesYes
Flow Rate Not Specified1.5 mL/minNot Specified
Column Temperature 45°C30°C40°C
Detection Wavelength 252 nm245 nm254 nm

Table 2: Summary of Validation Parameters

ParameterMethod 1Method 2Method 3
Specificity DemonstratedDemonstratedDemonstrated
Linearity Range Not Specified0.1-150% of analytical concentrationNot Specified
Correlation Coefficient (r²) > 0.999> 0.999Not Specified
LOD Not Specified0.2 µg/mLNot Specified
LOQ 0.1% of target concentration0.6 µg/mL0.1% of target concentration
Accuracy DemonstratedDemonstratedDemonstrated
Precision DemonstratedDemonstratedDemonstrated
Robustness DemonstratedDemonstratedDemonstrated

Experimental Protocols

The following are detailed experimental protocols for two of the compared HPLC methods. These protocols are based on published literature and should be adapted and validated for specific laboratory conditions.

Method 1: Protocol

This method was developed for the analysis of ivermectin and its related substances in bulk drug substance.

  • Sample Preparation: Dissolve an accurately weighed quantity of the ivermectin sample in the mobile phase to obtain a suitable concentration.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm particle size).

    • Column Temperature: 45°C.

    • Mobile Phase A: Water.

    • Mobile Phase B: Isopropanol and Acetonitrile (15:85, v/v).

    • Gradient Program: A suitable gradient program to ensure the separation of all related substances.

    • Detection: UV at 252 nm.

  • Procedure: Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak responses.

  • Validation: The method was validated for specificity, accuracy, precision, linearity, sensitivity, and robustness according to ICH guidelines.[1]

Method 2: Protocol

This stability-indicating method was developed for the assay and estimation of related substances of ivermectin in an oral paste.[2]

  • Sample Preparation: Extract ivermectin from the oral paste using a suitable solvent and dilute to the desired concentration with the mobile phase.

  • Chromatographic System:

    • HPLC System: A gradient HPLC system with a UV detector.

    • Column: Zorbax Extend-C18 (150 mm x 4.6 mm, 3.5 µm particle size).

    • Column Temperature: 30°C.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile and Methanol (85:15, v/v).

    • Flow Rate: 1.5 mL/min.

    • Gradient Program: A suitable gradient program for the separation of degradation products.

    • Detection: UV at 245 nm.

  • Procedure: Inject the prepared sample solution and record the chromatogram.

  • Validation: The method was validated as per ICH guidelines, demonstrating its stability-indicating capability by separating degradation products from stress-degraded samples.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for HPLC method validation and sample analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Chromatographic Conditions (Column, Mobile Phase) MD1->MD2 MD3 Optimize Separation MD2->MD3 V1 Specificity MD3->V1 V2 Linearity V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 Detection Limit (LOD) V6 Quantitation Limit (LOQ) V7 Robustness SA1 Prepare Sample and Standards V7->SA1 SA2 Perform HPLC Analysis SA3 Process Data and Calculate Results

Caption: A typical workflow for HPLC method development, validation, and sample analysis.

Sample_Analysis_Workflow Start Start: Receive Sample Prep Sample Preparation (e.g., Dissolution, Extraction, Dilution) Start->Prep Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation (Column, Mobile Phase) Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition and Integration Detect->Data Calculate Calculation of Results (e.g., % Impurity) Data->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for the analysis of a sample using a validated HPLC method.

Comparison with Alternative Analytical Methods

While HPLC is the most common technique for analyzing ivermectin and its impurities, other methods can also be employed.

Table 3: Comparison of Analytical Techniques for Ivermectin Analysis

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reliable, widely available, good for quantitative analysis.Moderate sensitivity, may require derivatization for some compounds.
UPLC-UV/MS Similar to HPLC but uses smaller particles for higher resolution and speed.Faster analysis, better resolution, higher sensitivity (especially with MS).Higher cost of instrumentation and columns.
LC-MS/MS Separation by LC coupled with mass spectrometry for detection.Very high sensitivity and selectivity, can identify unknown impurities.High cost, complex instrumentation and data analysis.[3]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.High efficiency, small sample volume, low solvent consumption.Lower sensitivity for some compounds, reproducibility can be a challenge.[1][2]
UV-Vis Spectrophotometry Measures absorbance of light by the analyte.Simple, fast, low cost.Low specificity, not suitable for complex mixtures or impurity profiling.

References

A Comparative Analysis of the Leishmanicidal Activity of Ivermectin and its Derivative, 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the leishmanicidal activity of the well-established antiparasitic drug, ivermectin, and its derivative, 2,3-Dehydro-3,4-dihydro ivermectin. The following sections present a comprehensive overview of their relative potencies, underlying mechanisms of action, and the experimental protocols used to ascertain these findings, offering valuable insights for the development of novel anti-leishmanial therapies.

Quantitative Analysis of Leishmanicidal Activity

The in vitro efficacy of ivermectin and its dehydro-derivative against Leishmania species has been evaluated in several studies. The data consistently demonstrates that while both compounds exhibit leishmanicidal properties, their potency varies depending on the parasite species and developmental stage (promastigote vs. amastigote).

A key study directly comparing the two compounds against Leishmania amazonensis revealed that this compound (also referred to as Conjugated Delta(2,3)-IVM) displays a noteworthy activity profile.[1] While ivermectin is a potent agent, this derivative shows comparable, and in some aspects, potentially favorable, characteristics.[1]

For a broader context, the activity of ivermectin against other Leishmania species, such as Leishmania infantum, is also included.

CompoundLeishmania SpeciesParasite StageIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
IvermectinL. amazonensisPromastigote15.845.32.9dos Santos et al., 2009
IvermectinL. amazonensisAmastigote5.045.39.1dos Santos et al., 2009
This compound L. amazonensisPromastigote13.865.54.7dos Santos et al., 2009
This compound L. amazonensisAmastigote3.665.518.2dos Santos et al., 2009
IvermectinL. infantumAmastigote3.64 ± 0.48427.50 ± 17.60117.45Reis et al., 2021[2]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50/IC50. A higher SI indicates greater selectivity for the parasite over host cells.

Experimental Protocols

The following protocols provide a general framework for the in vitro assessment of leishmanicidal activity, based on methodologies described in the cited literature.

In Vitro Activity against Leishmania amazonensis Promastigotes
  • Parasite Culture: Leishmania amazonensis promastigotes (e.g., strain MHOM/BR/71973/M2269) are cultured in LIT medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum and 1% penicillin/streptomycin at 25°C.[3]

  • Drug Preparation: Ivermectin and this compound are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared in the culture medium.

  • Assay: Promastigotes in the logarithmic growth phase are seeded in 96-well plates at a concentration of 1 x 10^6 cells/mL. The test compounds are added at varying concentrations, and the plates are incubated at 25°C for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Parasite viability is determined using a suitable method, such as the MTT assay, where the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan (B1609692) by viable cells is measured spectrophotometrically. A dose-response curve is then generated to calculate the IC50 value.

In Vitro Activity against Intracellular Leishmania amazonensis Amastigotes
  • Macrophage Culture: A murine macrophage cell line (e.g., J774) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

  • Infection: Macrophages are seeded in 96-well plates and allowed to adhere. Stationary-phase L. amazonensis promastigotes are then added at a parasite-to-macrophage ratio of approximately 10:1 and incubated for 6 hours to allow for phagocytosis.[4]

  • Treatment: Non-phagocytosed promastigotes are removed by washing. Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.

  • Assessment of Infection: After a defined incubation period (e.g., 48 or 72 hours), the cells are fixed and stained (e.g., with Giemsa). The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination. The IC50 value is calculated based on the reduction in the number of intracellular amastigotes.

Mechanism of Action

The leishmanicidal activity of ivermectin and its derivatives appears to be multifactorial, involving both direct effects on the parasite and modulation of the host immune response.

Direct Parasiticidal Effects: Mitochondrial Dysfunction

Preliminary studies suggest that ivermectin targets the parasite's mitochondria.[2] This can lead to a cascade of events including:

  • Membrane Hyperpolarization: Ivermectin may alter the mitochondrial membrane potential.

  • Oxidative Stress: Disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS), causing cellular damage and inducing apoptosis-like cell death in the parasite.

Ivermectin Ivermectin Mitochondrion Leishmania Mitochondrion Ivermectin->Mitochondrion Mito_Membrane Mitochondrial Membrane Hyperpolarization Mitochondrion->Mito_Membrane ROS Increased Reactive Oxygen Species (ROS) Mito_Membrane->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis

Caption: Proposed mechanism of ivermectin-induced mitochondrial dysfunction in Leishmania.

Immunomodulatory Effects: T-Helper Cell Differentiation

Ivermectin has been shown to modulate the host's immune response to Leishmania infection.[5] This is a critical aspect of parasite clearance, as a robust cell-mediated immune response is essential for controlling the infection. Ivermectin appears to promote a protective T-helper 1 (Th1) and T-helper 17 (Th17) immune response while suppressing the non-protective T-helper 2 (Th2) response.[5] This is achieved by influencing the expression of key transcription factors:

  • Upregulation of T-bet: This transcription factor is crucial for the differentiation of Th1 cells, which produce interferon-gamma (IFN-γ) to activate macrophages for parasite killing.[5]

  • Upregulation of ROR-γt: This transcription factor drives the differentiation of Th17 cells, which contribute to inflammation and parasite control.[5]

  • Downregulation of GATA-3: This transcription factor is essential for Th2 cell differentiation, which is associated with disease progression in leishmaniasis.[5]

cluster_Ivermectin Ivermectin cluster_TFs Transcription Factors cluster_Th_Cells T-Helper Cell Differentiation cluster_Outcome Immune Response T_bet T-bet Ivermectin->T_bet + ROR_gt ROR-γt Ivermectin->ROR_gt + GATA_3 GATA-3 Ivermectin->GATA_3 - Th1 Th1 Cells T_bet->Th1 Th17 Th17 Cells ROR_gt->Th17 Th2 Th2 Cells GATA_3->Th2 Protective Protective Immunity (Parasite Clearance) Th1->Protective Th17->Protective Non_Protective Non-Protective Immunity (Disease Progression) Th2->Non_Protective

References

A Comparative Guide to Analytical Methods for Ivermectin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of ivermectin, a widely used anti-parasitic agent, is critical to its safety and efficacy. The manufacturing process and degradation can lead to the formation of various impurities that must be identified and quantified. This guide provides a comprehensive comparison of key analytical methods for ivermectin impurity analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and well-established method for analyzing ivermectin and its impurities.[1] Reversed-phase HPLC (RP-HPLC) with UV detection is the standard approach, offering a balance of resolution, sensitivity, and cost-effectiveness.

Performance Characteristics of HPLC Methods
ParameterMethod 1 (USP Monograph)Method 2 (Stability-Indicating)Method 3
Column L1 (C18), 5 µm, 4.6 mm x 25 cmZorbax Extend-C18, 3.5 µm, 4.6 mm x 150 mm[2]INERTSIL C-18 ODS, 5µm, 4.6mm x 250mm[3][4][5]
Mobile Phase Acetonitrile (B52724), methanol (B129727), and water (53:27.5:19.5)[6]A: Water, B: Acetonitrile/methanol (85/15, v/v) (Gradient)[2]Acetonitrile and methanol[3][4][5]
Detection UV at 245 nmUV at 245 nm[2]UV at 245 nm[3][4]
Flow Rate Isocratic1.5 mL/min[2]1 mL/min[3][4]
LOD Not specified0.2 µg/mL[2]2.93 µg/mL[3][4][7]
LOQ Not specified0.6 µg/mL[2]8.79 µg/mL[3][4][7]
Linearity Not specified0.1-150% of analytical concentration (0.6 mg/mL)[2]1-32 µg/mL[3][4]
Accuracy Not specifiedNot specifiedNot specified
Precision Not specifiedNot specifiedIntraday RSD: 1.352%, Interday RSD: 1.589%[3][4]
Experimental Protocol: USP HPLC Method for Ivermectin Impurities

This protocol is a summary of the method described in the United States Pharmacopeia (USP) for the analysis of organic impurities in ivermectin.[6]

1. Mobile Phase Preparation:

  • Prepare a filtered and degassed mixture of acetonitrile, methanol, and water in the ratio of 53:27.5:19.5.

2. Standard Solution Preparation:

  • Prepare a solution of USP Ivermectin Reference Standard in the mobile phase to obtain a known concentration.

3. Test Solution Preparation:

  • Prepare a solution of the ivermectin sample in the mobile phase to obtain a concentration equivalent to the standard solution.

4. Chromatographic Conditions:

  • Column: L1 packing (C18), 5 µm particle size, 4.6 mm internal diameter, and 25 cm length.

  • Detector: UV at 245 nm.

  • Injection Volume: Typically 20 µL.

  • Flow Rate: Adjust to obtain a suitable retention time for the main ivermectin peak.

5. Procedure:

  • Inject equal volumes of the standard and test solutions into the chromatograph.

  • Record the chromatograms and measure the peak responses for all impurities.

  • The USP monograph specifies acceptance criteria for known and unknown impurities based on their relative retention times and peak areas.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and specificity, particularly for the identification and characterization of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[1] It combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.

Advantages of LC-MS over HPLC-UV:
  • Higher Sensitivity and Selectivity: LC-MS can detect and quantify impurities at much lower levels than HPLC-UV.[8]

  • Structural Elucidation: Mass spectrometry provides mass-to-charge ratio information, which is invaluable for identifying the molecular weight of impurities and, with tandem MS (MS/MS), for elucidating their structures.[9][10]

  • No Derivatization Required: Unlike some sensitive HPLC methods that require derivatization to enhance UV detection, LC-MS can often analyze the compounds directly.[8]

Performance Characteristics of an LC-MS/MS Method
ParameterLC-MS/MS Method
Column ACE C18
Mobile Phase 0.1% acetic acid and methanol:acetonitrile (1:1, v/v) (Isocratic)
Detection ESI in negative multiple reaction monitoring mode
LOD Not specified
LOQ 0.1 ng/mL
Linearity 0.1–1000 ng/mL
Accuracy Within ±15% of nominal values
Precision Within-run and between-run precision <15%
Experimental Protocol: General LC-MS/MS for Ivermectin Impurity Identification

This protocol provides a general workflow for the identification of ivermectin impurities using LC-MS/MS, based on common practices described in the literature.[9][10]

1. Sample Preparation:

  • Dissolve the ivermectin sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform solid-phase extraction (SPE) if sample cleanup is necessary to remove matrix interference.

2. LC Separation:

  • Column: A high-resolution C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

3. MS Detection:

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for ivermectin and its impurities.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used for accurate mass measurements.

  • MS/MS Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) is performed to generate fragmentation patterns of the impurity peaks.

4. Data Analysis:

  • The accurate mass measurements are used to propose elemental compositions for the impurities.

  • The fragmentation patterns are interpreted to deduce the structure of the impurities.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. It has emerged as a powerful tool for the analysis of pharmaceutical compounds and their impurities. While specific applications to ivermectin impurity analysis are not as widely published as HPLC and LC-MS, SFC offers several potential advantages.

Potential Advantages of SFC:
  • Orthogonal Selectivity: SFC can provide different separation selectivity compared to reversed-phase HPLC, which can be beneficial for resolving co-eluting impurities.

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2, reducing the consumption of organic solvents, making it a "greener" analytical technique.

  • Compatibility with MS: SFC can be readily coupled with mass spectrometry (SFC-MS).

An inter-laboratory study on the use of SFC for determining pharmaceutical impurities has demonstrated its robustness and suitability for quality control analyses, with repeatability and reproducibility variances similar to or better than those of LC methods.[11]

Method Selection Guide

The choice of analytical method depends on the specific requirements of the analysis.

MethodSelection Start Start: What is the analytical goal? RoutineQC Routine Quality Control (QC) (Known Impurities) Start->RoutineQC Quantification of known impurities ImpurityID Impurity Identification & Structural Elucidation (Unknown Impurities) Start->ImpurityID Identification of unknown impurities HighThroughput High-Throughput Screening or Orthogonal Method Needed Start->HighThroughput Need for speed or alternative selectivity HPLC Use Validated HPLC-UV Method RoutineQC->HPLC LCMS Use LC-MS/MS ImpurityID->LCMS SFC Consider SFC or SFC-MS HighThroughput->SFC ImpurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Reporting Sample Ivermectin Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Chromatography Chromatographic Separation (HPLC, LC-MS, or SFC) Filtration->Chromatography Detection Detection (UV or MS) Chromatography->Detection Integration Peak Integration and Quantification Detection->Integration Identification Impurity Identification (if using MS) Integration->Identification Reporting Reporting of Results Identification->Reporting

References

A Comparative Guide to LC-MS and HPLC for the Analysis of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of ivermectin and its related compounds, selecting the appropriate analytical technique is paramount for ensuring data accuracy, sensitivity, and regulatory compliance. This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantitative and qualitative analysis of "2,3-Dehydro-3,4-dihydro ivermectin," a known impurity and derivative of ivermectin.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely adopted and robust technique for the routine analysis and quality control of pharmaceutical compounds. Several validated HPLC methods exist for the analysis of ivermectin and its impurities, which can be adapted for "this compound".[1][2][3][4][5][6] These methods are recognized for their precision and reliability in quantifying known compounds against a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for the identification of unknown impurities and for quantification at very low levels.[7][8][9] For "this compound," LC-MS can provide unequivocal identification based on its mass-to-charge ratio and fragmentation pattern, in addition to sensitive quantification.

Quantitative Data Comparison

The following table summarizes typical performance characteristics for the analysis of ivermectin and its related substances using HPLC-UV and LC-MS/MS. While specific data for "this compound" may vary, this provides a baseline for comparison.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.2 µg/mL - 2.93 µg/mL[1][6]0.1 ng/mL - 1.5 µg/kg[10]
Limit of Quantification (LOQ) 0.6 µg/mL - 8.79 µg/mL[1][6]0.5 ng/mL - 1.5 µg/kg
Linearity Range 1 - 150% of analytical concentration[1]0.1 - 1000 ng/mL[10]
Precision (%RSD) < 2%[5][11]< 15%
Specificity Good (based on retention time)Excellent (based on mass-to-charge ratio)

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducible results. Below are representative protocols for the analysis of ivermectin and its related compounds.

HPLC-UV Method for Ivermectin and Related Substances

This method is adapted from established protocols for the analysis of ivermectin in bulk drug and pharmaceutical dosage forms.[2][3][5]

  • Column: HALO C18, 100 mm x 4.6 mm, 2.7 µm particle size[2] or INERTSIL C-18 ODS, 250 x 4.6mm, 5µm.[5]

  • Mobile Phase A: Water.[2]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).[1]

  • Gradient Elution: A gradient program is typically used to separate ivermectin from its impurities.

  • Flow Rate: 1.0 - 1.5 mL/min.[1][5]

  • Column Temperature: 30 - 40 °C.[1][2]

  • Detection: UV at 245 nm or 254 nm.[1][2]

  • Injection Volume: 10 - 20 µL.

LC-MS/MS Method for Ivermectin Quantification

This protocol is based on sensitive methods developed for the quantification of ivermectin in biological matrices.[7][10]

  • Column: ACE C18, or Agilent Zorbax RRHD Eclipse plus C18 (2.1 mm × 100 mm, 1.8 µm).[10]

  • Mobile Phase A: 0.1% Acetic Acid or 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Methanol:Acetonitrile (1:1, v/v) or Acetonitrile.[10]

  • Elution: Isocratic or gradient elution.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), often in negative mode for ivermectin.[10]

  • MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the typical workflows for HPLC-UV and LC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration Sample->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Extraction Solid Phase or Liquid-Liquid Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS Mass Spectrometer LC->MS TIC Total Ion Chromatogram MS->TIC MRM MRM Peak Integration TIC->MRM

References

structural comparison of "2,3-Dehydro-3,4-dihydro ivermectin" and other ivermectin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Ivermectin, a cornerstone of antiparasitic therapy for decades, has a rich and evolving story in drug development.[1][2][3] Its broad-spectrum efficacy and wide safety margin have spurred the development of a range of derivatives, each with unique structural modifications and corresponding alterations in their pharmacokinetic and pharmacodynamic profiles.[4][5] This guide provides a detailed comparison of "2,3-Dehydro-3,4-dihydro ivermectin" and other key ivermectin derivatives, offering insights for researchers and drug development professionals.

Structural Comparison of Ivermectin and Its Derivatives

Ivermectin itself is a semi-synthetic derivative of avermectin (B7782182) B1, a natural product of the bacterium Streptomyces avermitilis.[3][5] It is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (major component) and 22,23-dihydroavermectin B1b.[6] The derivatives discussed below feature key structural modifications at various positions on the macrocyclic lactone core.

Key Ivermectin Derivatives and Their Structural Modifications:

  • This compound: This analog of ivermectin is characterized by a double bond between carbons 2 and 3, and a single bond between carbons 3 and 4, representing a dehydration and subsequent dihydrogenation relative to the parent ivermectin structure.[7][8][9][10]

  • Doramectin (B1670889): Derived from abamectin, doramectin is distinguished by a cyclohexyl group at the C-25 position and a double bond between carbons 22 and 23.[11]

  • Selamectin (B66261): This semi-synthetic monosaccharide is an oxime derivative of doramectin. Its key features include a cyclohexyl substituent at C-25, a hydroxyimino group at the C-5 position, and a single sugar residue instead of the typical disaccharide.[11]

  • Eprinomectin: This derivative is characterized by an amino group modification on the terminal oleandrose (B1235672) sugar moiety, specifically a 4'-epiacetylamino-4'-deoxy group. It also possesses a double bond at the C-22-23 position.[11]

Comparative Biological Activity

The structural alterations among ivermectin derivatives directly influence their biological activity, including their potency against various parasites and their pharmacokinetic properties.

Antiparasitic Activity:

The primary mechanism of action for ivermectin and its derivatives against many parasites is the selective and high-affinity binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells.[12][13][14] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and eventual death of the parasite.[12][13]

Quantitative data from various studies highlight the differences in potency among these derivatives:

DerivativeTarget OrganismMetric (IC50)ResultSource
This compound Leishmania amazonensis promastigotesIC5013.8 µM[7][8]
Leishmania amazonensis amastigotesIC503.6 µM[7][8]
Ivermectin Cephalopina titillator larvaeIC500.0735 ± 0.016 µg/ml
Haemonchus contortusFully effective at 0.001 µg/ml[15]
Doramectin Cephalopina titillator larvaeIC500.249 ± 0.116 µg/ml
Haemonchus contortusFully effective at 0.001 µg/ml[15]
Eprinomectin Cephalopina titillator larvaeIC500.46 ± 0.24 µg/ml
Selamectin Haemonchus contortusLess potent than ivermectin and doramectin[15]

A study comparing ivermectin, doramectin, and selamectin against Haemonchus contortus found that derivatives with a hydroxyl group at the C-5 position (like ivermectin and doramectin) were significantly more potent than those with an oxime substituent (selamectin).[15]

Pharmacokinetics:

The lipophilicity and structural modifications of these derivatives also affect their absorption, distribution, metabolism, and excretion. For instance, doramectin has been shown to have greater bioavailability and a longer persistence in plasma compared to ivermectin in some animal species.[16]

Other Biological Activities:

Emerging research has revealed that ivermectin and its derivatives possess anti-inflammatory, antiviral, and anticancer properties.[1][17] These effects are often attributed to the modulation of various signaling pathways. For example, in cancer cell lines, ivermectin has been shown to induce apoptosis and autophagy by targeting pathways such as WNT-TCF and Akt/mTOR.[18] Its antiviral activity, notably against SARS-CoV-2 in vitro, has been linked to the inhibition of the importin α/β1 heterodimer, which is crucial for the nuclear transport of viral proteins.[12][19]

Experimental Protocols

The evaluation of ivermectin derivatives relies on a variety of standardized in vitro and in vivo assays. Below are summaries of key experimental protocols.

Cell Viability (MTT) Assay:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

  • Cell Seeding: Cancer cells are plated in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the ivermectin derivative for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: The MTT reagent is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells, and IC50 values are calculated from dose-response curves.[20]

Western Blot Analysis:

This technique is used to detect specific proteins and assess the activation state of signaling pathways in response to treatment with ivermectin derivatives.

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of each sample is determined using an assay like the BCA assay.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific to the target proteins (e.g., Akt, mTOR, PAK1), followed by incubation with a secondary antibody.[20]

  • Detection: Protein bands are visualized using a detection reagent and an imaging system.[20]

Nematode Larval Development Assay:

This assay is used to determine the efficacy of anthelmintic compounds against parasitic nematodes.

  • Larval Preparation: Parasite eggs (e.g., Haemonchus contortus) are hatched, and the larvae are cultured to the desired stage.

  • Compound Exposure: Larvae are exposed to a range of concentrations of the ivermectin derivatives in a multi-well plate format.

  • Incubation: The plates are incubated under controlled conditions to allow for larval development.

  • Assessment: The development of the larvae is assessed microscopically, and the concentration of the compound that inhibits development by 50% (IC50) is determined.

Signaling Pathways and Experimental Workflows

The multifaceted biological activities of ivermectin and its derivatives can be visualized through their interaction with various cellular signaling pathways.

Ivermectin_Antiparasitic_Mechanism Ivermectin Ivermectin Derivative GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds with high affinity Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis_Death Paralysis and Death of Parasite Hyperpolarization->Paralysis_Death

Antiparasitic Mechanism of Ivermectin Derivatives.

Ivermectin_Anticancer_Pathway Ivermectin Ivermectin PAK1 PAK1 Ivermectin->PAK1 Inhibits Akt_mTOR Akt/mTOR Pathway Ivermectin->Akt_mTOR Inhibits Apoptosis Caspase-Dependent Apoptosis Ivermectin->Apoptosis Induces PAK1->Akt_mTOR Activates Autophagy Cytostatic Autophagy Akt_mTOR->Autophagy Inhibits Cell_Death Cancer Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

Ivermectin's Anticancer Signaling Pathways.

Experimental_Workflow_Western_Blot cluster_0 Sample Preparation cluster_1 Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection

Workflow for Western Blot Analysis.

References

Ivermectin and its Metabolites: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the broad-spectrum antiparasitic drug ivermectin and its primary metabolites. Ivermectin's use in mass drug administration programs for controlling diseases like onchocerciasis and lymphatic filariasis has highlighted its multifaceted effects, including its impact on malaria transmission.[1] Understanding the bioactivity of its metabolites is crucial for optimizing its therapeutic applications and predicting its overall impact on parasite and vector populations.

Summary of In Vitro Biological Activity

The following tables summarize the quantitative data on the antiplasmodial and mosquitocidal activities of ivermectin and its major metabolites.

Table 1: Antiplasmodial Activity against Plasmodium falciparum

CompoundTarget StageIC50 (μM)Fold Difference vs. IvermectinReference
Ivermectin Asexual Blood Stage0.81-[1]
M1 (3″-O-demethyl ivermectin) Asexual Blood Stage2-4 fold higher than Ivermectin2-4x less active[1]
M3 (4-hydroxymethyl ivermectin) Asexual Blood Stage2-4 fold higher than Ivermectin2-4x less active[1]
M6 (3″-O-demethyl, 4-hydroxymethyl ivermectin) Asexual Blood Stage2-4 fold higher than Ivermectin2-4x less active[1]
Ivermectin Aglycone Asexual Blood StageHighest IC50 among tested compoundsLess active[1]
Ivermectin Monosaccharide Asexual Blood Stage2-4 fold higher than Ivermectin2-4x less active[1]

Table 2: Mosquitocidal Activity against Anopheles Mosquitoes

CompoundMosquito SpeciesBioassay EndpointResultReference
Ivermectin Anopheles stephensi72h Mortality (at Cmax)100%[2]
M1 (3″-O-desmethyl-H2B1a) Anopheles stephensi72h Mortality (at Cmax)98.8%[2]
M2 (4a-hydroxy-H2B1a) Anopheles stephensi72h Mortality (at Cmax)100%[2]
M4 (3"-O-desmethyl, 4a-hydroxy-H2B1a) Anopheles stephensi72h Survival (at Cmax)Reduced to 35%[2]
M6 Anopheles stephensi72h Survival (at Cmax)Decreased[2]
Ivermectin Metabolites (deglycosylated/hydroxylated at spiroketal moiety) Anopheles stephensi72h Mortality (at Cmax)Not active[2]

Anthelmintic Activity

Ivermectin is a potent anthelmintic agent widely used against various nematode parasites.[3] Its primary mechanism of action is through the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite. While ivermectin's efficacy against nematodes such as Haemonchus contortus and Trichostrongylus colubriformis is well-documented, quantitative in vitro data directly comparing the anthelmintic activity of its major metabolites to the parent compound is limited in the current literature. The development of resistance to ivermectin in some nematode populations is a growing concern and is an active area of research.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of Plasmodium falciparum.

  • Parasite Culture: Asexual stages of P. falciparum are maintained in vitro in human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or 0.5% AlbuMAX II, 25 mM HEPES, and sodium bicarbonate. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Ivermectin and its metabolites are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasites are seeded in 96-well plates at a parasitemia of 0.5-1% and a hematocrit of 2%.

    • The serially diluted compounds are added to the wells.

    • The plates are incubated for 72 hours under standard culture conditions.

  • Quantification of Parasite Growth:

    • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.

    • The plates are incubated in the dark at room temperature for 1-24 hours.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mosquito Membrane Feeding Assay for Mosquitocidal Activity

This assay assesses the lethal effect of a compound on adult female Anopheles mosquitoes.

  • Compound Preparation: Ivermectin and its metabolites are dissolved in a suitable solvent and mixed with human blood to achieve the desired final concentrations. A solvent control (blood with solvent only) is also prepared.

  • Mosquito Rearing: Adult female Anopheles mosquitoes (e.g., An. stephensi) are reared under standard insectary conditions.

  • Blood Feeding:

    • The prepared blood meals are placed in a membrane feeding apparatus, which is maintained at 37°C.

    • Cages containing starved adult female mosquitoes are allowed to feed on the blood meals through the membrane for a defined period.

  • Mortality Monitoring:

    • After feeding, unfed mosquitoes are removed.

    • The fed mosquitoes are maintained in cups with access to a sugar solution.

    • Mortality is recorded daily for a specified period (e.g., 72 hours or longer).

  • Data Analysis: The percentage of mortality is calculated for each compound concentration. The lethal concentration that kills 50% (LC50) or 90% (LC90) of the mosquitoes is determined using probit analysis or other appropriate statistical methods.

In Vitro Metabolism of Ivermectin

This protocol is used to identify the metabolites of ivermectin produced by human liver enzymes.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP enzymes), a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and a solution of NADPH (a cofactor for CYP enzymes).

  • Incubation:

    • Ivermectin is added to the reaction mixture.

    • The mixture is incubated at 37°C for a specific duration.

    • Samples are taken at various time points.

  • Reaction Termination: The metabolic reaction in the collected samples is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.

  • Sample Processing: The samples are centrifuged to remove the precipitated proteins.

  • Metabolite Identification and Quantification: The supernatant containing the metabolites is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The metabolites are identified based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

The following diagrams illustrate key processes related to the biological activity and metabolism of ivermectin.

Ivermectin_Metabolism Ivermectin Ivermectin CYP3A4 CYP3A4 Ivermectin->CYP3A4 Major Pathway CYP3A5 CYP3A5 Ivermectin->CYP3A5 Minor Pathway M1 M1 (3″-O-demethyl ivermectin) M3 M3 (4-hydroxymethyl ivermectin) M6 M6 (3″-O-demethyl, 4-hydroxymethyl ivermectin) CYP3A4->M1 CYP3A4->M3 CYP3A4->M6 Other_Metabolites Other Metabolites (M2, M4, etc.) CYP3A4->Other_Metabolites CYP3A5->M1 SYBR_Green_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis Parasite_Culture 1. P. falciparum Culture (Synchronized Rings) Plate_Seeding 3. Seed Parasites & Add Compounds to 96-well Plate Parasite_Culture->Plate_Seeding Drug_Dilution 2. Serial Dilution of Ivermectin & Metabolites Drug_Dilution->Plate_Seeding Incubation_72h 4. Incubate for 72 hours (37°C, Gas Mixture) Plate_Seeding->Incubation_72h Lysis_Staining 5. Add Lysis Buffer with SYBR Green I Incubation_72h->Lysis_Staining Incubation_Dark 6. Incubate in Dark (Room Temperature) Lysis_Staining->Incubation_Dark Fluorescence_Reading 7. Measure Fluorescence (485nm Ex / 530nm Em) Incubation_Dark->Fluorescence_Reading IC50_Calculation 8. Calculate IC50 Values Fluorescence_Reading->IC50_Calculation Mosquito_Feeding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_monitoring Monitoring & Analysis Compound_Blood 1. Mix Ivermectin/Metabolites with Human Blood Membrane_Feeding 3. Feed Mosquitoes on Treated Blood via Membrane Compound_Blood->Membrane_Feeding Mosquito_Rearing 2. Rear Adult Female Anopheles Mosquitoes Mosquito_Rearing->Membrane_Feeding Daily_Mortality 4. Record Mosquito Mortality Daily Membrane_Feeding->Daily_Mortality LC50_Calculation 5. Calculate LC50/LC90 Values Daily_Mortality->LC50_Calculation

References

Comparative Guide for the Identification of 2,3-Dehydro-3,4-dihydro ivermectin in Ivermectin Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for confirming the identity of "2,3-Dehydro-3,4-dihydro ivermectin," a known impurity of ivermectin, in potentially degraded or impure samples. This impurity is also recognized by the European Pharmacopoeia as "Ivermectin EP Impurity I."[1][2][3] The focus of this document is to equip researchers with the necessary information to select appropriate analytical techniques and interpret their findings.

Introduction to Ivermectin and its Impurities

Ivermectin is a broad-spectrum antiparasitic agent derived from the avermectin (B7782182) family of compounds.[] The purity of the final drug product is critical for its safety and efficacy. Impurities can arise from the manufacturing process or through degradation of the active pharmaceutical ingredient (API) under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[][5] "this compound" (CAS 1135339-49-9) is a specified impurity of ivermectin.[1][2] While comprehensive forced degradation studies have identified several degradation products of ivermectin, "this compound" is often considered a process-related impurity, potentially formed during the synthesis of ivermectin from avermectin.[][6]

Analytical Methodologies for Impurity Profiling

The primary analytical techniques for the identification and quantification of ivermectin and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of components in a mixture. For ivermectin analysis, reversed-phase HPLC with UV detection is common. Stability-indicating HPLC methods are specifically designed to separate the API from its degradation products and impurities, ensuring that the analytical method is specific for the intact drug.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. LC-MS, particularly with a tandem mass spectrometer (MS/MS), provides structural information about the analytes, making it a powerful tool for the definitive identification of unknown impurities and degradation products.[7]

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control or the identification of unknown degradants.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.
Specificity Good, but co-elution of impurities with similar UV spectra can occur.Excellent, provides structural information for definitive identification.
Sensitivity Generally in the microgram per milliliter (µg/mL) range.[5]Highly sensitive, often in the nanogram per milliliter (ng/mL) range.[7]
Quantification Reliable for quantifying known impurities with available reference standards.Excellent for both quantification and confirmation of identity.
Instrumentation Widely available in most analytical laboratories.More specialized and expensive instrumentation required.[7]
Application Routine quality control, stability testing, assay of known impurities.[5]Identification of unknown impurities, structural elucidation, trace-level analysis.

Experimental Protocols

Below are representative experimental protocols for the analysis of ivermectin and its impurities using HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general representation and may require optimization for specific instrumentation and samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[5]

  • Mobile Phase: A gradient elution is typically used to achieve good separation. For example:

  • Flow Rate: 1.5 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: UV detection at 245 nm.[5]

  • Sample Preparation: Dissolve the ivermectin sample in a suitable solvent, such as the mobile phase, to a known concentration.

  • Injection Volume: 20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for LC-MS/MS analysis.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Mobile Phase A: Water with a modifier like 0.1% formic acid to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 1.5 mL/min.[7]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for ivermectin and its related compounds.

  • Mass Spectrometry Parameters:

    • Full Scan Mode: To detect all ions within a specified mass range.

    • Product Ion Scan (MS/MS): To fragment a specific precursor ion (e.g., the molecular ion of "this compound") to obtain structural information.

    • Selected Reaction Monitoring (SRM): For highly sensitive and specific quantification of the target impurity.

Visualizing the Workflow and Potential Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for impurity identification and a plausible chemical relationship between ivermectin and "this compound."

experimental_workflow cluster_sample Sample Analysis cluster_analytical Analytical Techniques cluster_identification Impurity Identification Degraded_Ivermectin_Sample Degraded Ivermectin Sample HPLC_Analysis HPLC Analysis (Screening) Degraded_Ivermectin_Sample->HPLC_Analysis Tentative_ID Tentative Identification (Retention Time & UV) HPLC_Analysis->Tentative_ID LCMS_Analysis LC-MS/MS Analysis (Identification) Confirmed_ID Confirmed Identity (Mass & Fragmentation) LCMS_Analysis->Confirmed_ID Tentative_ID->LCMS_Analysis Reference_Standard Comparison with Reference Standard Reference_Standard->Confirmed_ID

Caption: Experimental workflow for the identification of "this compound".

formation_pathway Avermectin Avermectin (Starting Material) Ivermectin_Synthesis Synthesis Process (e.g., Catalytic Reduction) Avermectin->Ivermectin_Synthesis Ivermectin Ivermectin (API) Ivermectin_Synthesis->Ivermectin Impurity_Formation Potential Side Reaction (Dehydrogenation) Ivermectin_Synthesis->Impurity_Formation Dehydro_Ivermectin This compound (Process-Related Impurity) Impurity_Formation->Dehydro_Ivermectin

References

inter-laboratory comparison of "2,3-Dehydro-3,4-dihydro ivermectin" analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison Guide to the Analysis of 2,3-Dehydro-3,4-dihydro ivermectin

Introduction

"this compound" is a related substance of ivermectin, a potent anti-parasitic agent. Ensuring the accurate and precise quantification of such related substances is critical for drug quality control and safety assessment. This guide provides a comparative overview of analytical methodologies applicable to the analysis of ivermectin and its derivatives, including "this compound." In the absence of a formal inter-laboratory proficiency testing program for this specific analyte, this document summarizes performance data from various published methods for ivermectin, offering a benchmark for laboratories to establish and validate their own analytical procedures. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance characteristics of various analytical methods reported in the literature for the analysis of ivermectin. This data can serve as a reference for laboratories analyzing related compounds like "this compound."

Table 1: Performance Characteristics of HPLC-UV Methods for Ivermectin Analysis

ParameterMethod 1Method 2[1]Method 3[2]Method 4[3]
Linearity Range 10-40 µg/mL10-60 µg/mL1-32 µg/mL0.6-900 µg/mL (0.1-150% of 0.6 mg/mL)
Correlation Coefficient (r²) 0.9998>0.9990.9798>0.999
Limit of Detection (LOD) Not Reported0.80 µg/mL2.93 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) Not Reported2.30 µg/mL8.79 µg/mL0.6 µg/mL
Precision (%RSD) Not Reported<2%Intraday: 1.35%, Interday: 1.59%Not Reported
Accuracy (% Recovery) 99.76%Not ReportedNot ReportedNot Reported
Wavelength 245 nm245 nm245 nm245 nm

Table 2: Performance Characteristics of LC-MS/MS Methods for Ivermectin Analysis

ParameterMethod 1[4]Method 2[5][6]
Linearity Range 0.1-1000 ng/mL0.970-384 ng/mL
Correlation Coefficient (r²) >0.99Not Reported
Limit of Detection (LOD) Not Reported0.485 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL0.970 ng/mL
Precision (%RSD) <15%<15%
Accuracy (% Recovery) 90.3-107.8%96-123%
Ionization Mode Negative ESIPositive ESI

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis of ivermectin and its related substances, based on published methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of ivermectin in pharmaceutical dosage forms.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is typically employed (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of organic solvents and water is common. For instance, a gradient elution with water as mobile phase A and a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 85:15 v/v) as mobile phase B can be used.[3] Isocratic elution with acetonitrile, methanol, and water (e.g., 60:30:10 v/v/v) has also been reported.

  • Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[2][3]

  • Detection Wavelength: Ivermectin and its related compounds are typically monitored at a wavelength of 245 nm.[1]

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol, and diluted to a concentration within the linear range of the method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of ivermectin in biological matrices.

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used (e.g., 50 mm x 3.0 mm, 2.7 µm particle size).[5][6]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) (e.g., acetonitrile and 2 mM ammonium formate with 0.5% formic acid, 90:10 v/v).[5][6]

  • Flow Rate: Flow rates are generally lower than in conventional HPLC, around 0.4-0.6 mL/min.

  • Ionization: Electrospray ionization (ESI) is commonly used, in either positive or negative mode.[4][5][6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation: For biological samples, a sample clean-up step is necessary. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[4][5][6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of "this compound."

experimental_workflow cluster_pre Sample Preparation cluster_analysis Analytical Phase cluster_post Data Processing SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (e.g., Dissolution, Extraction) SampleReceipt->SamplePrep LC_Analysis LC Separation SamplePrep->LC_Analysis Detection UV or MS/MS Detection LC_Analysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Integration DataAcquisition->DataProcessing DataReporting Reporting of Results DataProcessing->DataReporting

Caption: Experimental workflow for the analysis of this compound.

Method Selection Pathway

The choice of analytical method depends on several factors. The diagram below presents a decision-making pathway for selecting between HPLC-UV and LC-MS/MS.

method_selection Start Start: Method Selection Sensitivity High Sensitivity Required? (<1 ng/mL) Start->Sensitivity Matrix Complex Matrix? (e.g., Plasma, Tissue) Sensitivity->Matrix Yes HPLC_UV Use HPLC-UV Sensitivity->HPLC_UV No Qualitative Need for Structural Confirmation? Matrix->Qualitative No LC_MSMS Use LC-MS/MS Matrix->LC_MSMS Yes Qualitative->HPLC_UV No Qualitative->LC_MSMS Yes

Caption: Decision pathway for selecting an analytical method.

Conclusion

References

A Researcher's Guide to Purity Assessment of 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of analytical methodologies for assessing the purity of "2,3-Dehydro-3,4-dihydro ivermectin," an analog and known impurity of the broad-spectrum antiparasitic agent, ivermectin. This document outlines key experimental protocols and presents data in a clear, comparative format to aid in the selection of the most appropriate analytical strategy.

"this compound" (CAS No: 1135339-49-9) is identified as Ivermectin EP Impurity I.[][2] Its structural similarity to ivermectin means that many of the analytical techniques developed for ivermectin can be adapted for its purity assessment. The primary analytical methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a powerful tool for structural elucidation and quantification.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the desired level of sensitivity, the need for structural information, and the throughput required. Below is a comparison of the most common methods.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification of the main component and known impurities.Identification and quantification of known and unknown impurities, even at trace levels.Structural elucidation of the main component and impurities; quantitative analysis (qNMR).
Sensitivity High (ng range). Limit of Detection (LOD) and Limit of Quantitation (LOQ) are typically in the µg/mL to ng/mL range.[3]Very High (pg to fg range). Offers superior sensitivity for trace impurity detection.Lower sensitivity compared to chromatographic methods.
Specificity Good, based on retention time. Co-elution can be a challenge.Excellent, based on retention time and mass-to-charge ratio (m/z) of parent and fragment ions.High, provides detailed structural information based on the chemical environment of atomic nuclei.
Throughput High. Relatively short run times allow for the analysis of a large number of samples.Moderate to High. Can be slower than HPLC due to the complexity of data acquisition and processing.Low. Longer acquisition times are required, making it less suitable for high-throughput screening.
Instrumentation Cost Moderate.High.Very High.
Typical Application Routine quality control, stability studies, and assay of the main component.Impurity profiling, identification of unknown degradation products, and metabolic studies.Structural confirmation of the API and isolated impurities, and as a primary standard for quantitative analysis.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for HPLC, LC-MS, and NMR analysis that can be adapted for "this compound."

High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for ivermectin and its related substances and is suitable for the quantification of "this compound" and the separation of its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax Extend-C18, 150 mm × 4.6 mm, 3.5 µm particle size) is commonly used.[3][4]

  • Mobile Phase: A gradient elution is typically employed to achieve good separation.

  • Gradient Program:

    • 0-15 min: 70-90% B

    • 15-20 min: 90% B

    • 20-22 min: 90-70% B

    • 22-25 min: 70% B

  • Flow Rate: 1.5 mL/min[3][4]

  • Column Temperature: 30°C[3][4]

  • Detection: UV at 245 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and specificity, making it ideal for the identification and quantification of trace impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 or C8 column with a smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A suitable gradient to resolve the main component from its impurities.

  • Flow Rate: 0.2-0.4 mL/min

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for avermectins.

  • Mass Spectrometry Parameters:

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities or full scan for profiling of unknown impurities.

    • Precursor Ion (for "this compound"): m/z 875.1 (M+H)+ or 892.1 (M+NH4)+.[5][6][7]

    • Product Ions: Fragmentation of the precursor ion will yield specific product ions that can be used for confirmation. These would need to be determined experimentally.

  • Sample Preparation: Similar to HPLC, but samples may need to be diluted further due to the higher sensitivity of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the definitive structural confirmation of the main component and for the elucidation of the structure of unknown impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD).

  • Experiments:

    • 1H NMR: To identify the number and type of protons.

    • 13C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.

  • Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in the deuterated solvent.

Visualization of Analytical Workflows and Relationships

To better illustrate the processes and concepts involved in the purity assessment of "this compound," the following diagrams have been generated using Graphviz.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample 2,3-Dehydro-3,4-dihydro ivermectin Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC LCMS LC-MS/MS Analysis Preparation->LCMS NMR NMR Analysis Preparation->NMR Quantification Quantification of Main Component & Impurities HPLC->Quantification LCMS->Quantification Identification Identification of Unknown Impurities LCMS->Identification Structure Structural Elucidation NMR->Structure Report Purity Report Quantification->Report Identification->Report Structure->Report

Caption: Workflow for the purity assessment of this compound.

Impurity_Relationship cluster_main Target Compound cluster_impurities Potential Impurities Target 2,3-Dehydro-3,4-dihydro ivermectin Degradation Degradation Products (e.g., Hydrolysis, Oxidation) Target->Degradation Degradation Isomers Diastereomers Target->Isomers Isomerization Ivermectin Ivermectin (Precursor) Ivermectin->Target Synthesis Side-reaction Avermectin Avermectin (Starting Material) Avermectin->Target Incomplete Reaction

Caption: Potential impurity relationships for this compound.

Conclusion

The purity assessment of "this compound" requires a multi-faceted analytical approach. HPLC is a robust method for routine quantification, while LC-MS/MS offers superior sensitivity and specificity for in-depth impurity profiling. NMR spectroscopy remains the gold standard for structural confirmation. By selecting and validating the appropriate analytical techniques, researchers can ensure the quality and consistency of "this compound" samples, a crucial aspect of pharmaceutical research and development. This guide provides the foundational information and comparative data to make informed decisions in the analytical workflow.

References

Safety Operating Guide

Safe Disposal of 2,3-Dehydro-3,4-dihydro ivermectin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for 2,3-Dehydro-3,4-dihydro ivermectin are not extensively documented, guidelines for the parent compound, ivermectin, and other avermectin (B7782182) derivatives provide a strong framework for safe handling and disposal. This document outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

The primary recommendation for the disposal of this compound, consistent with guidelines for other ivermectin-related compounds, is to use a licensed chemical waste disposal service.[1][2][3][4][5][6][7][8][9][10] This ensures that the compound is handled and treated in accordance with all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all safety protocols.[11]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves.[3][12]

  • Eye Protection: Use tightly sealed goggles or a face shield.[12]

  • Lab Coat: A lab coat or other protective clothing is required.[3][12]

  • Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][11]

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][13]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3][12]

  • Wash hands thoroughly after handling.[1][3][12]

  • Use only in a well-ventilated area or under a chemical fume hood.[3][10][12][13]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[5][13] Absorb the spill with an inert material such as diatomite or universal binders and place it in a suitable, closed container for disposal.[5][13] Do not allow the chemical to enter drains or water systems.[3][5][13] For major spills or medical emergencies, contact your institution's emergency response team immediately.[11]

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Collect waste in a designated, labeled, and sealed container B->C D Store container in a cool, dry, and well-ventilated area C->D E Arrange for pickup by a licensed chemical waste disposal service D->E F Complete all necessary waste disposal documentation E->F G In case of spill, follow emergency procedures F->G H Contact Environmental Health & Safety (EHS) G->H

Proper Disposal Workflow for this compound.
Decontamination and Packaging

Contaminated materials, including empty containers, should be treated as hazardous waste. Containers should be triple-rinsed (or the equivalent), and the rinsate collected for disposal.[5] The packaging can then be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration where permissible.[5]

Potential Chemical Degradation Methods

Advanced Oxidation Processes (AOPs)

Research has demonstrated the effectiveness of Fenton and photo-Fenton processes for the degradation of ivermectin.[14] These methods utilize the generation of highly reactive hydroxyl radicals to break down the molecule.

ProcessReagentsDegradation EfficiencyReaction Time
FentonFe²⁺/H₂O₂90%600 seconds
Photo-FentonFe²⁺/H₂O₂/UV99%600 seconds
Data from a study on ivermectin degradation.[14]
pH-Dependent Degradation

The stability of ivermectin is influenced by pH. In alkaline soils (pH > 7), ivermectin undergoes accelerated degradation primarily through hydrolysis and oxidation.[15] Conversely, acidic conditions (pH < 7) tend to preserve the chemical stability of ivermectin.[15] This suggests that adjusting the pH to alkaline conditions could be a viable strategy to promote the degradation of this compound in waste solutions, although this would need to be confirmed experimentally.

Experimental Protocols for Ivermectin Degradation

The following are summarized experimental protocols from a study on ivermectin degradation which could serve as a starting point for developing protocols for this compound.

Fenton and Photo-Fenton Degradation of Ivermectin: [14]

  • Prepare an aqueous solution of ivermectin.

  • For the Fenton process, add ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to the solution.

  • For the photo-Fenton process, expose the solution from step 2 to a UV light source.

  • Monitor the degradation of the compound over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Note: The concentrations of Fe²⁺ and H₂O₂ would need to be optimized for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and protecting our ecosystem.

References

Personal protective equipment for handling 2,3-Dehydro-3,4-dihydro ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2,3-Dehydro-3,4-dihydro ivermectin. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given the high potency of this compound, adherence to these guidelines is mandatory.

Hazard Identification and Classification

This compound is a potent pharmaceutical compound with significant health risks. The primary hazard, as identified in the Safety Data Sheet (SDS), is acute oral toxicity.[1]

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral, Category 1H300DangerFatal if swallowed[1]

It is imperative to handle this compound with the utmost care, treating it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI). This necessitates stringent containment and personal protection measures beyond basic laboratory protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.[2][3] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves at all times. Change the outer glove immediately upon contamination or every 30-60 minutes of continuous use.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling the solid compound or solutions.
Respiratory N95 Respirator or PAPRFor handling small quantities in a certified chemical fume hood, a fit-tested N95 respirator is the minimum requirement. For larger quantities or outside of a fume hood, a Powered Air-Purifying Respirator (PAPR) is required.[4][5]
Body Disposable Lab Coat or CoverallsA disposable, solid-front lab coat with tight-fitting cuffs is required. For extensive handling, a disposable "bunny suit" or coverall made of a material like Tyvek® is recommended.[4][6]
Feet Closed-toe Shoes and Shoe CoversLeather or other impervious closed-toe shoes are mandatory. Disposable shoe covers must be worn and changed upon exiting the handling area.[4]

Operational Plan: Step-by-Step Handling Procedures

The following protocols must be followed to ensure the safe handling of this compound from receipt to disposal.

  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Don PPE: Before opening the shipping container, don the appropriate PPE as outlined in the table above.

  • Verify and Log: Open the package in a chemical fume hood. Verify the contents against the shipping documents and log the material in the chemical inventory.

  • Secure Storage: The compound must be stored in a locked, dedicated, and clearly labeled cabinet.[1]

  • Controlled Environment: All weighing and compounding activities must be performed in a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.[7]

  • Don Full PPE: Ensure all required PPE, including double gloves and respiratory protection, is correctly worn.

  • Prepare the Area: Cover the work surface with disposable absorbent liners.

  • Weighing: Use dedicated, calibrated equipment. Handle the solid compound with care to avoid generating dust.

  • Compounding: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous pharmaceutical waste in accordance with all federal, state, and local regulations.[8][9][10] Do not dispose of down the drain or in regular trash.
Contaminated Labware All disposable labware (e.g., pipette tips, tubes, flasks) that has come into contact with the compound must be placed in a designated, sealed hazardous waste container.
Contaminated PPE All used PPE (gloves, lab coats, shoe covers, etc.) is considered contaminated and must be disposed of as hazardous waste.[10]
Spills In case of a spill, evacuate the area and follow your institution's spill response protocol for potent compounds. Use a spill kit with appropriate absorbent materials and PPE. All spill cleanup materials must be disposed of as hazardous waste.

All hazardous waste must be collected by a licensed hazardous waste disposal company.

Experimental Workflow Visualization

The following diagram illustrates the key stages and safety precautions for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review SDS and SOPs Don_PPE Don Full PPE (Double Gloves, Goggles, Face Shield, Respirator, Lab Coat, Shoe Covers) Review_SDS->Don_PPE Prepare_Work_Area Prepare Ventilated Enclosure (Fume Hood / Glove Box) Don_PPE->Prepare_Work_Area Receive_Store Receive and Store in Locked Cabinet Prepare_Work_Area->Receive_Store Weigh_Compound Weigh and Compound Receive_Store->Weigh_Compound Conduct_Experiment Conduct Experiment Weigh_Compound->Conduct_Experiment Decontaminate Decontaminate Surfaces and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Segregate and Dispose of Hazardous Waste (Unused Compound, PPE, Labware) Decontaminate->Dispose_Waste Doff_PPE Doff PPE in Designated Area Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A flowchart outlining the necessary steps for safely handling this compound.

References

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